molecular formula C6H11Cl2N3 B1359826 (5-Methylpyrimidin-2-yl)methanamine dihydrochloride CAS No. 930272-59-6

(5-Methylpyrimidin-2-yl)methanamine dihydrochloride

Cat. No.: B1359826
CAS No.: 930272-59-6
M. Wt: 196.07 g/mol
InChI Key: XOECPKJRWKMXPH-UHFFFAOYSA-N
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Description

(5-Methylpyrimidin-2-yl)methanamine dihydrochloride ( 930272-59-6) is a high-purity chemical building block primarily utilized in the pharmaceutical and chemical research sectors . This compound, with the molecular formula C 6 H 11 Cl 2 N 3 and a molecular weight of 196.08 g/mol, serves as a versatile intermediate in the synthesis of various biologically active molecules . Its structure, featuring a 5-methylpyrimidine ring and a reactive aminomethyl group, is particularly valuable in medicinal chemistry for constructing more complex molecular frameworks, such as those investigated as kinase inhibitors and antiviral agents . As a dihydrochloride salt, it offers enhanced stability and improved solubility in polar solvents, which is beneficial for reaction handling and planning . Researchers employ this compound in the discovery and development of novel chemical entities, exploring its potential in therapeutic applications like anticancer agents . The product is classified with the GHS signal word "Warning" and should be handled with appropriate precautions, including the use of protective gloves and eye/face protection . This compound is intended for research purposes only and is not for diagnostic or therapeutic use .

Properties

IUPAC Name

(5-methylpyrimidin-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c1-5-3-8-6(2-7)9-4-5;;/h3-4H,2,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOECPKJRWKMXPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930272-59-6
Record name (5-methylpyrimidin-2-yl)methanamine dihydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (5-Methylpyrimidin-2-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Methylpyrimidin-2-yl)methanamine and its dihydrochloride salt are valuable building blocks in medicinal chemistry and drug discovery. The pyrimidine core is a common motif in a wide array of biologically active compounds, and the aminomethyl substituent at the 2-position provides a key vector for further molecular elaboration. This guide provides a comprehensive overview of the synthetic routes to (5-Methylpyrimidin-2-yl)methanamine dihydrochloride, detailing the underlying chemical principles, offering step-by-step experimental protocols, and discussing the critical aspects of reaction control and product validation.

Strategic Overview of the Synthesis

The synthesis of this compound is most efficiently approached through a two-step sequence starting from a suitable pyrimidine precursor. The overall strategy involves the formation of the key intermediate, 5-methyl-2-cyanopyrimidine, followed by the reduction of the nitrile functionality to the desired primary amine and subsequent conversion to its dihydrochloride salt.

Two primary pathways for the synthesis of the cyanopyrimidine intermediate will be discussed:

  • Sandmeyer Reaction: This classic transformation allows for the conversion of an amino group on the pyrimidine ring into a cyano group via a diazonium salt intermediate.

  • Nucleophilic Substitution: This route involves the displacement of a leaving group, typically a halide, from the 2-position of the pyrimidine ring with a cyanide nucleophile.

The subsequent reduction of the nitrile to the primary amine can be achieved through several robust methods, with catalytic hydrogenation and chemical reduction using metal hydrides being the most prevalent. This guide will focus on two commonly employed and effective methods:

  • Raney® Nickel Catalyzed Hydrogenation: A heterogeneous catalytic method that offers high efficiency and is amenable to scale-up.

  • Lithium Aluminum Hydride (LAH) Reduction: A powerful chemical reducing agent for the comprehensive conversion of nitriles to amines.

The final step involves the formation of the stable dihydrochloride salt, which is often the preferred form for handling, storage, and formulation of amine-containing compounds.

Synthesis_Overview cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_product Final Product 2-Amino-5-methylpyrimidine 2-Amino-5-methylpyrimidine 5-Methyl-2-cyanopyrimidine 5-Methyl-2-cyanopyrimidine 2-Amino-5-methylpyrimidine->5-Methyl-2-cyanopyrimidine  Sandmeyer Reaction 2-Chloro-5-methylpyrimidine 2-Chloro-5-methylpyrimidine 2-Chloro-5-methylpyrimidine->5-Methyl-2-cyanopyrimidine  Nucleophilic  Substitution (5-Methylpyrimidin-2-yl)methanamine (5-Methylpyrimidin-2-yl)methanamine 5-Methyl-2-cyanopyrimidine->(5-Methylpyrimidin-2-yl)methanamine  Nitrile Reduction  (Raney Ni/H₂ or LAH) (5-Methylpyrimidin-2-yl)methanamine\ndihydrochloride (5-Methylpyrimidin-2-yl)methanamine dihydrochloride (5-Methylpyrimidin-2-yl)methanamine->(5-Methylpyrimidin-2-yl)methanamine\ndihydrochloride  Salt Formation  (HCl) Sandmeyer_Mechanism 2-Amino-5-methylpyrimidine 2-Amino-5-methylpyrimidine Diazonium Salt Diazonium Salt 2-Amino-5-methylpyrimidine->Diazonium Salt  NaNO₂, HCl  (Diazotization) Aryl Radical Aryl Radical Diazonium Salt->Aryl Radical  CuCN  (Single Electron Transfer) 5-Methyl-2-cyanopyrimidine 5-Methyl-2-cyanopyrimidine Aryl Radical->5-Methyl-2-cyanopyrimidine  Cyanide Abstraction

Caption: Simplified mechanism of the Sandmeyer reaction for the synthesis of 5-Methyl-2-cyanopyrimidine.

Experimental Protocol:

  • Diazotization:

    • To a stirred suspension of 2-amino-5-methylpyridine (1.0 eq) in aqueous HCl (e.g., 6 M), cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting solution at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium or potassium cyanide (1.2 eq) in water.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

    • Cool the mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 5-methyl-2-cyanopyrimidine.

Route B: Nucleophilic Substitution of 2-Chloro-5-methylpyrimidine

This method involves the displacement of a chloride ion from the 2-position of the pyrimidine ring by a cyanide anion. [1]This reaction is a nucleophilic aromatic substitution (SNAr) and is facilitated by the electron-withdrawing nature of the pyrimidine ring nitrogens.

Experimental Protocol:

  • To a solution of 2-chloro-5-methylpyrimidine (1.0 eq) in a polar aprotic solvent such as DMSO or DMF, add sodium or potassium cyanide (1.2-1.5 eq).

  • Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 5-methyl-2-cyanopyrimidine.

Parameter Route A: Sandmeyer Reaction Route B: Nucleophilic Substitution
Starting Material 2-Amino-5-methylpyrimidine2-Chloro-5-methylpyrimidine
Key Reagents NaNO₂, HCl, CuCNNaCN or KCN
Reaction Conditions Low temperature diazotization, then heatingElevated temperatures (80-120 °C)
Advantages Utilizes a common starting material.Simpler one-step procedure.
Disadvantages Multi-step process, handling of diazonium salts.Requires a halogenated starting material.

Part 2: Reduction of 5-Methyl-2-cyanopyrimidine to (5-Methylpyrimidin-2-yl)methanamine

The reduction of the nitrile group is a critical step in this synthesis. The choice of reducing agent can influence the reaction conditions, work-up procedure, and overall yield.

Method 1: Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is a widely used and often preferred method for nitrile reduction due to its high efficiency and the formation of clean products. [2]Raney® Nickel is a cost-effective and highly active catalyst for this transformation.

Mechanism:

The reaction involves the heterogeneous catalysis of hydrogen gas on the surface of the Raney® Nickel. The nitrile is adsorbed onto the catalyst surface and is sequentially hydrogenated to the primary amine.

Experimental Protocol:

  • In a high-pressure hydrogenation vessel, add 5-methyl-2-cyanopyrimidine (1.0 eq) and a slurry of Raney® Nickel (5-10 wt%) in a suitable solvent such as methanol or ethanol, often with the addition of ammonia to suppress the formation of secondary amines.

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-500 psi) and heat the mixture to 50-100 °C with vigorous stirring.

  • Monitor the reaction progress by monitoring the hydrogen uptake.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and should be handled with care, always keeping it wet with solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude (5-Methylpyrimidin-2-yl)methanamine.

Method 2: Reduction with Lithium Aluminum Hydride (LAH)

Lithium aluminum hydride (LAH) is a potent reducing agent capable of reducing a wide variety of functional groups, including nitriles, to the corresponding amines. [3]This method is particularly useful for small-scale syntheses in a laboratory setting.

Mechanism:

The reaction proceeds via the nucleophilic addition of hydride ions (H⁻) from LAH to the electrophilic carbon of the nitrile group. This is followed by further reduction of the intermediate imine to the primary amine.

LAH_Reduction 5-Methyl-2-cyanopyrimidine 5-Methyl-2-cyanopyrimidine Imine Intermediate Imine Intermediate 5-Methyl-2-cyanopyrimidine->Imine Intermediate  1. LiAlH₄  (Hydride Addition) (5-Methylpyrimidin-2-yl)methanamine (5-Methylpyrimidin-2-yl)methanamine Imine Intermediate->(5-Methylpyrimidin-2-yl)methanamine  2. H₂O Workup

Caption: Simplified mechanism for the LAH reduction of a nitrile.

Experimental Protocol:

  • To a stirred suspension of LAH (1.5-2.0 eq) in a dry ethereal solvent (e.g., anhydrous THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 5-methyl-2-cyanopyrimidine (1.0 eq) in the same dry solvent dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). [1]4. Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite®.

  • Wash the filter cake thoroughly with the reaction solvent.

  • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (5-Methylpyrimidin-2-yl)methanamine.

Parameter Method 1: Raney® Nickel Hydrogenation Method 2: LAH Reduction
Reagents H₂, Raney® NickelLiAlH₄
Conditions Elevated pressure and temperatureAnhydrous, inert atmosphere
Advantages Scalable, clean workup.Rapid, effective for small scale.
Disadvantages Requires specialized high-pressure equipment.Pyrophoric reagent, careful quenching required.

Part 3: Formation and Characterization of this compound

The final step in the synthesis is the conversion of the free amine to its dihydrochloride salt. This is typically achieved by treating a solution of the amine with hydrochloric acid. The resulting salt is often a crystalline solid that is more stable and easier to handle than the free base. [4][5] Experimental Protocol:

  • Dissolve the crude (5-Methylpyrimidin-2-yl)methanamine in a suitable organic solvent, such as isopropanol or a mixture of diethyl ether and methanol.

  • Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in isopropanol or HCl in diethyl ether) dropwise with stirring until the solution is acidic.

  • Stir the mixture at 0 °C for a period of time to allow for complete precipitation of the salt.

  • Collect the solid product by vacuum filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to afford this compound as a solid.

Characterization of the Final Product

To ensure the identity and purity of the synthesized this compound, a comprehensive spectroscopic analysis is essential.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the pyrimidine ring, the aromatic protons of the pyrimidine ring, and the methylene protons of the aminomethyl group.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the pyrimidine ring, the methyl carbon, and the methylene carbon.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for N-H stretching of the ammonium salt, C-H stretching, and C=N and C=C stretching of the pyrimidine ring.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the free base, (5-Methylpyrimidin-2-yl)methanamine.

Conclusion

This technical guide has outlined two robust and reliable synthetic routes for the preparation of this compound. The choice of a specific route will depend on factors such as the availability of starting materials, scale of the synthesis, and the equipment available. By following the detailed protocols and paying close attention to the principles of reaction control and product purification, researchers can confidently synthesize this valuable building block for applications in drug discovery and development. The importance of thorough characterization using modern spectroscopic techniques cannot be overstated in verifying the structure and purity of the final product.

References

  • Dubowchik, G. M., Michne, J. A., & Zuev, D. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Bioorganic & Medicinal Chemistry Letters, 14(12), 3147–3149. [Link]

  • Amines and HCl - salt formation reaction. (2022, June 7). [Video]. YouTube. [Link]

  • Amine salts. In A Dictionary of Chemistry. Oxford University Press. Retrieved from [Link]

  • Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. [Link]

  • Liu, Y.-X., et al. (2007). Reduction of pyrimidine derivatives by LiAlH4. Journal of Chemical Research, 2007(10), 589-591. [Link]

  • Organic Syntheses Procedure. (n.d.). Raney Nickel. [Link]

  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2020). Journal of the Iranian Chemical Society, 17(11), 2825–2855. [Link]

  • Nitrile to Amine (LiAlH4 or LAH reduction). (n.d.). Organic Synthesis. [Link]

  • What is the best way to convert my amine compound from the free amine into the salt form HCl? (2020, February 3). ResearchGate. [Link]

Sources

An In-depth Technical Guide to (5-Methylpyrimidin-2-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (5-Methylpyrimidin-2-yl)methanamine dihydrochloride (CAS No. 930272-59-6), a versatile building block in medicinal chemistry. We will delve into its chemical properties, synthesis, and potential applications, with a focus on providing practical insights for its use in research and drug discovery.

Compound Overview

This compound is a pyrimidine derivative characterized by a methyl group at the 5-position and a methanamine group at the 2-position of the pyrimidine ring. The dihydrochloride salt form enhances its stability and solubility in aqueous media, making it convenient for various synthetic and biological applications.

Table 1: Key Properties of this compound

PropertyValueSource
CAS Number 930272-59-6[1]
Molecular Formula C₆H₉N₃·2HCl[1]
Molecular Weight 196.08 g/mol [1]
Appearance White to off-white solid (predicted)
Purity Typically ≥95%[1]

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[2][3] The presence of the aminomethyl group provides a key reactive handle for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug design.

Synthesis and Chemical Reactivity

A plausible and efficient synthesis of this compound can be envisioned through a multi-step process, starting from commercially available precursors.

Proposed Synthetic Pathway

The synthesis likely proceeds through the following key intermediates: 2,4-dichloro-5-methylpyrimidine, 2-chloro-5-methylpyrimidine, and 2-cyano-5-methylpyrimidine.

Synthesis_Pathway A 2,4-dichloro-5-methylpyrimidine B 2-chloro-5-methylpyrimidine A->B Reduction (e.g., Zn, NH₃) C 2-cyano-5-methylpyrimidine B->C Cyanation (e.g., CuCN) D (5-Methylpyrimidin-2-yl)methanamine C->D Reduction (e.g., Raney Ni, H₂ or LiAlH₄) E (5-Methylpyrimidin-2-yl)methanamine dihydrochloride D->E Salt Formation (HCl)

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Synthesis Protocol (Hypothetical)

This protocol is a representative procedure based on established chemical transformations of similar pyrimidine derivatives. Optimization may be required for specific laboratory conditions.

Step 1: Synthesis of 2-chloro-5-methylpyrimidine

This step involves the selective reduction of 2,4-dichloro-5-methylpyrimidine.

  • Reaction: To a stirred solution of 2,4-dichloro-5-methylpyrimidine in a suitable solvent system (e.g., benzene and water), add zinc powder and ammonia.[2]

  • Rationale: Zinc powder in the presence of a proton source acts as a reducing agent to selectively remove one of the chlorine atoms. The reaction is typically heated to reflux to drive it to completion.

  • Work-up and Purification: After cooling, the reaction mixture is filtered, and the organic layer is separated, dried, and concentrated. The crude product can be purified by column chromatography.

Step 2: Synthesis of 2-cyano-5-methylpyrimidine

This step involves a nucleophilic substitution of the remaining chlorine atom with a cyanide group.

  • Reaction: 2-chloro-5-methylpyrimidine is reacted with a cyanide source, such as copper(I) cyanide, in a high-boiling polar aprotic solvent like DMF or NMP.

  • Rationale: The Rosenmund-von Braun reaction is a classic method for introducing a cyano group onto an aryl or heteroaryl halide. The use of a copper catalyst is crucial for this transformation.

  • Work-up and Purification: The reaction mixture is typically quenched with an aqueous solution of a complexing agent for copper, such as ferric chloride or ethylenediamine, and then extracted with an organic solvent. The product can be purified by distillation or chromatography.

Step 3: Synthesis of (5-Methylpyrimidin-2-yl)methanamine

The final step is the reduction of the nitrile group to a primary amine. Two common methods are catalytic hydrogenation and chemical reduction.

  • Method A: Catalytic Hydrogenation with Raney Nickel

    • Reaction: 2-cyano-5-methylpyrimidine is dissolved in a suitable solvent (e.g., ethanol saturated with ammonia) and hydrogenated in the presence of Raney Nickel catalyst under hydrogen pressure.[4]

    • Rationale: Raney Nickel is a highly effective catalyst for the reduction of nitriles to primary amines.[4][5] The presence of ammonia helps to suppress the formation of secondary amine byproducts.[5]

  • Method B: Reduction with Lithium Aluminum Hydride (LAH)

    • Reaction: A solution of 2-cyano-5-methylpyrimidine in an anhydrous ether solvent (e.g., THF or diethyl ether) is added dropwise to a stirred suspension of LAH at a reduced temperature.[6][7][8]

    • Rationale: LAH is a powerful reducing agent capable of converting nitriles to primary amines.[6][7][8] Anhydrous conditions are critical due to the high reactivity of LAH with water.

  • Work-up and Purification: For both methods, after the reaction is complete, the catalyst (for Raney Ni) is filtered off, or the reaction is carefully quenched (for LAH) with water and base. The product is then extracted, and the solvent is removed. The free base can be purified by distillation or chromatography.

Step 4: Formation of the Dihydrochloride Salt

  • Reaction: The purified (5-Methylpyrimidin-2-yl)methanamine is dissolved in a suitable organic solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in the same or a compatible solvent is added.

  • Rationale: The addition of two equivalents of HCl protonates both the primary amine and one of the pyrimidine nitrogens, leading to the formation of the dihydrochloride salt, which precipitates from the solution.

  • Work-up and Purification: The precipitated solid is collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Applications in Drug Discovery

The structural features of this compound make it a valuable building block for the synthesis of various biologically active molecules, particularly kinase inhibitors.

Role as a Scaffold for Kinase Inhibitors

The aminopyrimidine core is a common motif in many kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the hinge region of the kinase active site, while the aminomethyl group provides a vector for introducing substituents that can occupy the ATP-binding pocket and enhance potency and selectivity.

Kinase_Inhibitor_Scaffold cluster_0 (5-Methylpyrimidin-2-yl)methanamine Core cluster_1 Kinase Active Site Core Pyrimidine Ring Amine Aminomethyl Group Hinge Hinge Region Core->Hinge H-Bonding Pocket ATP Binding Pocket Amine->Pocket Substitution for Potency & Selectivity

Sources

A Technical Guide to the Spectroscopic Characterization of (5-Methylpyrimidin-2-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for (5-Methylpyrimidin-2-yl)methanamine dihydrochloride, a key building block in medicinal chemistry and drug discovery. The structural elucidation of such molecules is paramount for ensuring the integrity of research and the quality of synthesized compounds. This document is structured to offer not just data, but a comprehensive understanding of the principles behind the data, reflecting a field-proven approach to spectroscopic analysis.

Molecular Structure and its Spectroscopic Implications

This compound possesses a unique structure that gives rise to a distinct spectroscopic fingerprint. The molecule comprises a pyrimidine ring, a methyl substituent, and a methanamine group, which is protonated in its dihydrochloride salt form. Understanding the interplay of these functional groups is crucial for interpreting the spectral data.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyrimidine ring, the methylene protons, the methyl protons, and the ammonium protons. The dihydrochloride form significantly influences the chemical shifts, particularly of the protons on the aminomethyl group and the pyrimidine ring due to protonation.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~8.5 - 9.0s2HH-4, H-6Aromatic protons on the electron-deficient pyrimidine ring are deshielded. The dihydrochloride form further enhances this effect.
~4.0 - 4.5s2H-CH₂-Protons adjacent to the positively charged ammonium group are significantly deshielded.
~2.5 - 3.0s3H-CH₃Methyl group protons on the pyrimidine ring.
~8.0 - 9.0 (broad)br s3H-NH₃⁺Ammonium protons are typically broad and their chemical shift is concentration and solvent dependent.[1]

Expert Insight: The broadness of the -NH₃⁺ signal is a result of rapid proton exchange with the solvent and quadrupole broadening from the nitrogen atom.[1][2] A D₂O exchange experiment would confirm the assignment of this peak, as the protons would be replaced by deuterium, causing the signal to disappear from the spectrum.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignmentRationale
~160 - 165C-2Carbon atom attached to two nitrogen atoms in the pyrimidine ring.
~155 - 160C-4, C-6Aromatic carbons in the pyrimidine ring.
~120 - 125C-5Carbon atom bearing the methyl group.
~40 - 45-CH₂-Methylene carbon adjacent to the ammonium group.
~20 - 25-CH₃Methyl carbon.

Methodology: Acquiring High-Quality NMR Spectra

G cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve ~5-10 mg of sample in 0.5-0.7 mL of deuterated solvent (e.g., D₂O, DMSO-d₆). transfer Transfer the solution to a 5 mm NMR tube. dissolve->transfer lock Lock the spectrometer on the deuterium signal of the solvent. dissolve->lock shim Shim the magnetic field to achieve high homogeneity. lock->shim tune Tune and match the probe for the ¹H or ¹³C frequency. shim->tune params_h1 For ¹H NMR, set appropriate spectral width (~12 ppm), acquisition time (~2-4 s), and number of scans (e.g., 16). tune->params_h1 acquire Acquire the Free Induction Decay (FID). params_h1->acquire params_c13 For ¹³C NMR, use a wider spectral width (~200 ppm), a relaxation delay (2-5 s), and a larger number of scans (e.g., 1024 or more) due to low natural abundance. params_c13->acquire ft Apply Fourier Transform to the FID. acquire->ft phase Phase correct the spectrum. ft->phase baseline Apply baseline correction. phase->baseline reference Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS). baseline->reference

Figure 2: Workflow for NMR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

For this compound, the molecular formula of the free base is C₆H₉N₃, with a monoisotopic mass of approximately 123.08 Da.[3] The dihydrochloride salt will have a molecular weight of approximately 196.08 g/mol .[4]

In a typical mass spectrum (e.g., using electrospray ionization - ESI), the protonated molecule [M+H]⁺ would be observed, where M is the free base. Therefore, a prominent peak at an m/z of approximately 124.09 would be expected.

The Nitrogen Rule: The nitrogen rule in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[5][6][7] The free base of our compound, C₆H₉N₃, has three nitrogen atoms, and its molecular weight is 123, which is consistent with this rule.

Table 3: Predicted Mass Spectrometry Data

m/z (amu)IonRationale
~124.09[C₆H₉N₃ + H]⁺Protonated molecular ion of the free base.
~108.07[M - NH₃]⁺Loss of ammonia from the protonated molecular ion.
~95.06[M - CH₂NH₂]⁺Cleavage of the aminomethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The dihydrochloride form will have a significant impact on the IR spectrum compared to the free base.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional GroupRationale
~3200-2800 (broad)N-H stretch-NH₃⁺The stretching vibrations of the ammonium group appear as a broad and strong band.[8]
~3100-3000C-H stretchAromatic C-HStretching vibrations of the C-H bonds on the pyrimidine ring.
~2980-2850C-H stretchAliphatic C-HStretching vibrations of the C-H bonds in the methyl and methylene groups.
~1620-1560N-H bend-NH₃⁺The deformation (bending) vibrations of the ammonium group.[9]
~1600-1450C=C, C=N stretchPyrimidine ringRing stretching vibrations.
~1450-1350C-H bendAliphatic C-HBending vibrations of the methyl and methylene groups.

Expert Insight: The presence of the broad -NH₃⁺ stretching band is a key indicator of the amine salt. In the free base, primary amines typically show two sharp N-H stretching bands in the 3500-3300 cm⁻¹ region.[2][10] The hydrochloride salt formation shifts these bands to lower wavenumbers and broadens them significantly.[8][9]

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, provides a robust framework for its structural confirmation. The predicted data, based on established principles and data from analogous structures, offers a reliable reference for researchers working with this compound. Adherence to rigorous experimental protocols is essential for obtaining high-quality data that ensures the scientific integrity of any research or development endeavor.

References

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • PubChem. (2-Methylpyrimidin-5-yl)methanamine. Retrieved from [Link]

  • ChemUniverse. This compound. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Retrieved from [Link]

  • Applied Science and Biotechnology Journal for Advanced Research. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b). Retrieved from [Link]

  • ChemComplete. (2019, July 7). Mass Spectroscopy and Even/Odd Nitrogen Rule [Video]. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Nitrogen Rule in Mass Spectrometry. Retrieved from [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • MDPI. (2024, October 24). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved from [Link]

  • Chemsrc. (5-Methylpyridin-2-yl)methanamine. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectral Characterizations of Synthesized Pyrimidine Derivatives. Retrieved from [Link]

  • Scientific Research Publishing. (2022). Mass-Spectrometric Method of Measurement of Isotopic Content of Nitrogen in Organic Compounds. Retrieved from [Link]

  • PubChem. (2-Ethylpyrimidin-5-YL)methanamine hydrochloride. Retrieved from [Link]

  • IOPscience. (2023, September 29). Preparation and characterization of some pyrimidine derivatives and study with CT DNA. Retrieved from [Link]

  • Hiden Analytical. (2023, June 14). Using Mass Spectrometry to Quantify Nitrogen Pollution in Coastal Ecosystems. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Amines. Retrieved from [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Supplementary Information. (n.d.). Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • 3B Scientific. (n.d.). n-methyl-1-2-methylpyrimidin-5-ylmethanamine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of (5-Methylpyrimidin-2-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course for Mechanistic Discovery

In the landscape of modern drug discovery, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide focuses on (5-Methylpyrimidin-2-yl)methanamine dihydrochloride, a molecule of interest whose specific biological functions remain largely uncharacterized in publicly accessible literature. The absence of extensive research on this particular compound necessitates a structured and scientifically rigorous approach to elucidating its mechanism of action.

This document, therefore, serves as both a technical guide and a research framework. It is designed for investigators in the fields of pharmacology, medicinal chemistry, and drug development who are poised to unravel the therapeutic potential of this compound. By leveraging data from structurally analogous pyrimidine derivatives, we will construct a plausible, albeit hypothetical, framework for its mechanism of action. This guide will then detail the critical experimental pathways required to systematically test these hypotheses, transforming the unknown into a well-defined scientific narrative. Our approach is grounded in the principles of causality, self-validation, and authoritative scientific grounding, ensuring that the proposed investigations are both logical and robust.

Molecular Profile of this compound

A comprehensive understanding of a compound's physicochemical properties is fundamental to any mechanistic investigation.

Identifier Value Source
IUPAC Name (5-Methylpyrimidin-2-yl)methanamine;dihydrochlorideN/A
CAS Number 930272-59-6[1]
Molecular Formula C₆H₉N₃·2HCl[1]
Molecular Weight 196.08 g/mol [1]
Purity Typically ≥95%[1]

The structure of (5-Methylpyrimidin-2-yl)methanamine features a pyrimidine core, a heterocyclic scaffold prevalent in a multitude of biologically active compounds, including established therapeutics. The presence of a methyl group at the 5-position and a methanamine group at the 2-position provides specific steric and electronic features that will govern its interactions with biological macromolecules. The dihydrochloride salt form enhances its stability and aqueous solubility, facilitating its use in biological assays.

A Hypothesis-Driven Approach to the Mechanism of Action

Given the limited direct data on this compound, our mechanistic exploration will be guided by the known biological activities of structurally related pyrimidine-containing molecules. Several pyrimidine derivatives have been identified as modulators of key cellular signaling pathways. For instance, compounds with a substituted pyrimidine ring have shown activity as kinase inhibitors, antiviral agents, and receptor antagonists[2][3].

The core hypothesis is that the pyrimidine scaffold of (5-Methylpyrimidin-2-yl)methanamine acts as a versatile pharmacophore, enabling it to bind to and modulate the activity of specific protein targets. The substituents on the pyrimidine ring will determine the specificity and affinity of these interactions.

Potential Molecular Targets and Signaling Pathways

Based on the activities of analogous compounds, we can postulate several potential mechanisms of action for investigation:

  • Kinase Inhibition: The pyrimidine ring is a common feature in many ATP-competitive kinase inhibitors. The nitrogen atoms in the ring can form hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The methanamine and methyl groups could then occupy adjacent hydrophobic pockets, conferring selectivity for specific kinases. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

  • Receptor Modulation: Structurally similar compounds have been shown to interact with G-protein coupled receptors (GPCRs), such as orexin receptors[3]. The methanamine group could act as a key pharmacophoric feature for receptor binding, potentially acting as an agonist or antagonist.

  • Enzyme Inhibition: Beyond kinases, the pyrimidine scaffold can interact with a variety of enzymes. The specific substitution pattern of (5-Methylpyrimidin-2-yl)methanamine may allow it to fit into the active site of enzymes involved in metabolic or signaling pathways.

The following diagram illustrates a generalized workflow for elucidating the mechanism of action, starting from broad phenotypic screening and progressively narrowing down to specific molecular targets.

MOA_Workflow cluster_screening Phase 1: Phenotypic Screening & Target Class Identification cluster_identification Phase 2: Target Identification & Validation cluster_pathway Phase 3: Pathway Elucidation & In Vivo Confirmation A Compound (5-Methylpyrimidin-2-yl)methanamine dihydrochloride B Broad Phenotypic Screening (e.g., Cell Viability Assays in Diverse Cell Lines) A->B C Target Class Prediction (e.g., Kinase Panel, GPCR Panel, Enzyme Assays) B->C D Affinity-Based Methods (e.g., Affinity Chromatography, PULSA) C->D E Genetic & Proteomic Methods (e.g., CRISPR screens, Thermal Proteome Profiling) C->E F Direct Target Binding Assays (e.g., SPR, ITC) D->F E->F G Target Validation in Cells (e.g., Knockdown/Overexpression, Cellular Thermal Shift Assay) F->G H Downstream Signaling Analysis (e.g., Western Blot, RNA-seq) G->H I In Vivo Target Engagement (e.g., PET imaging) H->I J Animal Model Efficacy Studies I->J

Figure 1: A comprehensive workflow for the elucidation of the mechanism of action.

Experimental Protocols for Mechanistic Investigation

The following section provides detailed, step-by-step methodologies for key experiments designed to test our hypotheses.

Protocol 1: Broad-Spectrum Kinase Panel Screening

Rationale: To rapidly assess the compound's potential as a kinase inhibitor and identify specific kinase targets.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Serially dilute the stock to create a range of concentrations for testing (e.g., from 100 µM down to 1 nM).

  • Kinase Panel: Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) that offers a broad panel of recombinant human kinases (e.g., >400 kinases).

  • Assay Principle: The assay typically measures the amount of ATP consumed or the phosphorylation of a substrate by the kinase in the presence and absence of the test compound. A common format is a radiometric assay using ³³P-ATP or a fluorescence-based assay.

  • Execution: The compound is incubated with each kinase, a suitable substrate, and ATP at a concentration close to its Km value.

  • Data Analysis: The percentage of kinase activity inhibition at each compound concentration is calculated. The results are typically reported as % inhibition at a single high concentration (e.g., 10 µM) to identify initial "hits." For promising hits, a dose-response curve is generated to determine the IC₅₀ value.

Self-Validation: The inclusion of a known kinase inhibitor as a positive control for each kinase assay validates the assay's performance. A vehicle control (DMSO) serves as the negative control.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Rationale: To confirm direct target engagement in a cellular context. CETSA is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line if kinase inhibition is suspected) to ~80% confluency. Treat the cells with this compound or vehicle (DMSO) for a defined period (e.g., 1-2 hours).

  • Thermal Challenge: Harvest the cells, lyse them, and aliquot the lysate. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

  • Protein Separation: Cool the samples on ice and centrifuge to pellet the denatured, aggregated proteins.

  • Target Detection: Analyze the soluble protein fraction by Western blotting using an antibody specific to the putative target protein identified in the kinase screen.

  • Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, direct binding.

Self-Validation: The experiment should include a known ligand for the target protein as a positive control to demonstrate a thermal shift. A non-binding protein should be probed as a negative control to show no shift.

The logical flow of target identification and validation is depicted in the following diagram:

Target_Validation_Workflow cluster_discovery Target Discovery cluster_validation Target Validation A In Vitro Kinase Screen (Identifies Potential Targets) B Cellular Thermal Shift Assay (CETSA) (Confirms Target Engagement in Cells) A->B Hit Confirmation C Isothermal Titration Calorimetry (ITC) (Quantifies Binding Affinity and Thermodynamics) B->C Biophysical Characterization D Cell-Based Reporter Assay (Measures Downstream Pathway Modulation) B->D Functional Consequence

Figure 2: A workflow for target validation.

Concluding Remarks and Future Directions

The journey to elucidate the mechanism of action of a novel compound like this compound is an iterative process of hypothesis generation, rigorous experimental testing, and data-driven refinement. This guide provides a foundational framework for initiating such an investigation. The initial focus on kinase inhibition is a logical starting point based on the prevalence of the pyrimidine scaffold in known kinase inhibitors. However, researchers must remain open to unexpected findings and be prepared to explore alternative mechanisms, such as GPCR modulation or other enzyme inhibition, should the initial screens not yield significant results.

Successful execution of the proposed experimental plan will not only unveil the molecular mechanism of this compound but also pave the way for its potential development as a novel therapeutic agent. The insights gained will be invaluable for medicinal chemists in designing future analogs with improved potency, selectivity, and pharmacokinetic properties.

References

  • ChemUniverse. (n.d.). This compound. Retrieved from [Link]

Sources

The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a recurring motif in a vast array of biologically active molecules, both natural and synthetic. Its presence in the nucleobases cytosine, thymine, and uracil underscores its critical role in the chemistry of life. For medicinal chemists, the pyrimidine ring represents a "privileged scaffold," a versatile and adaptable framework for the design of therapeutic agents targeting a wide spectrum of diseases. This technical guide provides a comprehensive exploration of pyrimidine derivatives in medicinal chemistry, delving into their roles as anticancer, antiviral, antimicrobial, and anti-inflammatory agents. We will examine the mechanisms of action, explore structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for the synthesis and biological evaluation of these remarkable compounds. This guide is intended to be a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights to drive the discovery of next-generation pyrimidine-based therapeutics.

The Enduring Significance of the Pyrimidine Core

The enduring appeal of the pyrimidine scaffold in drug discovery stems from its unique combination of properties. As a six-membered aromatic heterocycle with two nitrogen atoms, it possesses a rich electronic character that allows for a multitude of chemical modifications. This structural versatility enables the fine-tuning of pharmacokinetic and pharmacodynamic properties, a critical aspect of rational drug design.[1] The pyrimidine ring can participate in hydrogen bonding, pi-pi stacking, and other non-covalent interactions, facilitating strong and selective binding to biological targets.[2]

This guide will navigate through the diverse therapeutic landscapes where pyrimidine derivatives have made a significant impact, providing a blend of theoretical understanding and practical application.

Pyrimidine Derivatives in Oncology: Targeting the Engines of Cancer

Pyrimidine-based compounds have emerged as a cornerstone of modern cancer chemotherapy, with mechanisms of action that often target the fundamental machinery of cell growth and proliferation.[3]

Mechanism of Action: Inhibiting Key Kinases

A predominant strategy in pyrimidine-based anticancer drug design is the inhibition of protein kinases, enzymes that play a pivotal role in signal transduction pathways controlling cell growth, differentiation, and survival. Two of the most successfully targeted kinase families are the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation. Pyrimidine derivatives can act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling.

  • Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle. Their aberrant activity is a hallmark of many cancers. Pyrimidine-based inhibitors can block the activity of CDKs, leading to cell cycle arrest and apoptosis.[4]

Diagram: Generalized Kinase Inhibition by Pyrimidine Derivatives

G cluster_kinase Kinase Active Site ATP ATP Kinase Kinase ATP->Kinase Binds Substrate Protein Substrate Phosphorylated_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling (Cell Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Kinase->Substrate Phosphorylates Pyrimidine_Inhibitor Pyrimidine Inhibitor Pyrimidine_Inhibitor->Kinase Competitively Binds to ATP Site Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibition leads to

Caption: Pyrimidine inhibitors compete with ATP for the kinase active site.

Quantitative Data: A Comparative Look at Anticancer Activity

The following tables summarize the in vitro activity of representative pyrimidine derivatives against key cancer-related targets and cell lines.

Table 1: In Vitro Activity of Pyrimidine-Based EGFR Inhibitors

CompoundTargetCell LineIC50 (nM)Reference
Gefitinib EGFRA43137[5]
Erlotinib EGFRNCI-H358200[5]
Osimertinib EGFR (T790M)NCI-H1975<10[5]

Table 2: In Vitro Activity of Pyrimidine-Based CDK Inhibitors

CompoundTargetCell LineIC50 (µM)Reference
Roscovitine CDK2/Cyclin AVarious0.7[4]
Dinaciclib CDK2/Cyclin EA27800.003[6]
Compound 3d CDK2/Cyclin A2A4980.332[6]
Experimental Protocols: A Practical Guide

This protocol describes a general method for the synthesis of pyrido[2,3-d]pyrimidine derivatives, which have shown potent inhibition of thymidylate synthase.[1]

Step 1: Synthesis of the Chalcone Intermediate

  • To a solution of an appropriate acetophenone (1 mmol) and an aromatic aldehyde (1 mmol) in ethanol (10 mL), add a catalytic amount of aqueous potassium hydroxide (40%).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the chalcone.

Step 2: Cyclization to the Pyrimidine Derivative

  • A mixture of the chalcone (1 mmol) and guanidine hydrochloride (1.2 mmol) in ethanol (15 mL) is refluxed in the presence of sodium hydroxide (2 mmol) for 8-10 hours.

  • After cooling, the reaction mixture is poured into ice-cold water.

  • The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol or DMF) to yield the desired pyrido[2,3-d]pyrimidine.

This protocol outlines a common method for evaluating the inhibitory activity of compounds against EGFR kinase.[5][7][8][9]

Materials:

  • Recombinant human EGFR kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 384-well plate, add 1 µL of the diluted compound solution or DMSO (vehicle control).

  • Add 2 µL of a solution containing the EGFR enzyme in kinase buffer.

  • Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP in kinase buffer. The final ATP concentration should be near its Km for EGFR.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ assay according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a dose-response curve.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[1][3]

  • Substitution at C2 and C4: These positions are crucial for interaction with the hinge region of the kinase active site. Bulky substituents are often well-tolerated and can enhance binding affinity.

  • Substitution at C5: Modification at this position can influence selectivity and pharmacokinetic properties.

  • Fused Ring Systems: Fusing the pyrimidine ring with other heterocyclic systems, such as pyrrole or pyrazole, can lead to potent and selective inhibitors.[4] For example, pyrrolo[2,3-d]pyrimidines have been extensively explored as EGFR inhibitors.

Pyrimidine Derivatives as Antiviral Agents: Disrupting Viral Replication

Pyrimidine nucleoside analogs have been at the forefront of antiviral therapy for decades, effectively combating a range of viral infections.

Mechanism of Action: Chain Termination and Inhibition of Viral Polymerases

The primary mechanism of action for most pyrimidine-based antiviral drugs involves their conversion to the corresponding triphosphate within the host cell. This triphosphate form then acts as a competitive inhibitor of viral DNA polymerase or reverse transcriptase. Incorporation of the analog into the growing viral DNA chain leads to chain termination, as it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.

Diagram: Mechanism of Action of Zidovudine (AZT)

G cluster_cell Host Cell AZT Zidovudine (AZT) AZT_TP AZT-Triphosphate AZT->AZT_TP Phosphorylation Reverse_Transcriptase Reverse Transcriptase AZT_TP->Reverse_Transcriptase Inhibits & Incorporates Viral_RNA Viral RNA Viral_RNA->Reverse_Transcriptase Template Viral_DNA Growing Viral DNA Reverse_Transcriptase->Viral_DNA Synthesizes Terminated_DNA Chain-Terminated DNA Reverse_Transcriptase->Terminated_DNA Synthesis Halted Replication_Blocked Viral Replication Blocked Terminated_DNA->Replication_Blocked

Caption: AZT is converted to its triphosphate form, which inhibits reverse transcriptase and terminates viral DNA chain elongation.

Quantitative Data: Antiviral Efficacy

Table 3: In Vitro Antiviral Activity of Pyrimidine Nucleoside Analogs

CompoundVirusCell LineEC50 (µM)Reference
Zidovudine (AZT) HIV-1MT-40.005[10]
Lamivudine (3TC) HIV-1MT-40.09[10]
Acyclovir HSV-1Vero0.1[2]
Experimental Protocols: A Practical Guide

The synthesis of AZT typically starts from thymidine and involves several key steps to introduce the azido group at the 3' position with the correct stereochemistry.[11][12]

Step 1: Protection of the 5'-Hydroxyl Group

  • Dissolve thymidine (1 equivalent) in dry pyridine.

  • Add triphenylmethyl chloride (trityl chloride, 1.1 equivalents) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with methanol and concentrate under reduced pressure.

  • Purify the product by column chromatography to yield 5'-O-tritylthymidine.

Step 2: Mesylation of the 3'-Hydroxyl Group

  • Dissolve 5'-O-tritylthymidine (1 equivalent) in dry pyridine.

  • Cool the solution to 0°C and add methanesulfonyl chloride (1.5 equivalents) dropwise.

  • Stir the reaction at 0°C for 4 hours.

  • Pour the reaction mixture into ice-water and extract with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over sodium sulfate.

  • Concentrate to obtain the 3'-O-mesyl derivative.

Step 3: Azide Displacement

  • Dissolve the 3'-O-mesyl derivative (1 equivalent) in dimethylformamide (DMF).

  • Add sodium azide (3 equivalents) and heat the mixture to 80-90°C for 6-8 hours.

  • Cool the reaction and pour into water.

  • Extract with ethyl acetate, wash with brine, and dry over sodium sulfate.

  • Concentrate and purify by column chromatography to obtain 3'-azido-3'-deoxy-5'-O-tritylthymidine.

Step 4: Deprotection of the 5'-Hydroxyl Group

  • Dissolve the tritylated intermediate in a solution of 80% acetic acid in water.

  • Stir at room temperature for 2-4 hours until deprotection is complete (monitor by TLC).

  • Concentrate the solution and co-evaporate with toluene to remove acetic acid.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield Zidovudine.

The plaque reduction assay is a standard method to determine the antiviral efficacy of a compound.[13][14][15][16]

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV) in 6-well plates

  • Virus stock of known titer

  • Test compound at various concentrations

  • Cell culture medium

  • Agarose or methylcellulose for overlay

  • Crystal violet staining solution

Procedure:

  • Seed host cells in 6-well plates and grow to confluence.

  • Prepare serial dilutions of the virus stock.

  • Remove the growth medium from the cells and infect the monolayers with a standardized amount of virus (e.g., 100 plaque-forming units per well).

  • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Prepare an overlay medium containing various concentrations of the test compound.

  • After the adsorption period, remove the virus inoculum and add the overlay medium containing the test compound.

  • Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days).

  • Fix the cells with a fixative solution (e.g., 10% formalin) and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

  • Determine the EC50 value (the concentration that reduces the number of plaques by 50%).

Structure-Activity Relationship (SAR) Insights

For pyrimidine nucleoside analogs, the modifications at the sugar moiety are critical for their antiviral activity.

  • Modification at the 3' Position: The absence of a 3'-hydroxyl group is the key to chain termination. The azido group in AZT is a bioisostere of the hydroxyl group.

  • Stereochemistry: The stereochemistry of the sugar ring and the substituents is crucial for recognition by viral polymerases.

  • The Pyrimidine Base: Modifications to the pyrimidine base can affect the selectivity and potency of the antiviral agent.

Pyrimidine Derivatives as Antimicrobial Agents: A Broad Spectrum of Activity

Pyrimidine derivatives have a long history as effective antimicrobial agents, with trimethoprim being a classic example.

Mechanism of Action: Inhibition of Dihydrofolate Reductase

Many antimicrobial pyrimidines, particularly the diaminopyrimidines like trimethoprim, function by inhibiting dihydrofolate reductase (DHFR). This enzyme is essential for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of purines, thymidine, and certain amino acids. By blocking this pathway, these compounds effectively halt bacterial DNA synthesis and replication. The selectivity of these drugs arises from their much higher affinity for bacterial DHFR compared to the mammalian enzyme.

Quantitative Data: Antimicrobial Potency

Table 4: Minimum Inhibitory Concentration (MIC) of Pyrimidine-Based Antimicrobials

CompoundOrganismMIC (µg/mL)Reference
Trimethoprim Escherichia coli0.5-2[17]
Trimethoprim Staphylococcus aureus0.5-1[17]
Sulfadiazine Streptococcus pyogenes8-64[18]
Experimental Protocols: A Practical Guide

Several synthetic routes to trimethoprim have been developed. A common approach involves the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable three-carbon component, followed by cyclization with guanidine.[17][19][20][21]

Step 1: Condensation of 3,4,5-Trimethoxybenzaldehyde

  • A mixture of 3,4,5-trimethoxybenzaldehyde (1 equivalent) and 3-ethoxypropionitrile (1.1 equivalents) is added to a solution of sodium ethoxide in ethanol.

  • The mixture is heated at reflux for several hours.

  • After cooling, the product, α-(3,4,5-trimethoxybenzylidene)-β-ethoxypropionitrile, is isolated.

Step 2: Cyclization with Guanidine

  • The product from the previous step is dissolved in a suitable solvent like ethanol.

  • Guanidine hydrochloride (1.5 equivalents) and a base such as sodium ethoxide are added.

  • The reaction mixture is heated at reflux for an extended period (e.g., 24 hours).

  • Upon completion, the reaction is cooled, and the product, trimethoprim, is isolated by filtration and purified by recrystallization.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC.[18][22][23][24][25]

Materials:

  • Test microorganism

  • Mueller-Hinton broth (or other suitable growth medium)

  • Test compound (dissolved in a suitable solvent)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to a 0.5 McFarland standard

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the growth medium in a 96-well plate.

  • Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).

  • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Include a positive control (no compound) and a negative control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the compound at which there is no visible growth.

Structure-Activity Relationship (SAR) Insights

For diaminopyrimidine inhibitors of DHFR, the following SAR observations are key:

  • 2,4-Diaminopyrimidine Core: This is the essential pharmacophore that mimics the binding of dihydrofolate.

  • The Benzyl Group: The nature and substitution pattern on the benzyl ring at the 5-position are critical for potency and selectivity. The 3,4,5-trimethoxy substitution of trimethoprim provides optimal binding to bacterial DHFR.

  • Flexibility: The linkage between the pyrimidine and benzyl rings allows for conformational flexibility, which is important for fitting into the active site.

Pyrimidine Derivatives in the Treatment of Inflammation: Modulating the Inflammatory Cascade

Pyrimidine derivatives have also shown significant promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced at sites of inflammation. Many pyrimidine-based anti-inflammatory agents exhibit selective inhibition of COX-2, which is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[26]

Quantitative Data: Anti-inflammatory Activity

Table 5: In Vitro COX Inhibition by Pyrimidine Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib 150.04375[26]
Rofecoxib >10000.018>55,556[26]
Compound L1 2.50.0550[27][28]
Experimental Protocols: A Practical Guide

The synthesis of pyrimidine-based COX-2 inhibitors often involves the construction of a substituted pyrimidine ring followed by the introduction of the pharmacophoric groups responsible for COX-2 selectivity.

A General Synthetic Approach:

  • Condensation of a β-diketone with urea or thiourea to form the pyrimidine core.

  • Functionalization of the pyrimidine ring, for example, through halogenation followed by Suzuki or Stille coupling to introduce aryl or heteroaryl groups.

  • Introduction of the sulfonamide or other key functional group that imparts COX-2 selectivity.

This colorimetric assay measures the peroxidase activity of COX enzymes.[29][30][31][32][33]

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Hematin

  • Arachidonic acid

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

  • Tris-HCl buffer (pH 8.0)

  • Test compounds

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the COX enzyme in a 96-well plate.

  • Add the test compound at various concentrations.

  • Pre-incubate the mixture at 25°C for 1-2 minutes.

  • Initiate the reaction by adding arachidonic acid and TMPD.

  • Monitor the oxidation of TMPD by measuring the increase in absorbance at 590 nm over time using a microplate reader.

  • Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.

  • Calculate the IC50 value from the dose-response curve.

Structure-Activity Relationship (SAR) Insights

For pyrimidine-based COX-2 inhibitors, the key SAR features often include:

  • A Central Heterocyclic Ring: The pyrimidine core provides the basic scaffold.

  • A Sulfonamide or Sulfone Moiety: This group is crucial for binding to a specific side pocket in the COX-2 active site, conferring selectivity.

  • Two Aromatic Rings: These rings occupy two distinct hydrophobic channels within the enzyme's active site. The nature and substitution of these rings significantly influence potency and selectivity.

Conclusion and Future Perspectives

The pyrimidine scaffold has unequivocally demonstrated its immense value in medicinal chemistry, leading to the development of life-saving drugs across multiple therapeutic areas. Its synthetic tractability and ability to interact with a wide range of biological targets ensure its continued prominence in drug discovery.

Future research in this field will likely focus on several key areas:

  • Development of Novel Fused Pyrimidine Systems: Creating more complex and rigid structures to enhance selectivity and potency.

  • Pyrimidine-Based PROTACs and Molecular Glues: Utilizing the pyrimidine scaffold to bring proteins together for targeted protein degradation.

  • Application in New Therapeutic Areas: Exploring the potential of pyrimidine derivatives in treating neurodegenerative diseases, metabolic disorders, and other challenging conditions.

The journey of the pyrimidine ring in medicinal chemistry is far from over. With the continuous advancement of synthetic methodologies and a deeper understanding of disease biology, this versatile heterocycle is poised to be at the heart of many more therapeutic breakthroughs to come.

References

A comprehensive list of all cited sources with full details and clickable URLs is provided below.

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023, September 15). Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. Retrieved January 18, 2026, from [Link]

  • Trimethoprim. (2016, August 27). Basicmedical Key. Retrieved January 18, 2026, from [Link]

  • CDK2/CyclinA2 Kinase Enzyme System Datasheet. (n.d.). Retrieved January 18, 2026, from [Link]

  • The minimum inhibitory concentration of antibiotics. (2024, July 30). BMG LABTECH. Retrieved January 18, 2026, from [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][17][22][26]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. (2022, July 10). PubMed Central. Retrieved January 18, 2026, from [Link]

  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024, April 16). PubMed Central. Retrieved January 18, 2026, from [Link]

  • 13.5A: Minimal Inhibitory Concentration (MIC). (2024, November 23). Biology LibreTexts. Retrieved January 18, 2026, from [Link]

  • Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review. (2024, June 10). PubMed. Retrieved January 18, 2026, from [Link]

  • Modular continuous flow synthesis of zidovudine (AZT): a two-stage integrated process enabling safe azidation and enhanced sustainability in HIV drug manufacturing. (2025, November 26). RSC Publishing. Retrieved January 18, 2026, from [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][17][22][26]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023, May 30). Retrieved January 18, 2026, from [Link]

  • Synthesis and Importance of Trimethoprim - Organic Chemistry in Industry. (2021, February 22). YouTube. Retrieved January 18, 2026, from [Link]

  • A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. (n.d.). NIH. Retrieved January 18, 2026, from [Link]

  • Antiviral assay. (n.d.). Bio-protocol. Retrieved January 18, 2026, from [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][17][22][26]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022, May 17). RSC Publishing. Retrieved January 18, 2026, from [Link]

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]

  • Design, synthesis, and anticancer evaluation of new pyrazolo[3,4-d]pyrimidine-based derivatives: CDK2 inhibition, apoptosis-inducing activity, molecular modelling studies. (2025, June 14). PubMed. Retrieved January 18, 2026, from [Link]

  • Plaque Reduction Assay. (n.d.). Creative Diagnostics. Retrieved January 18, 2026, from [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, a. (2016, October 31). DDDT. Retrieved January 18, 2026, from [Link]

  • (PDF) Synthesis, Biological Activity of Trimethoprim derivative and the Complexes. (2021, November 13). Retrieved January 18, 2026, from [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023, September 6). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Pyrimidine as antiinflammatory agent: A review. (2007, May 1). Semantic Scholar. Retrieved January 18, 2026, from [Link]

  • Synthesis, Characterization and Evaluation of some newer Pyrimidine derivatives as Anti-inflammatory Agents. (n.d.). ProQuest. Retrieved January 18, 2026, from [Link]

  • ZIDOVUDINE (AZT) 1. Exposure Data. (n.d.). IARC Publications. Retrieved January 18, 2026, from [Link]

  • Chemi-Verse™ EGFR Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 18, 2026, from [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.). Retrieved January 18, 2026, from [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Using N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) to assay cyclooxygenase activity in vitro. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024, October 13). PubMed. Retrieved January 18, 2026, from [Link]

  • Modular continuous flow synthesis of zidovudine (AZT): a two-stage integrated process enabling safe azidation and enhanced sustainability in HIV drug manufacturing. (n.d.). Reaction Chemistry & Engineering (RSC Publishing). Retrieved January 18, 2026, from [Link]

  • Synthesis and antiretroviral evaluation of derivatives of zidovudine. (n.d.). SciELO. Retrieved January 18, 2026, from [Link]

  • Chemi-Verse™ CDK2/CyclinA2 Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 18, 2026, from [Link]://bpsbioscience.com/pdf/79788.pdf)

Sources

Potential biological activity of (5-Methylpyrimidin-2-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of (5-Methylpyrimidin-2-yl)methanamine dihydrochloride

Abstract

This compound is a heterocyclic amine of interest in medicinal chemistry and drug discovery. While direct and extensive research on its biological activity is not yet widely published, its structural motifs are present in compounds with known pharmacological effects. This guide provides a comprehensive framework for researchers and drug development professionals to investigate the potential biological activities of this compound. We will delve into its physicochemical properties, explore potential molecular targets based on structurally related molecules, and provide detailed, actionable experimental protocols for its investigation. This document is intended to serve as a foundational resource for initiating a research program aimed at elucidating the therapeutic potential of this compound.

Introduction and Physicochemical Properties

This compound is a small molecule featuring a pyrimidine ring, a common scaffold in biologically active compounds. The presence of a methyl group and a methanamine substituent suggests potential for specific interactions with biological macromolecules.

PropertyValueSource
CAS Number 930272-59-6[1]
Molecular Formula C₆H₉N₃·2HCl[1]
Molecular Weight 196.08 g/mol [1]
Purity Typically ≥95%[1]

Important Safety Considerations: The toxicological properties of this compound have not been thoroughly investigated. However, related compounds exhibit significant hazards. For instance, a safety data sheet for a similar pyrimidine derivative warns of acute toxicity (oral, dermal, and inhalation), skin and eye irritation, and potential damage to the nervous system. Therefore, it is imperative to handle this compound with extreme caution, utilizing appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, and working in a well-ventilated fume hood.

Postulated Biological Activities and Rationale

Given the limited direct data, a rational approach to investigating the biological activity of this compound involves examining the known activities of structurally analogous compounds. This comparative analysis allows us to formulate testable hypotheses.

Potential as a CRM1 (Chromosomal Maintenance 1) Inhibitor

Structurally related compounds, such as (2,4-Dimethylpyrimidin-5-yl)methanamine, have been investigated for their ability to modulate nuclear transport pathways by inhibiting CRM1[2]. CRM1 is a key nuclear export protein, and its inhibition can lead to the nuclear retention of tumor suppressor proteins, a mechanism of action for several anti-cancer agents[2]. The pyrimidine core of our target compound provides a structural basis for this hypothesis.

Potential as a Sirtuin (SIRT) Inhibitor

Derivatives of (5-Phenylfuran-2-yl)methanamine have been identified as inhibitors of human sirtuin 2 (SIRT2), a class III histone deacetylase[3][4]. Sirtuins are implicated in a variety of cellular processes, including gene silencing, DNA repair, and metabolism, making them attractive targets for a range of diseases, including cancer and neurodegenerative disorders[3][4]. The methanamine moiety in our compound of interest is a key feature in these known SIRT2 inhibitors.

Proposed Experimental Workflow for Biological Investigation

The following sections outline a logical, step-by-step approach to systematically evaluate the potential biological activities of this compound.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies In vitro Cytotoxicity Assay In vitro Cytotoxicity Assay Target-Based Enzymatic Assays Target-Based Enzymatic Assays In vitro Cytotoxicity Assay->Target-Based Enzymatic Assays Cellular Target Engagement Assays Cellular Target Engagement Assays Target-Based Enzymatic Assays->Cellular Target Engagement Assays Downstream Pathway Analysis Downstream Pathway Analysis Cellular Target Engagement Assays->Downstream Pathway Analysis In vivo Studies In vivo Studies Downstream Pathway Analysis->In vivo Studies Promising Results

Caption: Proposed experimental workflow for investigating the biological activity of this compound.

In Vitro Cytotoxicity Screening

The first step is to assess the compound's general cytotoxicity across a panel of human cancer cell lines. This provides a broad indication of biological activity and helps determine appropriate concentration ranges for subsequent assays.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cell lines (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in sterile DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Add the diluted compound to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Target-Based Enzymatic Assays

Based on our hypotheses, we will conduct enzymatic assays to determine if the compound directly interacts with our putative targets, CRM1 and SIRT2.

Protocol: SIRT2 Inhibition Assay (Fluorogenic)

  • Reagents: Recombinant human SIRT2 enzyme, fluorogenic substrate (e.g., Fluor-de-Lys®-SIRT2), NAD+, and a known SIRT2 inhibitor (e.g., AGK2) as a positive control.

  • Assay Setup: In a 96-well black plate, combine the SIRT2 enzyme, NAD+, and varying concentrations of this compound.

  • Initiation: Add the fluorogenic substrate to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 1 hour, protected from light.

  • Development: Add the developer solution, which contains a protease that cleaves the deacetylated substrate, releasing a fluorescent signal. Incubate for 15 minutes at room temperature.

  • Fluorescence Reading: Measure the fluorescence (e.g., excitation 360 nm, emission 460 nm).

  • Data Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value.

G SIRT2 SIRT2 (Enzyme) Product Deacetylated Substrate SIRT2->Product Deacetylation Substrate Acetylated Substrate Substrate->Product NAD NAD+ NAD->SIRT2 Compound (5-Methylpyrimidin-2-yl)methanamine dihydrochloride Compound->SIRT2 Inhibition?

Caption: Hypothesized inhibition of SIRT2 enzymatic activity.

Cellular Target Engagement Assays

If the compound shows activity in the enzymatic assays, the next step is to confirm that it engages the target within a cellular context.

Protocol: Nuclear/Cytoplasmic Fractionation and Western Blot for CRM1 Inhibition

  • Cell Treatment: Treat a suitable cell line (e.g., HeLa) with the IC₅₀ concentration of this compound for 6-24 hours.

  • Cell Lysis and Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each fraction by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against a known CRM1 cargo protein (e.g., p53, FOXO1) and loading controls for each fraction (e.g., Lamin B1 for nuclear, GAPDH for cytoplasmic).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: An increase in the nuclear localization of the cargo protein in treated cells compared to control cells indicates CRM1 inhibition.

G cluster_0 Normal Cell cluster_1 Treated Cell p53_cyto p53 (Cytoplasm) p53_nuc p53 (Nucleus) CRM1 CRM1 p53_nuc->CRM1 Nuclear Export CRM1->p53_cyto Nuclear Export p53_cyto_treat p53 (Cytoplasm) p53_nuc_treat p53 (Nucleus) (Accumulates) CRM1_treat CRM1 Compound (5-Methylpyrimidin-2-yl)methanamine dihydrochloride Compound->CRM1_treat Inhibits

Caption: Proposed mechanism of CRM1 inhibition leading to nuclear accumulation of p53.

Future Directions and Conclusion

The successful identification of a primary molecular target and a demonstrable cellular mechanism of action would pave the way for further preclinical development. Subsequent studies could include lead optimization through medicinal chemistry to improve potency and selectivity, as well as in vivo efficacy studies in relevant animal models of disease.

References

  • ChemUniverse. (n.d.). This compound. Retrieved from [Link]

  • Wang, Z., et al. (2019). Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. Molecules, 24(15), 2724. Retrieved from [Link]

  • PubMed. (2019, July 26). Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Procuring (5-Methylpyrimidin-2-yl)methanamine Dihydrochloride for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(5-Methylpyrimidin-2-yl)methanamine and its dihydrochloride salt are pivotal heterocyclic building blocks in medicinal chemistry, frequently utilized in the synthesis of targeted therapeutic agents. The integrity of drug discovery and development pipelines hinges on the quality and reliability of such starting materials. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial supplier landscape for (5-Methylpyrimidin-2-yl)methanamine dihydrochloride. It offers a framework for supplier selection, details critical quality control considerations, and presents a standardized protocol for the qualification and use of this reagent in a laboratory setting. Our objective is to empower research teams to make informed procurement decisions, thereby ensuring the reproducibility and success of their scientific endeavors.

Introduction: The Strategic Importance of a Niche Building Block

The pyrimidine scaffold is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs. This compound, a derivative of this core structure, serves as a crucial intermediate in the synthesis of complex molecules, particularly kinase inhibitors and other targeted therapies.[1][2] Its structural features—a primary amine for versatile coupling reactions and a substituted pyrimidine ring for specific molecular interactions—make it a valuable reagent.[3]

However, the journey from identifying a need for this compound to its successful incorporation into a synthetic workflow is fraught with potential pitfalls. The purity, stability, and batch-to-batch consistency of the reagent can significantly impact reaction yields, impurity profiles, and ultimately, the biological activity of the final compound. This guide is designed to navigate these challenges by providing a robust framework for sourcing and qualifying this critical reagent.

The Commercial Supplier Landscape

Sourcing this compound requires careful evaluation of various suppliers, ranging from large, well-established chemical conglomerates to smaller, specialized custom synthesis labs. The optimal choice depends on the scale of the research (discovery vs. process development), required purity, and documentation needs.

Key Supplier Selection Criteria

Before purchasing, a thorough assessment of potential suppliers is critical. The following criteria should be central to your evaluation:

  • Purity and Analytical Data: Does the supplier provide a Certificate of Analysis (CoA) with detailed analytical data (e.g., NMR, HPLC, LC-MS) for each batch?[4] Purity claims should be substantiated by evidence.

  • Batch-to-Batch Consistency: For long-term projects, can the supplier demonstrate consistency across different lots? This is vital for reproducible research.

  • Documentation and Regulatory Support: Does the supplier offer comprehensive Safety Data Sheets (SDS) and other regulatory documentation?[5] For later-stage development, cGMP-grade material and associated support may be necessary.[6]

  • Availability and Lead Times: Is the compound in stock, or is it synthesized on demand? Lead times can significantly impact project timelines.

  • Technical Support: A reliable supplier should have accessible technical support to address queries regarding product specifications, stability, and handling.

Comparative Analysis of Commercial Suppliers

The following table summarizes offerings for this compound and related structures from various suppliers. This is intended as a representative sample to guide your own market research. Note: Availability, pricing, and product numbers are subject to change and should be verified directly with the supplier.

SupplierProduct NameCAS NumberPurity/SpecificationNotes
BLD Pharm This compound930272-59-6Not specified; documentation availableOffers a wide range of related pyridine and pyrimidine building blocks.[7][8][9]
ChemUniverse This compound930272-59-695%Provides clear pricing for various quantities with stated lead times.[10]
Sigma-Aldrich (Merck) (5-methylpyridin-2-yl)methanamine45715-08-0AldrichCPR gradeNote: This is the free base, not the dihydrochloride salt. Extensive safety and property data available.[5]
AChemBlock (Pyrimidin-5-yl)methanamine dihydrochloride1956356-28-797%Note: This is the unsubstituted pyrimidine analog.[11]

Technical Guide: Incoming Quality Control and Handling

Procuring the reagent is only the first step. Rigorous incoming quality control (QC) is a self-validating practice that ensures the material meets the standards required for your experiments.[12][13] Failure to verify the identity and purity of a starting material can lead to failed reactions, ambiguous biological data, and wasted resources.

Supplier Qualification & Incoming QC Workflow

The following diagram outlines a robust workflow for qualifying a new supplier and performing incoming QC on a new batch of this compound.

G cluster_0 Phase 1: Supplier & Documentation Review cluster_1 Phase 2: Initial Procurement & QC Testing cluster_2 Phase 3: Material Handling & Use A Identify Potential Suppliers B Request & Review Product Specifications & CoA A->B Gather Data C Assess Supplier Reputation & Technical Support B->C Evaluate Quality D Shortlist Supplier(s) C->D Decision E Procure Small (Evaluation) Quantity D->E Initiate Procurement F Perform Incoming QC: 1. Visual Inspection 2. Solubility Test E->F Receive G Analytical Verification: - 1H NMR - LC-MS F->G Test H Compare Data to Supplier CoA & Literature G->H Analyze I Decision: Qualify or Reject Batch H->I Verify J Release Qualified Material to Lab Inventory I->J Pass N Reject Batch & Contact Supplier for Resolution I->N Fail K Store Under Recommended Conditions (e.g., Desiccated) J->K L Use in Small-Scale Test Reaction K->L M Proceed with Large-Scale Synthesis L->M

Caption: Supplier Qualification and Incoming QC Workflow.
Step-by-Step Protocol for Incoming QC

This protocol describes the essential steps for validating a newly received batch of this compound.

Objective: To confirm the identity, purity, and suitability of the reagent for synthetic use.

Materials:

  • Received this compound

  • Deuterated solvent (e.g., DMSO-d₆ or D₂O) for NMR analysis

  • HPLC-grade solvents (e.g., water, acetonitrile, methanol) with appropriate modifiers (e.g., TFA or formic acid)

  • NMR spectrometer

  • LC-MS system

Methodology:

  • Documentation Review & Visual Inspection:

    • Cross-reference the container label with the purchase order and the supplier's CoA. Ensure the CAS number (930272-59-6), product name, and batch number match.

    • Visually inspect the material. It should be a solid (typically white to off-white powder or crystalline solid). Note any discoloration or heterogeneity, which could indicate degradation or impurities.

  • Solubility Test (Qualitative):

    • Causality: The dihydrochloride salt form is designed to enhance aqueous solubility. This simple test provides a quick check on the material's general properties.

    • Place a small amount (1-2 mg) in a vial. Add ~0.5 mL of deionized water and vortex. The material should dissolve readily. Poor solubility may indicate it is the free base or an incorrect compound.

  • Identity Confirmation by ¹H NMR Spectroscopy:

    • Causality: ¹H NMR is the gold standard for confirming the chemical structure of an organic molecule. Each proton in a unique chemical environment gives a distinct signal, providing a molecular fingerprint.

    • Prepare a sample by dissolving ~5 mg of the compound in a suitable deuterated solvent (DMSO-d₆ is often a good choice for amine salts).

    • Acquire a ¹H NMR spectrum.

    • Expected Chemical Shifts (δ, ppm) - Predicted:

      • ~8.8-9.0 (s, 1H, pyrimidine H4/H6)

      • ~8.6-8.8 (s, 1H, pyrimidine H4/H6)

      • ~4.0-4.2 (s, 2H, -CH₂-NH₂)

      • ~2.4-2.6 (s, 3H, -CH₃)

      • A broad singlet corresponding to the -NH₂ protons (as -NH₃⁺) will also be present, its position being highly variable.

    • Compare the obtained spectrum with the structure and any reference spectra provided by the supplier. Check for the correct chemical shifts, integration values, and splitting patterns.

  • Purity Assessment by LC-MS:

    • Causality: High-Performance Liquid Chromatography (HPLC) separates the main compound from any impurities, while Mass Spectrometry (MS) confirms the molecular weight of the eluted components.[14] This combination provides a quantitative assessment of purity.

    • Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 water/methanol).

    • Inject the sample onto an appropriate HPLC column (e.g., C18) and run a standard gradient method.

    • The HPLC chromatogram (UV detection) should show one major peak. Purity can be calculated based on the relative peak area (Area %).

    • The mass spectrometer should confirm the presence of the correct molecular ion for the free base ([M+H]⁺ ≈ 124.09).

  • Final Qualification:

    • If the experimental data from NMR and LC-MS align with the expected structure and the purity meets or exceeds the supplier's specification (e.g., >95%), the batch is qualified for use.[15]

    • If significant discrepancies are found, quarantine the material and contact the supplier's technical service department with your data to resolve the issue.

Conclusion

The procurement of specialized chemical reagents like this compound is a critical control point in the drug discovery process. A strategic approach that extends beyond simple price and availability comparison is essential. By implementing a rigorous supplier evaluation process and a non-negotiable incoming quality control workflow, research organizations can mitigate risks associated with poor reagent quality. This diligence ensures the integrity of experimental data, enhances the reproducibility of synthetic campaigns, and ultimately accelerates the path toward novel therapeutic discoveries.

References

  • Quality Control in Chemical Manufacturing For Life Sciences. (2023, August 2). ReAgent.[Link]

  • This compound [Q01065]. ChemUniverse. Retrieved January 18, 2026, from [Link]

  • Techniques for Quality Control in Pharmaceutical Analysis. (2023, May 11). Journal of Organic and Pharmaceutical Chemistry.[Link]

  • Quality Control During Drug Development. (2022, December 8). Technology Networks.[Link]

  • Overview of pharmaceutical quality control steps and implementations. GMP SOP. Retrieved January 18, 2026, from [Link]

  • (5-Bromopyrimidin-2-yl)Methanamine hydrochloride. (2022, March 4). Chemsrc.[Link]

  • (5-Methylpyridin-2-yl)methanamine | CAS#:45715-08-0. Chemsrc. Retrieved January 18, 2026, from [Link]

  • Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Publishing. Retrieved January 18, 2026, from [Link]

  • (2-Methylpyrimidin-5-yl)methanamine. PubChem. Retrieved January 18, 2026, from [Link]

  • Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. (2019, July 26). National Center for Biotechnology Information.[Link]

  • Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. (2019, July 26). PubMed.[Link]

Sources

Methodological & Application

The Pyrimidine Core in Modern Research: Application Notes for (5-Methylpyrimidin-2-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Note: The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in biologically active compounds, including the nucleobases of our DNA and RNA.[1][2] This inherent biological relevance makes pyrimidine derivatives, such as (5-Methylpyrimidin-2-yl)methanamine dihydrochloride, compelling candidates for drug discovery and chemical biology research. While specific peer-reviewed studies on this compound are not extensively documented, its structural motifs are present in numerous compounds with well-characterized biological activities.[2][3][4][5][6][7][8][9][10][11][12][13]

This guide, therefore, provides a comprehensive framework for investigating the potential of this compound, drawing upon the established applications of structurally related pyrimidine derivatives. The protocols and application notes herein are designed to be a robust starting point for researchers to explore its efficacy in various experimental settings, particularly in the context of oncology and kinase inhibition.

Introduction to this compound

This compound belongs to the 2-aminopyrimidine class of compounds, which are known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[11][14][15] The pyrimidine core, a six-membered aromatic heterocycle with two nitrogen atoms, is a key structural feature in many FDA-approved drugs.[1][9]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 930272-59-6
Molecular Formula C₆H₉N₃·2HCl
Molecular Weight 196.08 g/mol
Appearance Solid
Purity (Typical) ≥95%

Potential Research Applications

Based on the extensive literature on pyrimidine derivatives, this compound is a prime candidate for investigation in the following areas:

  • Oncology: The pyrimidine scaffold is a common feature in numerous anticancer agents.[2][7][8][10] These compounds often exert their effects by targeting key signaling pathways involved in cell proliferation, survival, and metastasis.

  • Kinase Inhibition: Many pyrimidine derivatives are potent inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Focal Adhesion Kinase (FAK), and Janus Kinases (JAKs).[4][16][17][18][19] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

  • Antimicrobial Research: The 2-aminopyrimidine moiety is a well-established pharmacophore in the development of novel antibacterial and antifungal agents.[13][14]

Postulated Mechanism of Action: Kinase Inhibition

A plausible mechanism of action for this compound, given its structure, is the inhibition of protein kinases. The pyrimidine ring can act as a hinge-binding motif, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This disruption of signaling cascades can lead to cell cycle arrest and apoptosis in cancer cells.

Kinase_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds and activates Kinase_Domain Kinase Domain (ATP-binding pocket) Receptor_Tyrosine_Kinase->Kinase_Domain Activates Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Kinase_Domain->Signaling_Cascade Phosphorylates and activates Compound (5-Methylpyrimidin-2-yl)methanamine dihydrochloride Compound->Kinase_Domain Inhibits ATP binding Apoptosis Apoptosis Compound->Apoptosis Induces Cellular_Response Cell Proliferation, Survival, Angiogenesis Signaling_Cascade->Cellular_Response Promotes Kinase_Assay_Workflow Start Start Compound_Prep Prepare serial dilutions of This compound Start->Compound_Prep Plate_Setup Add compound/vehicle, kinase to 96-well plate Compound_Prep->Plate_Setup Incubate_1 Incubate 10 min at RT Plate_Setup->Incubate_1 Reaction_Start Add substrate/ATP mixture Incubate_1->Reaction_Start Incubate_2 Incubate 60 min at 30°C Reaction_Start->Incubate_2 ADP_Glo Add ADP-Glo™ Reagent Incubate_2->ADP_Glo Incubate_3 Incubate 40 min at RT ADP_Glo->Incubate_3 Detection_Reagent Add Kinase Detection Reagent Incubate_3->Detection_Reagent Incubate_4 Incubate 30 min at RT Detection_Reagent->Incubate_4 Read_Plate Measure luminescence Incubate_4->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro kinase inhibition assay.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with the compound. [20][21][22][23][24] Materials:

  • Human cancer cell line (e.g., MCF-7, A549, HCT116)

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the medium in the wells with 100 µL of the diluted compound or vehicle control.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Xenograft Model

This protocol outlines the establishment of a subcutaneous tumor model in immunocompromised mice to evaluate the in vivo efficacy of the compound. [25][26][27][28][29] Materials:

  • Human cancer cell line

  • Immunocompromised mice (e.g., nude or SCID)

  • This compound

  • Sterile PBS

  • Matrigel® (optional)

  • Anesthetic (e.g., isoflurane)

  • Calipers

Procedure:

  • Cell Preparation:

    • Culture cancer cells to 80-90% confluency.

    • Harvest and resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel®) at a concentration of 5 x 10⁷ cells/mL.

  • Tumor Implantation:

    • Anesthetize the mouse.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of the mouse.

  • Tumor Growth and Treatment:

    • Monitor the mice daily. Once tumors are palpable (typically 5-7 days), begin measuring tumor volume (Volume = (Width² x Length) / 2) and body weight 2-3 times per week.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound or vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Xenograft_Model_Workflow Start Start Cell_Culture Culture and harvest human cancer cells Start->Cell_Culture Cell_Suspension Prepare cell suspension in PBS/Matrigel Cell_Culture->Cell_Suspension Implantation Subcutaneously inject cells into immunocompromised mice Cell_Suspension->Implantation Tumor_Growth Monitor tumor growth Implantation->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Treatment Administer compound or vehicle Randomization->Treatment Monitoring Continue monitoring tumor volume and body weight Treatment->Monitoring Endpoint Euthanize mice and explant tumors for analysis Monitoring->Endpoint End End Endpoint->End

Caption: Workflow for an in vivo xenograft study.

Concluding Remarks

This compound represents a promising starting point for research in several therapeutic areas, particularly oncology. The pyrimidine core is a well-validated scaffold in drug discovery, and the protocols outlined in this guide provide a solid foundation for elucidating the biological activity and therapeutic potential of this specific derivative. As with any scientific investigation, careful experimental design, appropriate controls, and thorough data analysis are paramount to obtaining meaningful and reproducible results.

References

  • Akbas, E. et al. (2019). Recent medicinal approaches of novel pyrimidine analogs: A review. PMC. [Link]

  • Al-Ostoot, F. H. et al. (2021). Recent Advances in Pyrimidine-Based Drugs. PMC. [Link]

  • Nainwal, L. et al. (2025). Pyrimidine Scaffolds as Versatile Platforms for Therapeutic Potential: A Review. ResearchGate. [Link]

  • Various Authors. (2022). Recent Advances in Pyrimidine-Based Drugs. ResearchGate. [Link]

  • Mor, S. et al. (2023). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

  • Martínez-Sabadell, A. et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PubMed. [Link]

  • El-Damasy, D. A. et al. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed. [Link]

  • Abdullah, S. R. et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]

  • Various Authors. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. [Link]

  • Kamal, A. et al. (2015). Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature. PubMed. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. [Link]

  • Huszar, D. et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol. [Link]

  • Various Authors. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Kim, M. P. & Trussoni, C. E. (2020). The Generation and Application of Patient-Derived Xenograft Model for Cancer Research. Journal of Cancer Prevention. [Link]

  • Babon, J. J. & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. PubMed. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]

  • Various Authors. (2023). In vitro kinase assay. ResearchGate. [Link]

  • Hall, M. N. (n.d.). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Bio-Rad. [Link]

  • Various Authors. (2024). An overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. World Journal of Pharmaceutical Research. [Link]

  • Wang, Y. et al. (2023). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. PMC. [Link]

  • Ahmed, O. et al. (2014). Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. International Journal for Pharmaceutical Research Scholars. [Link]

  • Abdullah, S. R. et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Biological and Pharmaceutical Sciences. [Link]

  • Wang, Y. et al. (2023). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. PubMed. [Link]

  • Various Authors. (2021). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Yang, J. et al. (2022). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. [Link]

  • Various Authors. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]

  • Various Authors. (2020). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]

Sources

Application Notes and Experimental Protocols for (5-Methylpyrimidin-2-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(5-Methylpyrimidin-2-yl)methanamine dihydrochloride is a heterocyclic organic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry and drug development.[1][2] The pyrimidine scaffold is a privileged motif found in numerous biologically active molecules and approved pharmaceuticals.[1] This compound serves as a versatile synthetic building block, with its primary reactivity centered on the aminomethyl group at the 2-position of the pyrimidine ring. The dihydrochloride salt form generally enhances its stability and solubility in polar solvents, making it a convenient precursor for various chemical transformations.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the compound's properties, safe handling procedures, and detailed, field-proven protocols for its application in common synthetic reactions. The methodologies described herein are designed to be self-validating, incorporating analytical checkpoints to ensure reaction success and product purity.

Compound Properties, Safety, and Handling

A thorough understanding of the compound's characteristics and safety requirements is paramount before any experimental work.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 930272-59-6[3]
Molecular Formula C₆H₉N₃·2ClH[3]
Molecular Weight 196.08 g/mol [3]
Appearance White to off-white solid (typical)[4]
Purity ≥95% (typical)[3]
Solubility Soluble in polar protic solvents (e.g., water, methanol).[5]
Safety and Handling

This compound and related aminopyrimidine compounds require careful handling to minimize exposure.

  • Engineering Controls: All manipulations, including weighing and solution preparation, should be conducted inside a certified chemical fume hood to avoid inhalation of dust or vapors.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[4][6]

  • First Aid Measures:

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Consult a physician.[4]

    • Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[6]

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6]

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound.

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Rationale: The dihydrochloride salt is hygroscopic and should be protected from moisture to prevent degradation and ensure accurate weighing for reactions.

Core Applications in Synthetic Chemistry

The primary utility of this compound lies in the reactivity of its primary amine, which serves as a potent nucleophile and a handle for molecular elaboration. It is an ideal starting material for generating libraries of derivatives for structure-activity relationship (SAR) studies in drug discovery.[1]

Diagram 1: Structure of (5-Methylpyrimidin-2-yl)methanamine

Caption: Chemical structure of the free base form.

Reductive Amination

Reductive amination is one of the most powerful methods for forming C-N bonds and is used extensively to synthesize secondary and tertiary amines from primary amines.[7] The reaction involves the initial formation of an imine or iminium ion intermediate between the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a selective reducing agent.[8] This one-pot procedure is highly efficient for creating diverse molecular scaffolds.[7]

Acylation and Amide Synthesis

The primary amine readily reacts with activated carboxylic acid derivatives (e.g., acyl chlorides) or with carboxylic acids in the presence of coupling agents (e.g., HATU, EDC) to form stable amide bonds. This is a foundational reaction in medicinal chemistry for linking molecular fragments.

Urea and Sulfonamide Formation

Further derivatization is possible through reactions with isocyanates to form ureas or with sulfonyl chlorides to yield sulfonamides. These functional groups are often explored in drug design to modulate physicochemical properties and target interactions.[9]

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for a common and highly useful application of the title compound.

Protocol 1: Synthesis of a Secondary Amine via Reductive Amination

This protocol details the reaction of this compound with a representative aldehyde (benzaldehyde) to form N-benzyl-(5-methylpyrimidin-2-yl)methanamine.

Principle: The dihydrochloride salt is first neutralized to the free amine, which then condenses with the aldehyde to form an iminium ion. A mild and selective reducing agent, sodium triacetoxyborohydride (STAB), reduces the iminium ion to the target secondary amine. STAB is preferred as it is less sensitive to acidic conditions and selectively reduces the iminium ion in the presence of the unreacted aldehyde.[10]

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Triethylamine (TEA) (2.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DCM.

  • Neutralization: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise. Stir the mixture for 15-20 minutes at 0 °C.

    • Rationale: Two equivalents of base are required to neutralize the dihydrochloride salt to the free primary amine, which is the active nucleophile. An additional small excess ensures the reaction medium remains basic.

  • Imine Formation: Add benzaldehyde (1.05 eq) to the mixture. Allow the reaction to stir at room temperature for 1 hour.

    • Rationale: This period allows for the condensation reaction between the free amine and the aldehyde to form the corresponding imine/iminium ion intermediate.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions.

    • Caution: The addition of STAB can be exothermic and may cause gas evolution. Add it slowly to maintain control.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 4-16 hours).

  • Workup - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Workup - Washing: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[1]

Diagram 2: Experimental Workflow for Reductive Amination

Start 1. Dissolve Amine Salt in Anhydrous DCM Neutralize 2. Add Triethylamine (TEA) at 0°C to Free Amine Start->Neutralize Imine 3. Add Aldehyde, Stir at RT Neutralize->Imine Reduce 4. Add STAB, Monitor by TLC Imine->Reduce Quench 5. Quench with Sat. NaHCO3 Reduce->Quench Extract 6. Extract with DCM, Wash with Brine Quench->Extract Purify 7. Dry, Concentrate, & Purify via Chromatography Extract->Purify Product Pure Secondary Amine Purify->Product

Caption: Step-by-step workflow for the synthesis of a secondary amine.

Protocol 2: Characterization of the Synthesized Product

Structural confirmation and purity assessment are essential for validating the experimental outcome.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Principle: ¹H and ¹³C NMR provide detailed information about the chemical environment of protons and carbons, allowing for unambiguous structural elucidation.[11]

  • Procedure: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

  • Expected ¹H NMR Changes:

    • Disappearance of the aldehyde proton signal (around 9-10 ppm).

    • Appearance of a new singlet or multiplet corresponding to the benzylic CH₂ protons.

    • Characteristic shifts in the signals of the pyrimidine and phenyl ring protons.

  • Expected ¹³C NMR Changes:

    • Disappearance of the aldehyde carbonyl carbon signal (around 190-200 ppm).

    • Appearance of new signals for the benzylic carbon and other carbons in the newly formed moiety.[11]

2. Mass Spectrometry (MS):

  • Principle: MS provides the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight.[12]

  • Procedure: Analyze the sample using an appropriate ionization technique, such as Electrospray Ionization (ESI).

  • Data Analysis: Identify the molecular ion peak, typically [M+H]⁺ for positive ion mode. Compare the observed m/z with the calculated exact mass of the expected product.[12]

Conclusion

This compound is a highly valuable and versatile building block for synthetic and medicinal chemistry. Its primary amine functionality allows for straightforward participation in robust and reliable reactions like reductive amination and acylation. The protocols and data presented in this guide offer researchers a solid foundation for utilizing this compound to efficiently synthesize diverse libraries of novel molecules for further investigation in drug discovery and materials science.

References

  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives. BenchChem.
  • Application Notes and Protocols for the Synthesis of 4-Pyrimidine Methanamine Derivatives. BenchChem.
  • Synthesis and Characterization of Novel Pyrimidine Derivatives: A Technical Guide. BenchChem.
  • This compound [Q01065]. ChemUniverse.
  • Safety Data Sheet for Cyclopropyl(2-methylpyridin-3-yl)methanamine dihydrochloride. KISHIDA CHEMICAL CO., LTD.
  • Safety Data Sheet for a related compound. Sigma-Aldrich.
  • A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org.
  • Synthesis, molecular characterization of pyrimidine derivative: A combined experimental and theoretical investigation. ResearchGate.
  • (5-Chloro-2-methylpyridin-4-YL)methanamine properties. Smolecule.
  • Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Pandawa Institute Journals.
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.
  • Safety Data Sheet for a related hydrochloride salt. Fluorochem Ltd.
  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive.
  • Reductive Amination - Common Conditions. Organic Chemistry Portal.
  • Safety Data Sheet for methylaminoformyl chloride. Sigma-Aldrich.
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR.
  • (5-Methoxypyrimidin-2-yl)methanamine dihydrochloride. Sigma-Aldrich.
  • Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. PMC - NIH.
  • amine. BLDpharm. Available from:

Sources

The Versatile Role of (5-Methylpyrimidin-2-yl)methanamine Dihydrochloride in Modern Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

(5-Methylpyrimidin-2-yl)methanamine dihydrochloride , a key heterocyclic building block, has emerged as a valuable scaffold in the synthesis of a diverse array of biologically active molecules. Its unique structural features, comprising a pyrimidine core, a reactive primary amine, and a methyl group, offer medicinal chemists a versatile platform for the design and construction of novel therapeutic agents, particularly in the realm of kinase inhibition. This guide provides an in-depth exploration of its applications, complete with detailed protocols and mechanistic insights to empower researchers in drug discovery and organic synthesis.

Introduction to a Privileged Scaffold

The pyrimidine motif is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. The inherent ability of the pyrimidine ring to participate in hydrogen bonding and other non-covalent interactions makes it an ideal anchor for binding to the active sites of various enzymes. This compound capitalizes on this privileged structure by incorporating a readily functionalizable aminomethyl group at the 2-position, providing a convenient handle for the introduction of diverse substituents and the modulation of physicochemical properties.

The dihydrochloride salt form of this amine offers practical advantages in terms of stability, solubility in polar solvents, and ease of handling compared to its free base counterpart. However, it necessitates the use of a base in subsequent reactions to liberate the nucleophilic primary amine.

Core Applications in the Synthesis of Bioactive Molecules

The primary application of this compound lies in its use as a nucleophilic building block for the construction of more complex molecules, most notably through the formation of amide, urea, and sulfonamide linkages. These functional groups are prevalent in kinase inhibitors, where they often play a crucial role in establishing key interactions with the hinge region of the kinase active site.

The Synthesis of Kinase Inhibitors: A Case Study in PLK4 Inhibition

Polo-like kinase 4 (PLK4) is a critical regulator of centriole duplication and has been identified as a promising target for anticancer therapies.[1] The aminopyrimidine scaffold has been successfully employed in the design of potent and selective PLK4 inhibitors.[1][2] The general synthetic strategy involves the coupling of a substituted pyrimidine core with various aromatic or heterocyclic fragments to optimize binding affinity and pharmacokinetic properties.

Below is a logical workflow for the utilization of (5-Methylpyrimidin-2-yl)methanamine in the synthesis of potential kinase inhibitors.

G cluster_0 Starting Material cluster_1 Key Synthetic Transformations cluster_2 Intermediate Library cluster_3 Target Molecules A (5-Methylpyrimidin-2-yl)methanamine dihydrochloride B Amide Coupling A->B RCOCl or RCOOH, Coupling Agent C Urea Formation A->C R-NCO or PhOC(O)NHR D Sulfonamide Synthesis A->D RSO2Cl E N-Acyl Derivatives B->E F Urea Derivatives C->F G Sulfonamide Derivatives D->G H Potential Kinase Inhibitors & Bioactive Molecules E->H F->H G->H

Caption: Synthetic workflow utilizing (5-Methylpyrimidin-2-yl)methanamine.

Detailed Experimental Protocols

The following protocols are representative examples for the derivatization of this compound. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for Amide Bond Formation

The formation of an amide bond is a fundamental transformation in organic synthesis and a common strategy for elaborating the (5-Methylpyrimidin-2-yl)methanamine scaffold. This can be achieved through reaction with an acyl chloride or by employing a carboxylic acid in the presence of a suitable coupling agent.

Method A: From Acyl Chlorides

This method is straightforward and often proceeds with high efficiency. The choice of base is critical to neutralize both the HCl salt of the starting amine and the HCl generated during the reaction.

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (0.1-0.5 M).

  • Base Addition: Add a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2-3.0 eq.), to the solution and stir for 10-15 minutes at room temperature to liberate the free amine.

  • Acyl Chloride Addition: Cool the reaction mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.0-1.2 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water. If DCM is used as the solvent, separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. If DMF is the solvent, dilute with ethyl acetate and wash extensively with water and brine.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol) to afford the desired N-acyl derivative.

Method B: From Carboxylic Acids using Coupling Agents

This method is advantageous when the corresponding acyl chloride is unstable or not commercially available. A variety of coupling agents can be employed, such as HATU, HBTU, or EDCI, often in combination with an additive like HOBt.

Step-by-Step Methodology:

  • Activation: In a separate flask, dissolve the carboxylic acid (1.1 eq.), a coupling agent (e.g., HATU, 1.1 eq.), and an additive (e.g., HOBt, 1.1 eq.) in an anhydrous aprotic solvent like DMF or DCM. Stir the mixture for 15-30 minutes at room temperature to form the activated ester.

  • Amine Addition: To a solution of this compound (1.0 eq.) and a non-nucleophilic base such as DIPEA (3.0 eq.) in the same solvent, add the pre-activated carboxylic acid solution from step 1.

  • Reaction and Work-up: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS. The work-up and purification procedures are similar to those described in Method A.

Protocol 2: Synthesis of Urea Derivatives

Urea functionalities are excellent hydrogen bond donors and acceptors, making them valuable linkers in drug design. The most common method for their synthesis involves the reaction of an amine with an isocyanate.

Step-by-Step Methodology:

  • Amine Preparation: Dissolve this compound (1.0 eq.) in a suitable solvent such as DCM or THF. Add a base like TEA or DIPEA (2.2 eq.) and stir for 15 minutes at room temperature.

  • Isocyanate Addition: Add the desired isocyanate (1.0 eq.) to the reaction mixture. The reaction is often exothermic, so slow addition may be required.

  • Reaction Progression: Stir the reaction at room temperature for 1-12 hours. The product often precipitates from the reaction mixture.

  • Isolation and Purification: If a precipitate forms, collect the solid by filtration, wash with the reaction solvent and then a non-polar solvent like diethyl ether or hexanes, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.

Protocol 3: Sulfonamide Synthesis

The sulfonamide group is a key pharmacophore in a wide range of therapeutic agents. Its synthesis is typically achieved by the reaction of a primary or secondary amine with a sulfonyl chloride.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a solvent such as pyridine or a mixture of DCM and a tertiary amine base (e.g., TEA, 3.0 eq.).

  • Sulfonyl Chloride Addition: Cool the solution to 0 °C and add the sulfonyl chloride (1.0-1.1 eq.) portion-wise or dropwise.

  • Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 6-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate or DCM. Wash the organic layer sequentially with dilute aqueous HCl (to remove excess pyridine or amine), water, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography or recrystallization.

Data Presentation and Characterization

The successful synthesis of derivatives from this compound should be confirmed by standard analytical techniques.

Derivative TypeKey Characterization Data
Amide ¹H NMR: Appearance of a new amide N-H proton signal (typically δ 7-9 ppm), and signals corresponding to the acyl group. ¹³C NMR: Appearance of a carbonyl carbon signal (δ 165-175 ppm). Mass Spectrometry: Correct molecular ion peak.
Urea ¹H NMR: Appearance of two new N-H proton signals. ¹³C NMR: Appearance of a carbonyl carbon signal (δ 150-160 ppm). Mass Spectrometry: Correct molecular ion peak.
Sulfonamide ¹H NMR: Appearance of a sulfonamide N-H proton signal. ¹³C NMR: Signals corresponding to the sulfonyl group. Mass Spectrometry: Correct molecular ion peak.

Mechanistic Considerations and Field-Proven Insights

The nucleophilic attack of the primary amine of (5-Methylpyrimidin-2-yl)methanamine on the electrophilic carbonyl or sulfonyl center is the key mechanistic step in these transformations. The dihydrochloride form requires in situ neutralization to generate the reactive free amine. The choice of base is crucial; sterically hindered bases like DIPEA are often preferred to minimize potential side reactions.

For amide couplings with carboxylic acids, the mechanism involves the formation of a highly reactive activated intermediate (e.g., an O-acylisourea from carbodiimides or an active ester from HATU/HBTU), which is then readily displaced by the amine.

G cluster_0 Amide Coupling with HATU A R-COOH C Activated Ester A->C + B HATU B->C E Tetrahedral Intermediate C->E + D D (5-Methylpyrimidin-2-yl)methanamine D->E F N-Acyl Product E->F - HOBt

Caption: Simplified mechanism of HATU-mediated amide coupling.

In the synthesis of kinase inhibitors, the precise orientation of the pyrimidine ring and the appended substituents is critical for achieving high potency and selectivity. Molecular modeling and structure-activity relationship (SAR) studies are invaluable tools for guiding the design of new derivatives. The methyl group at the 5-position of the pyrimidine ring can provide beneficial hydrophobic interactions within the target protein's active site and can influence the overall conformation of the inhibitor.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of bioactive molecules, particularly in the field of drug discovery. The protocols and insights provided in this guide offer a solid foundation for researchers to design and synthesize novel compounds with potential therapeutic applications. The strategic use of this scaffold, combined with a rational design approach, will undoubtedly continue to contribute to the development of new and improved medicines.

References

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

  • Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]

  • The Chemistry and Bio-Medicinal Significance of Pyrimidines & Condensed Pyrimidines. Current Topics in Medicinal Chemistry. [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules. [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances. [Link]

  • Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. PubMed. [Link]

Sources

Application Notes & Protocols: (5-Methylpyrimidin-2-yl)methanamine Dihydrochloride as a Versatile Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1][2] (5-Methylpyrimidin-2-yl)methanamine, available as a stable dihydrochloride salt, is a highly valuable building block for drug discovery and materials science. Its structure combines the biologically relevant pyrimidine ring with a reactive primary aminomethyl group, offering a strategic vector for molecular elaboration. The 5-methyl group provides a subtle yet important steric and electronic modification compared to its unsubstituted analogue. This document provides an in-depth guide for researchers, detailing the physicochemical properties, handling considerations, and robust, validated protocols for two of its most critical applications: amide bond formation and reductive amination.

Introduction: The Strategic Value of the Pyrimidine Core

The pyrimidine ring system is a privileged scaffold, integral to the structure of nucleobases and a multitude of synthetic bioactive agents with applications ranging from anticancer to antimicrobial.[1][3] The strategic placement of a primary amine on a flexible methylene linker at the 2-position, as seen in (5-Methylpyrimidin-2-yl)methanamine, provides an ideal handle for introducing diverse functionalities. This allows for the systematic exploration of chemical space around the pyrimidine core, a key strategy in modern drug development for optimizing potency, selectivity, and pharmacokinetic properties.[4]

Physicochemical Properties and Handling

(5-Methylpyrimidin-2-yl)methanamine is most commonly supplied as a dihydrochloride salt to enhance its stability and shelf-life. Understanding its properties is critical for successful and reproducible experimentation.

Table 1: Physicochemical Data for (5-Methylpyrimidin-2-yl)methanamine Dihydrochloride

PropertyValueSource
CAS Number 930272-59-6[5]
Molecular Formula C₆H₉N₃ · 2HCl[5]
Molecular Weight 196.08 g/mol [5]
Appearance White to off-white solidSupplier Data
Purity ≥95%[5]

Handling as a Dihydrochloride Salt:

  • Stoichiometry: The presence of two hydrochloride equivalents means that for every one equivalent of the amine, at least two equivalents of a non-nucleophilic base are required to liberate the free amine for reaction. A common strategy is to use an excess (2.5-3.0 equivalents) of a tertiary amine base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).

  • Solubility: Amine salts are often poorly soluble in common aprotic organic solvents (like Dichloromethane or THF) but show improved solubility in polar aprotic solvents like DMF or DMSO. The addition of the base will typically generate the free amine, which has better solubility in a wider range of organic solvents.

  • Hygroscopicity: Amine hydrochloride salts can be hygroscopic. It is essential to store the reagent in a desiccator and handle it under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of water, which can interfere with many coupling reactions.

Core Application I: Amide Bond Formation via Carbodiimide Coupling

The formation of an amide bond is arguably the most frequent reaction in medicinal chemistry. Coupling the primary amine of the title building block with a diverse range of carboxylic acids is a direct path to creating large, targeted libraries of novel chemical entities. The following protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to facilitate efficient and low-racemization coupling.[6][7]

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes a general, robust procedure for coupling a generic carboxylic acid with this compound.

dot

Caption: Workflow for Amide Coupling.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid of interest (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the carboxylic acid (1.1 eq), this compound (1.0 eq), and HOBt (1.2 eq).

  • Solvent and Base Addition: Add anhydrous DMF to achieve a concentration of approximately 0.2 M. Add DIPEA (2.5 eq) and stir the mixture for 10-15 minutes at room temperature to ensure the free amine is fully liberated.

  • Initiation: Cool the flask to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise to the stirring solution.

    • Scientist's Note: EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions and racemization, and reacts cleanly with the amine.[7][8]

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.

    • Scientist's Note: The byproduct of EDC, an N,N'-disubstituted urea, is water-soluble, allowing for its efficient removal during the aqueous work-up.[7]

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).

  • Characterization: Confirm the structure and purity of the final amide product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[1][9][10]

Core Application II: Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds, allowing the synthesis of secondary amines from the reaction of a primary amine with an aldehyde or ketone.[11][12] This reaction significantly expands the structural diversity achievable from the (5-Methylpyrimidin-2-yl)methanamine building block. The protocol below uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for this transformation.[11]

Protocol 2: Reductive Amination with an Aldehyde

This protocol provides a general procedure for the synthesis of a secondary amine by reacting this compound with a representative aldehyde.

dot

Caption: Workflow for Reductive Amination.

Materials:

  • This compound (1.0 eq)

  • Aldehyde or ketone of interest (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂), suspend this compound (1.0 eq) in anhydrous DCE (or DCM) to a concentration of 0.1-0.2 M.

  • Base and Carbonyl Addition: Add TEA (2.5 eq) and stir for 10 minutes. Then, add the aldehyde or ketone (1.2 eq) to the mixture.

  • Imine Formation: Stir the reaction mixture at room temperature for 30-60 minutes. This allows for the formation of the intermediate imine or iminium ion.

    • Scientist's Note: The reaction proceeds via the nucleophilic attack of the free amine on the carbonyl, followed by dehydration to form an iminium ion. STAB is a mild hydride donor that selectively reduces this iminium ion in the presence of the unreacted aldehyde, minimizing side reactions like the reduction of the starting carbonyl.[11]

  • Reduction: Add STAB (1.5 eq) portion-wise over 5-10 minutes. A slight exotherm may be observed.

  • Reaction Progression: Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes, then transfer to a separatory funnel.

  • Extraction and Purification: Separate the layers and extract the aqueous phase twice more with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.

  • Characterization: Confirm the identity and purity of the desired secondary amine via ¹H NMR, ¹³C NMR, and HRMS analysis.[13][14]

Conclusion

This compound is a robust and versatile building block for the synthesis of novel compounds. The protocols detailed herein for amide coupling and reductive amination represent foundational, high-yield transformations that enable rapid and diverse library generation. Careful consideration of the dihydrochloride salt's properties, particularly the need for stoichiometric amounts of base, is crucial for success. These reliable methods provide a solid starting point for researchers in drug discovery and materials science to explore the vast chemical space accessible from this valuable scaffold.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. Available at: [Link]

  • Pathak, M., et al. (2015). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica, 7(1), 1-4. Available at: [Link]

  • Ghorai, P., et al. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 59(3), 1235-1240. Available at: [Link]

  • Ghorai, P., et al. (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ResearchGate. Available at: [Link]

  • Al-Obaidi, A. S. M., et al. (2023). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry, 39(6). Available at: [Link]

  • Tzara, A., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913. Available at: [Link]

  • ResearchGate. IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(21), 7208. Available at: [Link]

  • Fisher Scientific. Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(6), 1121-1135. Available at: [Link]

  • Subbaiah, M. A. M., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 50(48), 6658-6661. Available at: [Link]

  • Aapptec. Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten Theses. Available at: [Link]

  • Price, X. (2018). Where are ammonium chloride and amine hydrochloride salt found in your crude unit? What is your best practice to monitor and mitigate the resulting corrosion and fouling? AFPM. Available at: [Link]

  • Li, W., et al. (2021). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers, 8(15), 4059-4064. Available at: [Link]

  • Sławiński, J., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6945. Available at: [Link]

  • Kumar, A., et al. (2023). Design and Synthesis of Novel 2, 5-Substituted Pyrido[4,3-d]Pyrimidines: In silico, Anti-diabetic and Anti-inflammatory Studies. Oriental Journal of Chemistry, 39(5). Available at: [Link]

  • ChemUniverse. This compound. ChemUniverse. Available at: [Link]

  • Sławiński, J., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI. Available at: [Link]

  • PubChem. (2-Methylpyrimidin-5-yl)methanamine. PubChem. Available at: [Link]

  • Vitaku, E., et al. (2014). Recent Advances in Pyrimidine-Based Drugs. Medicina, 50(4), 215-227. Available at: [Link]

  • Wang, Y., et al. (2018). 2‐Chloroimidazolium Chloride as a Coupling Reagent for Amide Bond Formation. ChemistrySelect, 3(15), 4268-4271. Available at: [Link]

  • Chemsrc. (5-Methylpyridin-2-yl)methanamine. Chemsrc. Available at: [Link]

  • PubChem. (2-Ethylpyrimidin-5-YL)methanamine hydrochloride. PubChem. Available at: [Link]

Sources

Application Notes & Protocols for the Comprehensive Characterization of (5-Methylpyrimidin-2-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the analysis of small molecule active pharmaceutical ingredients (APIs).

Abstract

This document provides a comprehensive guide to the analytical techniques for the thorough characterization of (5-Methylpyrimidin-2-yl)methanamine dihydrochloride, a key intermediate or active pharmaceutical ingredient (API) in drug development. The protocols and methodologies detailed herein are designed to ensure the identity, purity, and stability of the compound, adhering to rigorous scientific and regulatory standards. This guide emphasizes not only the procedural steps but also the underlying scientific principles, enabling researchers to make informed decisions in their analytical strategies. All methodologies are grounded in established principles and align with regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4][5]

Introduction: The Imperative of Rigorous Characterization

This compound is a heterocyclic amine salt with a molecular formula of C₆H₉N₃·2HCl and a molecular weight of 196.08 g/mol .[6] As with any small molecule destined for pharmaceutical use, its comprehensive characterization is a critical prerequisite for ensuring safety, efficacy, and batch-to-batch consistency.[7][8][9] This application note outlines a multi-faceted analytical approach, leveraging a suite of orthogonal techniques to build a complete profile of the molecule.

The following sections will detail the application of fundamental analytical techniques for the unequivocal identification and characterization of this compound.

Structural Elucidation and Identification

The initial and most critical step in characterization is the confirmation of the molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, allowing for the unambiguous determination of the molecular structure.[10] For this compound, both ¹H and ¹³C NMR are indispensable.

Rationale for Experimental Choices:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the polar dihydrochloride salt and its distinct solvent peak that does not interfere with the analyte signals.

  • ¹H NMR: This provides information on the number of different types of protons, their electronic environment, and their connectivity.[10]

  • ¹³C NMR: This provides information about the carbon framework of the molecule.[10][11][12]

  • 2D NMR (COSY, HSQC): These experiments are crucial for unambiguously assigning proton and carbon signals, especially in complex regions of the spectrum.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field strength for better resolution.

    • Temperature: 25 °C.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32 (adjust for signal-to-noise).

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 0 to 180 ppm.

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

Data Interpretation and Expected Signals:

Assignment ¹H Chemical Shift (ppm, expected) ¹³C Chemical Shift (ppm, expected) Multiplicity (¹H) Integration (¹H)
Pyrimidine-H4/H6~8.5 - 9.0~155 - 160s2H
CH₂ (methanamine)~4.0 - 4.5~40 - 45s2H
CH₃ (methyl)~2.3 - 2.7~20 - 25s3H
NH₃⁺Broad, variable-br s3H

Note: Chemical shifts are predictive and can be influenced by concentration and residual water. The quaternization of the pyrimidine nitrogen and the protonation of the amine group will cause a general deshielding (downfield shift) of adjacent protons and carbons.[13]

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions, providing definitive confirmation of the molecular weight.[10][14] Electrospray ionization (ESI) is the preferred method for this polar, pre-charged molecule.

Rationale for Experimental Choices:

  • ESI-MS: This soft ionization technique is ideal for analyzing polar and thermally labile molecules, minimizing fragmentation and clearly showing the molecular ion.[14]

  • High-Resolution MS (e.g., Q-TOF, Orbitrap): Provides highly accurate mass measurements, allowing for the determination of the elemental composition and further confirming the identity of the molecule.[15]

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

  • Instrument Setup:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Scan Range: m/z 50 - 500.

  • Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

  • Data Acquisition and Interpretation:

    • Look for the molecular ion peak corresponding to the free base [M+H]⁺. For (5-Methylpyrimidin-2-yl)methanamine (C₆H₉N₃), the expected monoisotopic mass is approximately 123.08 Da. The protonated molecule [C₆H₁₀N₃]⁺ would have an m/z of approximately 124.09.

Purity Assessment and Impurity Profiling

Ensuring the purity of an API is paramount. High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying the main component and any potential impurities.[7]

High-Performance Liquid Chromatography (HPLC)

Given the polar nature of this compound, a reversed-phase HPLC method with a suitable column chemistry is required.[16][17][18]

Rationale for Experimental Choices:

  • Column: A C18 column with polar end-capping or a phenyl-hexyl column can provide better retention and peak shape for polar analytes in highly aqueous mobile phases.[17] Hydrophilic Interaction Liquid Chromatography (HILIC) is also a viable alternative.[18]

  • Mobile Phase: A buffered aqueous mobile phase with an organic modifier (acetonitrile or methanol) is typical. The use of an ion-pairing reagent may be necessary to improve retention and peak shape.

  • Detector: A UV detector is suitable as the pyrimidine ring is a chromophore.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water.

    • B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • Start with a high percentage of aqueous phase (e.g., 95% A) and gradually increase the organic phase (B) to elute the analyte and any less polar impurities. A typical gradient might run from 5% to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a solution of the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

  • Validation: The method should be validated according to ICH Q2(R2) guidelines for parameters such as specificity, linearity, accuracy, precision, and range.[1][2][3][4][5]

Physicochemical Characterization

Understanding the solid-state properties of the API is crucial for formulation development and ensuring stability.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. It is a valuable tool for confirming the identity and for identifying the presence of the hydrochloride salt.[19]

Rationale for Experimental Choices:

  • The presence of the amine hydrochloride salt will result in characteristic broad absorption bands for the N-H stretches of the ammonium group (R-NH₃⁺).[20]

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

  • Data Interpretation:

Functional Group Expected Wavenumber (cm⁻¹)
N-H stretch (R-NH₃⁺)3200 - 2500 (broad)
C-H stretch (aromatic)3100 - 3000
C-H stretch (aliphatic)3000 - 2850
C=N, C=C stretch (pyrimidine ring)1650 - 1450

The broad envelope from 3200 to 2500 cm⁻¹ is characteristic of an amine salt.[20]

Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability, melting point, and presence of solvates or hydrates.[21][22][23][24]

Rationale for Experimental Choices:

  • TGA: Measures the change in mass as a function of temperature, useful for detecting the loss of water or other solvents.[23]

  • DSC: Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It can determine the melting point and detect polymorphic transitions.

Experimental Protocol: Thermal Analysis

  • Instrumentation: A simultaneous TGA-DSC instrument is ideal.[21]

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • TGA Method:

    • Heat the sample from 30 °C to a temperature above its decomposition point (e.g., 350 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

  • DSC Method:

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to observe endothermic (melting) or exothermic (decomposition) events.

  • Data Interpretation:

    • TGA: A weight loss at temperatures below ~120 °C may indicate the presence of water or residual solvent. A significant weight loss at higher temperatures indicates decomposition.

    • DSC: A sharp endothermic peak indicates the melting of a crystalline solid. The peak temperature is the melting point.

Integrated Analytical Workflow

A logical and efficient workflow is essential for the comprehensive characterization of this compound. The following diagram illustrates the relationship between the different analytical techniques.

G NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (ESI-MS) FTIR FTIR Spectroscopy HPLC HPLC-UV (Purity Assay) LCMS LC-MS (Impurity ID) HPLC->LCMS TGA TGA DSC DSC XRPD XRPD (Polymorphism) Sample Test Sample: (5-Methylpyrimidin-2-yl)methanamine dihydrochloride Sample->NMR Sample->MS Sample->FTIR Sample->HPLC Sample->TGA Sample->DSC Sample->XRPD

Caption: Integrated workflow for the characterization of the target compound.

Conclusion

The analytical techniques and protocols outlined in this application note provide a robust framework for the comprehensive characterization of this compound. By employing a combination of spectroscopic, chromatographic, and thermal methods, researchers and drug development professionals can confidently establish the identity, purity, and key physicochemical properties of this compound, ensuring its quality and suitability for further development. Adherence to these self-validating systems and authoritative guidelines is essential for regulatory compliance and the successful progression of new chemical entities.

References

  • BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives.
  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.
  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials with Modulated DSC™.
  • ResearchGate. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
  • ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the....
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
  • PubMed. (n.d.). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products.
  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis.
  • ResearchGate. (n.d.). Thermal Analysis of Pharmaceuticals.
  • Agilent. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.
  • PMC - NIH. (n.d.). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals.
  • Mettler Toledo. (2024). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development.
  • ChemUniverse. (n.d.). This compound [Q01065].
  • USP. (n.d.). USP Small Molecules.
  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development.
  • US Pharmacopeia (USP). (n.d.). Small molecule Reference Standards.
  • PubMed. (n.d.). High-resolution mass spectrometry of small molecules bound to membrane proteins.

Sources

Protocol for N-alkylation of (5-Methylpyrimidin-2-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the N-Alkylation of (5-Methylpyrimidin-2-yl)methanamine Dihydrochloride

Abstract

This technical guide provides detailed protocols and scientific rationale for the N-alkylation of this compound, a critical building block in contemporary drug discovery. N-alkylated pyrimidine methanamines are prevalent scaffolds in medicinal chemistry, valued for their role in developing kinase inhibitors and other therapeutic agents.[1][2] This document addresses the primary challenges associated with this starting material, namely its dihydrochloride salt form and the inherent reactivity of the primary amine. We present two robust, field-proven methodologies—Reductive Amination and Direct Alkylation—offering researchers a comprehensive toolkit for synthesizing diverse compound libraries. The guide emphasizes mechanistic understanding, process optimization, and purification strategies to ensure high-purity outcomes.

Foundational Principles: Navigating the N-Alkylation of a Primary Amine Salt

The synthetic utility of (5-Methylpyrimidin-2-yl)methanamine is often complicated by its formulation as a dihydrochloride salt. This salt form enhances stability and shelf-life but necessitates in-situ neutralization to liberate the nucleophilic primary amine required for the N-alkylation reaction. The choice of base is therefore a critical parameter, as it must be strong enough to deprotonate the ammonium salt without promoting undesirable side reactions.

Furthermore, primary amines present a distinct challenge in N-alkylation: the potential for over-alkylation.[3][4] The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction that can yield a significant fraction of the di-alkylated tertiary amine.[4]

Two primary strategies are employed to manage these challenges:

  • Reductive Amination: This is the superior method for achieving selective mono-alkylation.[5] It involves the initial formation of an imine or iminium ion by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction. Since an imine can only form once on the primary amine, this pathway inherently prevents over-alkylation.[5]

  • Direct Alkylation: This classic SN2 approach involves reacting the amine with an alkyl halide.[6] While straightforward, it requires careful control of stoichiometry and reaction conditions to suppress the formation of the di-alkylated byproduct.[3]

The following diagram outlines the decision-making framework for selecting the appropriate protocol.

start Goal: Synthesize N-alkylated (5-Methylpyrimidin-2-yl)methanamine decision Is selective mono-alkylation critical? start->decision reductive Protocol 1: Reductive Amination decision->reductive  Yes (Recommended) direct Protocol 2: Direct Alkylation decision->direct No / Di-alkylation acceptable   reductive_adv Advantages: - High selectivity for mono-alkylation - Broad substrate scope (aldehydes/ketones) - Avoids over-alkylation issues reductive->reductive_adv direct_adv Considerations: - Risk of di-alkylation - Requires careful stoichiometric control - Best for reactive alkyl halides direct->direct_adv

Caption: Decision workflow for N-alkylation strategy.

Protocol 1: Reductive Amination (Preferred Method)

This protocol leverages the high selectivity of imine formation and reduction to yield the desired mono-N-alkylated product. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice due to its mild nature and chemoselectivity for reducing iminium ions in the presence of unreacted aldehydes.[5][7]

Reaction Scheme(Self-generated image, not from search results)
Materials and Reagents
ReagentCAS NumberPurpose
(5-Methylpyrimidin-2-yl)methanamine 2HCl(Not found)Starting Material
Aldehyde or Ketone (e.g., Benzaldehyde)100-52-7Alkyl source
Sodium Triacetoxyborohydride (NaBH(OAc)₃)56553-60-7Reducing Agent
N,N-Diisopropylethylamine (DIPEA)7087-68-5Non-nucleophilic base
1,2-Dichloroethane (DCE)107-06-2Anhydrous Solvent
Dichloromethane (DCM)75-09-2Extraction Solvent
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)144-55-8Aqueous solution for workup
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Drying Agent
Step-by-Step Experimental Protocol
  • Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq.) and anhydrous 1,2-dichloroethane (DCE) to make an approximate 0.1 M solution.

  • Neutralization and Imine Formation: Add the selected aldehyde or ketone (1.1 eq.) to the suspension. Slowly add DIPEA (2.2 eq.) to neutralize the hydrochloride salt. Stir the resulting mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) to the mixture in portions over 15 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC (e.g., 10% Methanol in DCM) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 0-10% methanol in dichloromethane) to yield the pure N-alkylated product. [8]

Representative Data
Aldehyde/KetoneEquivalentsReaction Time (h)Yield (%)
Benzaldehyde1.116~85%
Cyclohexanone1.120~78%
4-Methoxybenzaldehyde1.118~82%

Protocol 2: Direct N-Alkylation with Alkyl Halides

This method is a classic SN2 reaction. Its success hinges on using a suitable base to neutralize the dihydrochloride salt and the acid generated during the reaction. [9]To mitigate di-alkylation, it is crucial to add the alkyl halide slowly and use it as the limiting reagent.

Reaction Scheme

(Self-generated image, not from search results)

Materials and Reagents
ReagentCAS NumberPurpose
(5-Methylpyrimidin-2-yl)methanamine 2HCl(Not found)Starting Material
Alkyl Halide (e.g., Benzyl Bromide)100-39-0Alkylating Agent
Potassium Carbonate (K₂CO₃), anhydrous584-08-7Base
N,N-Dimethylformamide (DMF), anhydrous68-12-2Polar Aprotic Solvent
Ethyl Acetate141-78-6Extraction Solvent
Brine(Varies)Aqueous solution for wash
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Drying Agent
Step-by-Step Experimental Protocol
  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq.) and anhydrous potassium carbonate (3.0 eq.). Add anhydrous DMF to create an approximate 0.2 M suspension.

  • Initial Stirring: Stir the suspension vigorously at room temperature for 30 minutes under a nitrogen atmosphere.

  • Reagent Addition: Slowly add the alkyl halide (1.05 eq.) dropwise to the reaction mixture over 20 minutes.

  • Reaction: Heat the mixture to 50 °C and stir for 4-12 hours. The optimal temperature may vary depending on the reactivity of the alkyl halide.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS, observing the consumption of the starting material and the formation of both mono- and di-alkylated products.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove inorganic salts, washing the filter cake with ethyl acetate. [9]Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x) to remove DMF.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel. A careful gradient (e.g., hexanes/ethyl acetate) is often required to separate the mono-alkylated product from the di-alkylated byproduct and any unreacted starting material. [8][10]

General Workflow and Purification

The overall process, from starting material to final product, requires careful execution of the reaction, workup, and purification steps. The following workflow diagram illustrates the key stages common to both protocols.

cluster_0 Reaction Phase cluster_1 Workup & Isolation cluster_2 Purification & Analysis setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Add Amine Salt, Solvent, Base setup->reagents addition 3. Add Aldehyde or Alkyl Halide reagents->addition reaction 4. Reaction (Stirring, Temp Control) addition->reaction quench 5. Quench Reaction reaction->quench extract 6. Liquid-Liquid Extraction quench->extract dry 7. Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate 8. Concentrate in vacuo dry->concentrate purify 9. Flash Column Chromatography concentrate->purify analyze 10. Characterization (NMR, MS) purify->analyze final Pure N-Alkylated Product analyze->final

Caption: General experimental workflow for N-alkylation.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Pyrimidine Methanamine Derivatives. BenchChem Scientific. 10

  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 4-Pyrimidine Methanamine. BenchChem Scientific. 11

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. Organic Chemistry Online. 3

  • Singh, O. M., Singh, S. J., Kim, S.-N., & Lee, S.-G. (2007). Synthesis of N-alkylaminopyridines from aminopyridines and alkyl halides. ResearchGate. 12

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. BenchChem Scientific. 8

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry.

  • Wikipedia contributors. (n.d.). Amine alkylation. Wikipedia.

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.

  • Leah4sci. (2020, April 22). Amine Preparation 4 - Reductive Amination. YouTube.

  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of Piperazin-2-ylmethanol Dihydrochloride. BenchChem Scientific. 9

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-Methyl-1-(1-methylpiperidin-4-yl)methanamine Derivatives. BenchChem Scientific. 13

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 5-Methyl-1,2,3,6-tetrahydropyrazine. BenchChem Scientific. 14

  • Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry.

  • Griffin, R. J., et al. (2010). Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors. Organic & Biomolecular Chemistry.

Sources

Application Note: (5-Methylpyrimidin-2-yl)methanamine dihydrochloride as a High-Value Fragment for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of (5-Methylpyrimidin-2-yl)methanamine dihydrochloride in fragment-based drug discovery.

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient strategy for identifying novel lead compounds, particularly for challenging biological targets.[1][2] This approach relies on screening libraries of low-molecular-weight compounds, or "fragments," to identify weak but high-quality binding events.[3][4] These initial hits then serve as starting points for rational, structure-guided optimization into potent drug candidates.[5] The selection and quality of fragments are paramount to the success of any FBDD campaign.

(5-Methylpyrimidin-2-yl)methanamine, supplied as a dihydrochloride salt, represents a quintessential fragment, embodying key principles of FBDD. Its utility stems from a combination of favorable physicochemical properties and a privileged chemical scaffold.

Rationale for Use: A Privileged Scaffold Adhering to the "Rule of Three"

The efficacy of a fragment is often predicted by its adherence to the "Rule of Three" (Ro3), which provides guidelines for desirable physicochemical properties.[6][7][8][9] this compound aligns perfectly with these principles.

Property"Rule of Three" Guideline(5-Methylpyrimidin-2-yl)methanamine ValueCompliance
Molecular Weight (MW) < 300 Da122.17 g/mol (free base)Yes
cLogP ≤ 3Estimated < 3Yes
Hydrogen Bond Donors ≤ 32 (amine, NH)Yes
Hydrogen Bond Acceptors ≤ 32 (pyrimidine nitrogens)Yes
Rotatable Bonds ≤ 31Yes

This compliance ensures that the fragment has a high probability of forming efficient, high-quality interactions with a protein target, providing a solid foundation for optimization without accumulating excessive molecular weight or lipophilicity—common pitfalls in drug development.[10]

The chemical structure itself is of significant interest:

  • Pyrimidine Core: This nitrogen-containing heterocycle is a common motif in both natural products and approved drugs. It presents two hydrogen bond acceptors (the ring nitrogens) that can probe specific interactions within a protein binding pocket.

  • Primary Amine (methanamine): The aminomethyl group is a potent hydrogen bond donor. As a basic center, it is protonated at physiological pH, allowing it to form strong, charge-assisted hydrogen bonds or salt bridges with acidic residues like aspartate or glutamate.

  • Methyl Group: This small, hydrophobic substituent provides steric definition and can explore small hydrophobic pockets, contributing to binding affinity and selectivity.

  • Dihydrochloride Salt Form: This ensures high aqueous solubility, a critical requirement for biophysical screening techniques like Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR), which often require screening at high concentrations (millimolar range) to detect weak binding events.[3][11]

The FBDD Workflow: From Fragment Hit to Lead Candidate

The journey of a fragment like (5-Methylpyrimidin-2-yl)methanamine from a library vial to a lead compound follows a structured, multi-stage process. This workflow is designed to identify weak but meaningful binding events and use structural biology to rationally evolve them into high-affinity ligands.

FBDD_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening & Validation cluster_opt Phase 3: Optimization Prep Fragment Library Preparation & QC Screen Primary Screening (e.g., SPR, NMR, TSA) Prep->Screen Target Target Protein Production & QC Target->Screen Ortho Orthogonal Hit Validation (e.g., NMR) Screen->Ortho Identify 'Hits' Struct Structural Biology (X-ray, Cryo-EM, NMR) Ortho->Struct Confirm Binders Chem Structure-Guided Medicinal Chemistry Struct->Chem Elucidate Binding Mode Chem->Struct Iterative Design & Synthesis Lead Potent Lead Compound Chem->Lead Optimize Affinity & Properties

Caption: General workflow of a Fragment-Based Drug Discovery (FBDD) campaign.

Protocols for Screening and Characterization

The following protocols provide detailed, step-by-step methodologies for utilizing this compound in a typical FBDD campaign.

Protocol 1: Fragment Stock Solution Preparation and Quality Control

Rationale: Accurate concentration, high purity, and sufficient solubility are prerequisites for reliable screening data. As a dihydrochloride salt, special handling is required to prepare the active, free-base form for screening, as the salt form can affect buffer pH. The free-basing step ensures consistency across a library of diverse fragments.

Materials:

  • This compound (MW: 196.08 g/mol )[12]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Analytical balance, vortex mixer, centrifuge

Procedure:

  • Calculating Mass: To prepare a 100 mM stock solution in DMSO, calculate the required mass. For 1 mL of stock:

    • Mass (g) = 0.1 mol/L * 0.001 L * 196.08 g/mol = 0.0196 g (19.6 mg)

  • Weighing and Dissolution:

    • Accurately weigh 19.6 mg of the compound into a clean, dry vial.

    • Add 1 mL of anhydrous DMSO.

    • Vortex thoroughly for 2-5 minutes until fully dissolved. Visually inspect for any particulates.

  • Neutralization (Free-Basing):

    • Causality: The two HCl molecules must be neutralized to generate the free amine, which is the species intended for screening. This prevents the acidic fragment stock from altering the pH of the buffered assay conditions.

    • Add 2 equivalents of 1 M NaOH solution. For the 1 mL of 100 mM stock (0.1 mmol of fragment), this corresponds to 0.2 mmol of HCl.

    • Volume of 1 M NaOH = 0.2 mmol / 1000 mmol/L = 0.0002 L = 0.2 µL.

    • Note: This is a very small volume. A common lab practice is to perform this neutralization in a larger, aqueous buffer volume during the preparation of working solutions for the actual assay. An alternative is to prepare an intermediate stock in water, neutralize, and then dilute into the final assay buffer.

  • Quality Control (QC):

    • Solubility Check: Centrifuge the stock solution at >10,000 x g for 10 minutes. Inspect for any pellet, which would indicate insolubility.

    • Purity Analysis (Optional but Recommended): Analyze the stock solution by LC-MS to confirm the molecular weight of the free base (122.17 g/mol ) and assess purity. A purity of >95% is typically required.[12]

Protocol 2: Primary Screening by Surface Plasmon Resonance (SPR)

Rationale: SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak, transient binding of fragments to a target protein.[11][13][14] It provides real-time data on association and dissociation, allowing for the identification and initial characterization of hits.[15]

SPR_Workflow cluster_setup Assay Setup cluster_run Screening Run cluster_analysis Data Analysis Immobilize 1. Immobilize Target Protein on Sensor Chip PrepBuffer 2. Prepare Running Buffer with 0.5-1% DMSO Dilute 3. Prepare Fragment Dilutions (e.g., 200 µM) PrepBuffer->Dilute Inject 4. Inject Fragment over Target & Reference Surfaces Dilute->Inject Regen 5. Surface Regeneration (if needed) Inject->Regen Subtract 6. Reference Surface Subtraction Inject->Subtract Regen->Inject Next Fragment Analyze 7. Analyze Sensorgrams for Binding Response (RU) Subtract->Analyze Identify 8. Identify Hits (Response > Threshold) Analyze->Identify

Caption: Step-by-step workflow for a primary fragment screen using SPR.

Procedure:

  • Target Immobilization: Covalently attach the purified target protein to a sensor chip (e.g., a CM5 chip via amine coupling) to a density that will theoretically yield a maximum fragment response (Rmax) of ~50-100 Response Units (RU).

  • Buffer Preparation: Prepare a running buffer (e.g., HBS-EP+) containing a concentration of DMSO that matches the final concentration in the fragment samples (typically 0.5-1%). Trustworthiness: Matching DMSO concentrations is critical to minimize false positives arising from bulk refractive index differences between the running buffer and the sample.[11]

  • Fragment Plate Preparation: Dilute the 100 mM fragment stock solution into the running buffer to the desired screening concentration (e.g., 200 µM).

  • SPR Screening Run:

    • Inject the diluted fragment solution over the flow cells containing the immobilized target and a reference surface (an activated/deactivated surface without protein).

    • Monitor the binding response in real-time (the "sensorgram").

    • Allow for a sufficient dissociation phase.

    • Inject a regeneration solution (e.g., a brief pulse of high or low pH) if the fragment does not fully dissociate.

  • Data Analysis:

    • Subtract the signal from the reference channel from the target channel to correct for non-specific binding and bulk effects.

    • Measure the steady-state binding response (RU) for each fragment.

    • Fragments eliciting a response significantly above the baseline noise are considered primary hits.

Hypothetical SPR Screening Data:

Fragment IDConc. (µM)Target Response (RU)Reference Response (RU)Corrected Response (RU)Hit?
Q01065 200 35.2 1.8 33.4 Yes
Frag-0022002.11.50.6No
Frag-00320045.843.12.7No (NSB)
Protocol 3: Hit Validation and Affinity Determination by NMR

Rationale: NMR spectroscopy, particularly protein-observed 2D HSQC experiments, is a powerful orthogonal method to validate hits from primary screens.[10][16][17] It confirms direct binding to the target protein in solution and can provide the binding location (if assignments are known) and affinity (Kd).[18]

Procedure:

  • Protein Preparation: Prepare a solution of uniformly ¹⁵N-labeled target protein (typically 50-100 µM) in a suitable NMR buffer (e.g., phosphate or HEPES buffer in 90% H₂O/10% D₂O).

  • Acquire Reference Spectrum: Record a baseline ¹H-¹⁵N HSQC spectrum of the protein alone. The quality of this spectrum is crucial for detecting subtle changes.

  • Titration Experiment:

    • Add a small aliquot of the concentrated fragment stock solution to the protein sample to achieve the first desired concentration (e.g., a 1:1 protein-to-fragment ratio).

    • Record a second ¹H-¹⁵N HSQC spectrum.

    • Repeat this process with increasing amounts of the fragment (e.g., 1:2, 1:5, 1:10, 1:20 ratios).

  • Data Analysis:

    • Overlay the series of HSQC spectra.

    • Hit Confirmation: Look for chemical shift perturbations (CSPs)—the movement of specific peaks (amide ¹H-¹⁵N cross-peaks) upon addition of the fragment. This confirms a binding event.

    • Binding Site Mapping: If the protein's backbone resonance assignments are known, the residues whose peaks are perturbed can be mapped onto the protein's 3D structure to identify the binding site.[19]

    • Affinity (Kd) Calculation: Measure the magnitude of the CSPs at each titration point. Fit this data to a binding isotherm equation to calculate the dissociation constant (Kd).

Hypothetical NMR Titration Data for a Perturbed Residue:

[Fragment] (µM)[Protein] (µM)Ratio (L:P)Combined CSP (Δδ, ppm)
0500:10.000
50501:10.025
250505:10.088
5005010:10.131
10005020:10.165
Protocol 4: Structural Characterization by X-ray Crystallography

Rationale: X-ray crystallography provides the ultimate validation of a fragment hit by delivering a high-resolution, three-dimensional snapshot of the fragment bound to its target.[20][21] This structural information is indispensable for the subsequent structure-guided optimization phase.[3][22]

Xray_Workflow cluster_prep Crystal Preparation cluster_data Data Collection & Processing cluster_solve Structure Solution Crystals 1. Grow High-Quality Apo-Protein Crystals Soak 2. Soak Crystals in Fragment Solution (e.g., 10-50 mM) Crystals->Soak Cryo 3. Cryo-protect and Flash-cool Crystal Soak->Cryo Collect 4. Collect X-ray Diffraction Data Cryo->Collect Process 5. Process Data (Integrate & Scale) Collect->Process Solve 6. Solve Structure (Molecular Replacement) Process->Solve Refine 7. Refine Structure & Build Fragment into Electron Density Map Solve->Refine Analyze 8. Analyze Protein-Fragment Interactions Refine->Analyze

Caption: Workflow for determining the co-crystal structure of a protein-fragment complex.

Procedure:

  • Crystal Preparation: Grow crystals of the target protein in its apo (unliganded) form to a suitable size and quality.

  • Fragment Soaking:

    • Prepare a soaking solution containing the fragment at a high concentration (typically 10-50 mM) in a cryo-protectant-compatible buffer.

    • Transfer the apo crystals into this solution and allow them to soak for a defined period (from minutes to hours). Expertise: The optimal soaking time and fragment concentration must be determined empirically to maximize binding occupancy without damaging the crystal lattice.[21]

  • Data Collection:

    • Retrieve the soaked crystal and flash-cool it in liquid nitrogen to prevent radiation damage.

    • Collect a complete X-ray diffraction dataset at a synchrotron beamline.[3]

  • Structure Determination and Analysis:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with the known apo-protein structure.

    • Carefully analyze the resulting electron density maps to identify new, unmodeled density corresponding to the bound fragment.

    • Build the fragment into the density, refine the model, and analyze the specific atomic interactions (hydrogen bonds, salt bridges, hydrophobic contacts) between the fragment and the protein. This provides the blueprint for rational lead optimization.

References

  • Fragment-based lead discovery - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Renaud, J., et al. (2016). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]

  • One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Retrieved January 17, 2026, from [Link]

  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Retrieved January 17, 2026, from [Link]

  • Huber, W. (2006). SPR-based fragment screening: advantages and applications. PubMed. Available at: [Link]

  • Olaru, A., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Scientific Reports. Available at: [Link]

  • Olaru, A., et al. (2021). Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. PubMed. Available at: [Link]

  • Lead Discovery. (2025). What are fragment based drug design methods? Retrieved January 17, 2026, from [Link]

  • Zartler, E. R., & Shapiro, M. J. (2006). NMR-based screening: a powerful tool in fragment-based drug discovery. Molecular Omics. Available at: [Link]

  • Blundell, T. L., et al. (2006). Fragment-based screening using X-ray crystallography and NMR spectroscopy. ResearchGate. Available at: [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening. Retrieved January 17, 2026, from [Link]

  • Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. PubMed Central (PMC). Available at: [Link]

  • Drug Hunter. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2025). The 'rule of three' for fragment-based drug discovery: Where are we now? Retrieved January 17, 2026, from [Link]

  • XChem Facility. (2025). XChem crystallographic fragment screening. Protocols.io. Available at: [Link]

  • Congreve, M., et al. (2003). A 'rule of three' for fragment-based lead discovery? PubMed. Available at: [Link]

  • American Chemical Society. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. Available at: [Link]

  • Practical Fragments. (2013). The rule of three at ten. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2025). A 'Rule of Three' for fragment-based lead discovery? Retrieved January 17, 2026, from [Link]

  • Frontiers. (n.d.). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? Retrieved January 17, 2026, from [Link]

  • JoVE. (2022). Crystallographic Fragment Screening: Workflow & Tools. YouTube. Available at: [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Retrieved January 17, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Crystallographic Fragment Screening. Retrieved January 17, 2026, from [Link]

  • Reddit. (2022). What are your procedures to form amine/amidine/guanidine salts and how do you freebase them? Retrieved January 17, 2026, from [Link]

  • Chemguide. (n.d.). preparation of amines. Retrieved January 17, 2026, from [Link]

  • Wang, N., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. PubMed Central (PMC). Available at: [Link]

  • PubMed Central (PMC). (2024). Protocol for the preparation of primary amine-containing catalysts on the resin. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Protocol to perform fragment screening using NMR spectroscopy. Retrieved January 17, 2026, from [Link]

  • ChemUniverse. (n.d.). This compound [Q01065]. Retrieved January 17, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Evolutions in fragment-based drug design: the deconstruction–reconstruction approach. Retrieved January 17, 2026, from [Link]

  • MDPI. (n.d.). Fragment-Based Drug Discovery against Mycobacteria: The Success and Challenges. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanamine. Retrieved January 17, 2026, from [Link]

  • Research and Reviews. (2024). Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

  • Chemsrc. (2025). (5-Methylpyridin-2-yl)methanamine. Retrieved January 17, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Themed collection Fragment-based drug discovery. Retrieved January 17, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (5-Methylpyrimidin-2-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-18-001 Version: 1.0

Introduction

(5-Methylpyrimidin-2-yl)methanamine dihydrochloride is a key building block in pharmaceutical and agrochemical research. As a polar, difunctional molecule, its purification presents distinct challenges that can impact yield, purity, and the success of subsequent synthetic steps. This guide provides in-depth troubleshooting strategies and detailed protocols to address common issues encountered during the purification of this compound. Our approach is grounded in the fundamental principles of organic chemistry to empower researchers with the knowledge to not only solve immediate problems but also to proactively design robust purification workflows.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental observations in a question-and-answer format, detailing the underlying causes and providing actionable solutions.

Q1: My crude product is an intractable oil or sticky solid that won't crystallize. What's happening and how can I fix it?

Symptom: After synthesis and initial workup, the product fails to solidify, appearing as a thick, non-crystalline oil or a sticky amorphous solid, even after prolonged drying under high vacuum.

Potential Causes:

  • Hygroscopic Nature: Amine hydrochloride salts are notoriously hygroscopic. The presence of residual water or atmospheric moisture can prevent crystallization.

  • Residual Solvents: Trapped solvents from the reaction or workup (e.g., DMF, DMSO, THF) can act as impurities, disrupting the crystal lattice formation.

  • Incomplete Salt Formation: If the protonation of both amine functionalities is incomplete, the crude product will be a mixture of the free base, monohydrochloride, and dihydrochloride salts, which is often non-crystalline.

  • Inorganic Salt Contamination: Salts like sodium chloride (NaCl), formed during aqueous workups, can co-precipitate with the product, inhibiting crystallization.[1]

Recommended Solutions:

  • Azeotropic Removal of Water: Dissolve the oil in a suitable solvent like isopropanol (IPA) or toluene and remove the solvent under reduced pressure. Repeat this process 2-3 times to azeotropically remove residual water.

  • Solvent Titration/Anti-solvent Precipitation:

    • Dissolve the oily product in a minimal amount of a polar solvent in which it is highly soluble (e.g., methanol, water, or hot ethanol).[2]

    • Slowly add a non-polar "anti-solvent" in which the product is insoluble (e.g., diethyl ether, ethyl acetate, or acetone) until persistent cloudiness is observed.[2]

    • Slightly warm the mixture to redissolve the precipitate, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to promote crystallization.

  • Ensure Complete Protonation: Dissolve the crude material in a minimal amount of a solvent like 2-propanol. Add a solution of anhydrous HCl in a solvent like diethyl ether or 2-propanol dropwise until no further precipitation is observed. This ensures the formation of the uniform dihydrochloride salt, which is more likely to crystallize.

Q2: I'm seeing significant peak tailing and low recovery when trying to purify my compound using standard silica gel chromatography. Why?

Symptom: When running flash column chromatography on standard silica gel, the desired compound either streaks down the column (peak tailing) or does not elute at all, resulting in very low mass recovery.

Potential Causes:

  • Strong Acid-Base Interactions: The primary issue is the strong interaction between the basic amine groups of the compound and the acidic silanol (Si-OH) groups on the surface of standard silica gel.[3] This can lead to irreversible adsorption or very slow, uneven elution, causing significant tailing.[3][4]

  • High Polarity of the Salt: The dihydrochloride salt is highly polar and may be immobile in common, less-polar organic solvent systems (e.g., hexane/ethyl acetate). It may even be insoluble at the top of the column.

Recommended Solutions:

  • Mobile Phase Modification (Amine Additive):

    • Mechanism: Adding a small amount of a volatile competing base, like triethylamine (TEA) or pyridine (typically 0.1-1%), to the mobile phase neutralizes the acidic silanol groups on the silica surface.[4] This prevents the analyte from strongly interacting with the stationary phase, leading to improved peak shape and recovery.

    • Typical Solvent System: Dichloromethane/Methanol with 0.5% Triethylamine.

  • Use of a "Basic" Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a basic medium and is a good alternative to silica for purifying amines, as it minimizes the acid-base interactions that cause tailing.[5]

    • Amine-Functionalized Silica: This stationary phase has an amine-bonded surface, which creates a "base shield" and is highly effective for purifying basic compounds without requiring additives in the mobile phase.[4][6]

  • Convert to Free Base Before Chromatography:

    • Rationale: The neutral free base is significantly less polar than the dihydrochloride salt and will not have the strong ionic interactions with the silica gel. This is often the most effective strategy.

    • Workflow: a. Dissolve the crude salt in water and basify to pH >12 with a strong base like NaOH or K₂CO₃.[7][8] b. Extract the free base into an organic solvent (e.g., dichloromethane, ethyl acetate). c. Dry the organic layer, concentrate, and purify the resulting free base by standard silica gel chromatography. d. After purification, reconstitute the pure dihydrochloride salt by dissolving the free amine in a suitable solvent (like methanol or ether) and adding a stoichiometric amount (2 equivalents) of HCl solution.

Frequently Asked Questions (FAQs)

  • Q: What are the expected impurities from the synthesis of (5-Methylpyrimidin-2-yl)methanamine?

    • A: Synthesis of pyrimidines often involves the condensation of β-dicarbonyl compounds with amidines or similar reagents.[9] Potential impurities could include unreacted starting materials, partially reacted intermediates, or side products from undesired cyclizations.[10] If the synthesis proceeds via reduction of a nitrile (2-cyano-5-methylpyrimidine), incomplete reduction can leave starting material as a key impurity.

  • Q: What is the best solvent system for recrystallizing the dihydrochloride salt?

    • A: Due to the high polarity of the salt, solvent selection is critical. Highly polar solvents are needed for dissolution, while less polar solvents act as anti-solvents. A good starting point is a binary system. 2-Propanol is often preferred over ethanol because many hydrochloride salts have slightly lower solubility, which is ideal for recrystallization.[2] A common and effective system is Methanol/Diethyl Ether or Ethanol/Ethyl Acetate . Dissolve the compound in a minimum of hot alcohol and slowly add the ether or ethyl acetate until turbidity appears, then allow it to cool slowly.

  • Q: Can I use reversed-phase chromatography for this compound?

    • A: Yes, reversed-phase (e.g., C18) chromatography can be an excellent option, especially for highly polar compounds that have poor retention in normal-phase.[11] For a basic amine, it is best to use a mobile phase with a high pH (e.g., using ammonium bicarbonate or triethylamine as an additive) to keep the amine in its neutral, more retentive free base form.[4] Alternatively, using a low pH mobile phase (e.g., with 0.1% TFA or formic acid) will protonate the amine, making it highly water-soluble; this can be useful if impurities are significantly more non-polar.

  • Q: How should I store the purified this compound?

    • A: As an amine salt, it is susceptible to absorbing moisture from the air. It should be stored in a tightly sealed container in a desiccator or a dry, inert atmosphere (e.g., under nitrogen or argon). Storing it at a reduced temperature (e.g., in a refrigerator) can also help maintain its stability.

Detailed Experimental Protocols

Protocol 1: Purification via Conversion to Free Base and Re-formation of the Salt

This is often the most robust method for achieving high purity by removing both polar and non-polar impurities.

Workflow Diagram:

PurificationWorkflow A Crude Dihydrochloride (Oil or Impure Solid) B 1. Dissolve in H₂O 2. Basify to pH > 12 (e.g., 2M NaOH) A->B C Extract with Organic Solvent (e.g., DCM) B->C D Aqueous Layer (Inorganic Salts) C->D Discard E Organic Layer (Free Base) C->E F 1. Dry (Na₂SO₄) 2. Concentrate E->F G Crude Free Base F->G H Silica Gel Column Chromatography G->H I Pure Free Base H->I J 1. Dissolve in Solvent (e.g., MeOH, Et₂O) 2. Add 2 eq. HCl I->J K Pure Dihydrochloride (Precipitate) J->K L Filter & Dry K->L M Final Pure Product L->M

Caption: Workflow for purification via the free base intermediate.

Step-by-Step Procedure:

  • Basification: Dissolve the crude dihydrochloride salt in a minimal amount of deionized water. Cool the solution in an ice bath. Slowly add a 2M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) with stirring until the pH of the solution is >12, as confirmed by pH paper.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent, such as dichloromethane (DCM) or ethyl acetate. The free amine is less polar and will move into the organic layer.[7]

  • Drying and Concentration: Combine the organic extracts. Dry the solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude free base, which may be an oil or solid.

  • Chromatography: Purify the crude free base using standard silica gel flash chromatography. A typical eluent system would be a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM). Monitor the fractions by TLC.

  • Salt Re-formation: Combine the pure fractions containing the free base and remove the solvent. Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or methanol.

  • Precipitation: Cool the solution in an ice bath and slowly add two equivalents of a standardized solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether). A white precipitate of the pure dihydrochloride salt should form immediately.

  • Isolation: Stir the resulting slurry for 30 minutes in the ice bath. Collect the solid product by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under high vacuum to obtain the final, pure this compound.

Protocol 2: Recrystallization

This method is effective when the impurities have significantly different solubility profiles from the desired product.

Solvent Selection Table:

Solvent for Dissolution (Hot)Anti-Solvent for Precipitation (Cold)Comments
MethanolDiethyl EtherGood for high polarity differences. Ether is very volatile.
EthanolEthyl AcetateA common and effective combination with a good safety profile.
2-Propanol (Isopropanol)Diethyl Ether or HexanesOften provides sharp crystals as HCl salts are less soluble in IPA.[2]
WaterAcetone or 2-PropanolUse if the compound is highly water-soluble; requires careful drying.

Step-by-Step Procedure:

  • Place the crude dihydrochloride salt in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of the chosen "Solvent for Dissolution" (e.g., Ethanol) and heat the mixture gently with stirring until the solid completely dissolves. Do not add excessive solvent.

  • Remove the flask from the heat. Slowly add the "Anti-Solvent" (e.g., Ethyl Acetate) dropwise until the solution becomes faintly and persistently cloudy.

  • If too much anti-solvent is added, add a few drops of the hot solvent to clarify the solution.

  • Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Once the flask has reached room temperature, place it in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry thoroughly under high vacuum.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Aromatic Amines.
  • Smolecule. (n.d.). Buy (5-Chloro-2-methylpyridin-4-YL)methanamine | 1060810-04-9.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds.
  • Benchchem. (n.d.). Troubleshooting common issues in pyrimidine synthesis.
  • BOC Sciences. (n.d.). De Novo Pyrimidine Synthesis.
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase.
  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?.
  • Zeller, S. L., et al. (2005). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 127(41), 14150–14151.
  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?.
  • Explain Everything ™. (2020, April 19). Conversion of Amines to Amine Salts [Video]. YouTube.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • ECHEMI. (n.d.). What is the best method to convert HCl amine salt to free amine?.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry.
  • ResearchGate. (2021, September 16). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?.
  • ChemUniverse. (n.d.). This compound [Q01065].
  • Sciencemadness Discussion Board. (2014, April 14). Converting amino acid salts to freebase amino acids?.
  • Sigma-Aldrich. (n.d.). (5-methylpyridin-2-yl)methanamine AldrichCPR.
  • Li, J., et al. (2022). Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. Molecules, 27(15), 4987.
  • ECHEMI. (n.d.). Purification of Hydrochloride.
  • Wikipedia. (n.d.). Pyrimidine.
  • Indiana State University. (1997, April 12). Purine and Pyrimidine Metabolism.
  • CymitQuimica. (n.d.). 10-231405 - n-methyl-1-2-methylpyrimidin-5-ylmethanamine | 1248406-79-2.
  • Dewangan, N. (2023, October 18).
  • ResearchGate. (n.d.). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt.
  • PubChem. (n.d.). (2-Methylpyrimidin-5-yl)methanamine.
  • Chemsrc. (n.d.). (5-Methylpyridin-2-yl)methanamine | CAS#:45715-08-0.
  • BLD Pharm. (n.d.). (5-Methylpyrimidin-2-yl)methanamine hydrochloride | 1346542-72-0.
  • Santa Cruz Biotechnology. (n.d.). (5-chloro-2-pyridyl)methanamine dihydrochloride.
  • PubChem. (n.d.). [2,4-Bis(aminomethyl)pyrimidin-5-yl]methanamine.

Sources

Common side reactions in the synthesis of (5-Methylpyrimidin-2-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (5-Methylpyrimidin-2-yl)methanamine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format to support your experimental success.

Introduction

The synthesis of this compound, a key building block in medicinal chemistry, can be approached through several synthetic routes. Each pathway, while viable, presents a unique set of challenges, primarily in the form of side reactions that can complicate purification and reduce overall yield. This guide will focus on the most common synthetic strategies and their associated pitfalls, offering expert insights and practical solutions.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific issues that may arise during the synthesis, categorized by the synthetic approach.

Route 1: From 2-(Chloromethyl)-5-methylpyrimidine

This is a common pathway involving the nucleophilic substitution of the chlorine atom.

Q1: My reaction of 2-(chloromethyl)-5-methylpyrimidine with ammonia is giving a complex mixture of products with low yield of the desired primary amine. What's happening?

A1: This is a classic issue of over-alkylation. The primary amine product is nucleophilic and can react with the starting material, 2-(chloromethyl)-5-methylpyrimidine, to form the secondary amine, bis((5-methylpyrimidin-2-yl)methyl)amine. This secondary amine can further react to form a tertiary amine.

  • Causality: The newly formed primary amine competes with ammonia for the alkylating agent.

  • Detection:

    • TLC: Multiple spots will be observed. The primary amine will be the most polar, followed by the secondary and tertiary amines.

    • LC-MS: Look for masses corresponding to the mono-, di-, and tri-substituted products.

  • Prevention:

    • Use a large excess of ammonia: This shifts the reaction equilibrium towards the formation of the primary amine. Running the reaction in a sealed vessel with a high concentration of ammonia in a solvent like methanol is recommended.

    • Gabriel Synthesis: A more controlled approach is to use a protected form of ammonia, such as potassium phthalimide (the Gabriel synthesis). This prevents over-alkylation.

Q2: I'm attempting a Gabriel synthesis with 2-(chloromethyl)-5-methylpyrimidine, but the final deprotection step with hydrazine is messy, and I'm struggling to isolate my product.

A2: The primary challenge in the Gabriel synthesis is often the removal of the phthalhydrazide byproduct formed during the hydrazinolysis step. This byproduct can sometimes co-precipitate with the desired amine or make extraction difficult.

  • Causality: Phthalhydrazide has limited solubility in many organic solvents.

  • Detection: The presence of a white, often gelatinous, precipitate that is difficult to filter.

  • Solution:

    • Acidification: After the reaction with hydrazine, acidify the reaction mixture with HCl. This will protonate your desired amine, making it water-soluble, while the phthalhydrazide remains as a solid. Filter off the phthalhydrazide, and then basify the aqueous layer to precipitate or extract your purified primary amine.

    • Alternative Deprotection: Consider alternative, milder deprotection methods if harsh conditions are a concern for other functional groups in your molecule.

Q3: My starting material, 2-(chloromethyl)-5-methylpyrimidine, seems to degrade or form a tar-like substance during the reaction.

A3: 2-(Chloromethyl)-5-methylpyrimidine is a reactive alkylating agent and can be unstable, especially at elevated temperatures or in the presence of nucleophiles. It can undergo self-reaction or polymerization, particularly if impurities are present. Dimerization is also a potential side reaction.

  • Causality: The high reactivity of the chloromethyl group on the electron-deficient pyrimidine ring.

  • Detection: Observation of a dark-colored, insoluble material in the reaction flask.

  • Prevention:

    • Use freshly prepared or purified starting material: Ensure the 2-(chloromethyl)-5-methylpyrimidine is of high purity.

    • Control the temperature: Run the reaction at the lowest effective temperature.

    • Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

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Route 2: From 2-Cyano-5-methylpyrimidine

This route involves the reduction of a nitrile to a primary amine.

Q1: I'm reducing 2-cyano-5-methylpyrimidine with a strong reducing agent like LiAlH₄, but I'm seeing byproducts in my NMR and Mass Spec.

A1: While powerful, strong reducing agents like lithium aluminum hydride (LiAlH₄) can sometimes lead to over-reduction of the pyrimidine ring itself, in addition to the desired nitrile reduction. This can result in partially or fully saturated pyrimidine rings. Another potential side reaction is dehalogenation if there are any halogen substituents on the ring[1].

  • Causality: The high reactivity of LiAlH₄ can lead to a lack of selectivity.

  • Detection:

    • ¹H NMR: Appearance of new signals in the aliphatic region (1-4 ppm) that do not correspond to the desired product.

    • Mass Spec: Detection of masses corresponding to the desired product plus 2 or 4 additional hydrogens.

  • Prevention:

    • Milder Reducing Agents: Consider using alternative, milder reducing agents such as catalytic hydrogenation (e.g., H₂/Raney Nickel or Pd/C) under controlled pressure and temperature. This often provides cleaner reduction of the nitrile without affecting the aromatic ring.

    • Borane Reagents: Borane complexes (e.g., BH₃·THF) can also be effective for nitrile reduction with potentially higher selectivity.

Q2: My catalytic hydrogenation of 2-cyano-5-methylpyrimidine is very slow or incomplete.

A2: The efficiency of catalytic hydrogenation can be affected by several factors, including catalyst activity, solvent, temperature, pressure, and the presence of catalyst poisons.

  • Causality:

    • Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting material or solvent (e.g., sulfur compounds).

    • Insufficient Hydrogen Pressure/Temperature: The reaction may require more forcing conditions to proceed at a reasonable rate.

  • Troubleshooting:

    • Catalyst Quality: Use a fresh, high-quality catalyst.

    • Solvent Purity: Ensure the use of high-purity, degassed solvents.

    • Optimize Conditions: Systematically vary the hydrogen pressure and reaction temperature to find the optimal conditions.

    • Acidic Additives: The addition of a small amount of acid (e.g., HCl) can sometimes accelerate the reduction of nitriles to primary amine hydrochlorides.

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Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final product, this compound?

A1: The dihydrochloride salt is typically a crystalline solid and can often be purified by recrystallization. A common solvent system is a mixture of an alcohol (like ethanol or isopropanol) and a non-polar solvent (like diethyl ether or hexanes) to induce precipitation. If significant impurities are present, column chromatography on silica gel may be necessary for the free base before converting it to the dihydrochloride salt.

Q2: How can I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine for the free base). Staining with ninhydrin can be useful for visualizing the amine product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.

Q3: Are there any specific safety precautions I should take when working with these reagents?

A3: Yes. 2-(Chloromethyl)-5-methylpyrimidine is a reactive and potentially lachrymatory alkylating agent and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Strong reducing agents like LiAlH₄ are highly reactive with water and should be handled under anhydrous conditions. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Experimental Protocols

Protocol 1: Gabriel Synthesis of (5-Methylpyrimidin-2-yl)methanamine
  • Step 1: N-Alkylation

    • To a solution of potassium phthalimide (1.1 eq) in anhydrous DMF, add 2-(chloromethyl)-5-methylpyrimidine (1.0 eq).

    • Heat the reaction mixture to 60-80 °C and stir until TLC indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and pour it into water to precipitate the N-((5-methylpyrimidin-2-yl)methyl)phthalimide.

    • Filter the solid, wash with water, and dry.

  • Step 2: Hydrazinolysis

    • Suspend the N-alkylated phthalimide in ethanol.

    • Add hydrazine hydrate (1.5-2.0 eq) and reflux the mixture for 2-4 hours.

    • Cool the reaction to room temperature and add concentrated HCl to dissolve the product and precipitate the phthalhydrazide.

    • Filter off the phthalhydrazide and wash the solid with a small amount of cold ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Recrystallize from ethanol/diethyl ether.

Protocol 2: Reduction of 2-Cyano-5-methylpyrimidine via Catalytic Hydrogenation
  • Dissolve 2-cyano-5-methylpyrimidine in methanol containing 2 equivalents of HCl.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Hydrogenate the mixture in a Parr shaker or a similar hydrogenation apparatus at 40-50 psi of H₂ at room temperature until hydrogen uptake ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound.

  • Recrystallize if necessary.

ParameterRoute 1 (Gabriel Synthesis)Route 2 (Catalytic Hydrogenation)
Starting Material 2-(Chloromethyl)-5-methylpyrimidine2-Cyano-5-methylpyrimidine
Key Reagents Potassium phthalimide, HydrazineH₂, Pd/C
Common Side Products PhthalhydrazideIncomplete reduction, ring reduction (minor)
Advantages Avoids over-alkylationOften cleaner, one-step conversion
Disadvantages Two steps, phthalhydrazide removalCatalyst sensitivity, potential for slow reaction

References

  • Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (1994). Google Patents.
  • Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation. (2005). Google Patents.

Sources

Technical Support Center: (5-Methylpyrimidin-2-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Investigating Potential Degradation Pathways

Introduction:

(5-Methylpyrimidin-2-yl)methanamine dihydrochloride is a key building block in contemporary drug discovery and development. Its unique structure, featuring a pyrimidine core and a primary aminomethyl group, makes it a valuable synthon. However, these same functional groups can be susceptible to degradation under various experimental and storage conditions, leading to impurity formation, loss of potency, and potential downstream complications in your research.

This guide serves as a technical support resource for researchers, scientists, and drug development professionals. It is designed to provide insights into the potential degradation pathways of this compound. Given the limited publicly available, specific degradation studies on this molecule, this document leverages fundamental principles of organic chemistry and established knowledge of the degradation of related chemical moieties. We will explore hypothesized degradation mechanisms and provide practical, step-by-step troubleshooting guides and experimental protocols to help you identify and mitigate these issues in your work.

Troubleshooting Guide: Investigating Unexpected Observations

This section is structured in a question-and-answer format to directly address common issues you may encounter during your experiments.

Question 1: I'm observing a new, more polar impurity in my HPLC analysis after storing my compound in an acidic aqueous solution. What is the likely cause?

Answer:

The most probable cause is the acid-catalyzed hydrolysis of the pyrimidine ring. Pyrimidine rings, particularly those with activating groups, can be susceptible to cleavage under acidic conditions. The dihydrochloride salt form of your compound already implies an acidic environment when dissolved in neutral solvents. The introduction of a stronger acid can accelerate this process.

Causality Explained: The nitrogen atoms in the pyrimidine ring can be protonated, which activates the ring towards nucleophilic attack by water. This can lead to a series of ring-opening reactions, ultimately forming more polar, acyclic impurities that would elute earlier on a reverse-phase HPLC column.

Experimental Verification: To confirm this, you can perform a forced degradation study under acidic conditions.

Protocol: Acid-Catalyzed Forced Degradation Study

  • Preparation: Prepare a solution of this compound in a mixture of water and a compatible organic co-solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Application: Add a specific concentration of hydrochloric acid (e.g., 0.1 M HCl) to the solution. Prepare a control sample with the same solvent composition but without the acid.

  • Incubation: Incubate both the stressed and control samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, and 72 hours).

  • Analysis: At each time point, withdraw an aliquot from each sample, neutralize it with a suitable base (e.g., 0.1 M NaOH) to a pH of ~7, and analyze by HPLC-MS.

  • Interpretation: Compare the chromatograms of the stressed and control samples. The appearance of new peaks in the stressed sample, particularly those with masses corresponding to potential hydrolytic products, would support the hypothesis of acid-catalyzed degradation. The mass spectrometer will be crucial in identifying the molecular weights of the degradants.

Question 2: My compound appears to be losing potency, and I detect a slight ammonia-like odor from the stored solid. What could be happening?

Answer:

This observation suggests potential degradation related to the aminomethyl group. The loss of potency could be due to several factors, but the odor is a strong indicator of a pathway involving the amine. One possibility is oxidative deamination, especially if the compound has been exposed to air (oxygen) for extended periods, potentially catalyzed by trace metals.

Causality Explained: Primary amines can be oxidized to imines, which are then hydrolyzed to form an aldehyde and ammonia (or an ammonium salt). The resulting aldehyde could then potentially undergo further reactions. This process would lead to a decrease in the concentration of the active parent compound.

Experimental Verification: An oxidative forced degradation study can help confirm this hypothesis.

Protocol: Oxidative Forced Degradation Study

  • Preparation: Prepare a solution of your compound in a suitable solvent system (e.g., water/acetonitrile) at a known concentration.

  • Stress Application: Add a controlled amount of an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂). Prepare a control sample without the H₂O₂.

  • Incubation: Keep both samples at room temperature, protected from light, for a set duration (e.g., 8, 24, and 48 hours).

  • Analysis: Analyze aliquots from both samples at each time point by HPLC-MS.

  • Interpretation: Look for a decrease in the peak area of the parent compound and the emergence of new peaks in the H₂O₂-stressed sample. The mass spectrometer can help identify products consistent with oxidation, such as the corresponding aldehyde or subsequent carboxylic acid.

Question 3: I have noticed a discoloration (yellowing) of my compound after leaving it on the benchtop exposed to laboratory lighting. Is this a concern?

Answer:

Yes, discoloration upon exposure to light is a strong indication of photolytic degradation. Many heterocyclic compounds are chromophores that can absorb UV or visible light, leading to photochemical reactions.

Causality Explained: The energy absorbed from light can promote the molecule to an excited state, making it more reactive. This can initiate a variety of degradation pathways, including ring cleavage, oxidation, or polymerization, often involving radical mechanisms. These reactions frequently produce colored byproducts.

Experimental Verification: A photostability study is the standard method to investigate this.

Protocol: Photostability Forced Degradation Study

  • Sample Preparation: Prepare two sets of samples. One set will be exposed to light, and the other will serve as a dark control. The samples should include the solid compound and a solution of the compound in a relevant solvent.

  • Light Exposure: Place the "light" samples in a photostability chamber that conforms to ICH Q1B guidelines, providing controlled UV and visible light exposure. Wrap the "dark" control samples in aluminum foil and place them in the same chamber to ensure equivalent temperature conditions.

  • Exposure Duration: Expose the samples for a specified duration or until a certain level of degradation is observed.

  • Analysis: Analyze both the light-exposed and dark control samples (solid and solution) by a stability-indicating HPLC method at appropriate time points.

  • Interpretation: A significant increase in degradation products in the light-exposed samples compared to the dark controls confirms photosensitivity.

Hypothesized Degradation Pathways

The following diagrams illustrate potential, hypothesized degradation pathways for this compound based on its chemical structure. These are not confirmed pathways but represent chemically plausible routes of degradation.

G cluster_hydrolysis A) Hypothesized Acid-Catalyzed Hydrolysis Parent (5-Methylpyrimidin-2-yl)methanamine Protonated Protonated Pyrimidine Ring Parent->Protonated + H+ Intermediate Ring-Opened Intermediate Protonated->Intermediate + H2O (Nucleophilic Attack) Products Acyclic Polar Degradants Intermediate->Products Ring Cleavage G cluster_oxidation B) Hypothesized Oxidative Deamination Parent_Ox (5-Methylpyrimidin-2-yl)methanamine Imine Intermediate Imine Parent_Ox->Imine [O] Aldehyde (5-Methylpyrimidin-2-yl)carbaldehyde Imine->Aldehyde + H2O Ammonia Ammonia Imine->Ammonia

Caption: Proposed pathway for oxidative deamination of the primary amine.

Frequently Asked Questions (FAQs)

Q: What are the optimal storage conditions for this compound?

A: Based on its chemical nature, it is recommended to store the solid compound in a tightly sealed container, protected from light and moisture, at refrigerated temperatures (2-8°C). The dihydrochloride salt is hygroscopic, and absorption of water can accelerate degradation.

Q: Is this compound stable in common HPLC mobile phases?

A: While generally stable for the duration of a typical HPLC run, prolonged exposure to acidic mobile phases (e.g., those containing formic acid or trifluoroacetic acid) at room temperature may lead to slow hydrolysis. It is good practice to use freshly prepared mobile phases and to minimize the time the sample spends in the autosampler.

Q: What are some potential incompatible excipients or reagents?

A: Avoid strong oxidizing agents, strong bases (which will neutralize the salt and may make the free base more susceptible to oxidation), and reactive carbonyl compounds (aldehydes and ketones), which can react with the primary amine to form imines.

Q: How can I develop a stability-indicating analytical method for this compound?

A: A stability-indicating method is one that can separate the parent compound from its degradation products. To develop such a method, you will need to perform forced degradation studies (as described above) to generate the potential impurities. The resulting mixture of the parent and its degradants is then used to develop an HPLC method (e.g., by screening different columns, mobile phases, and gradients) that achieves baseline separation for all components. A PDA (photodiode array) detector is useful for assessing peak purity.

Summary of Forced Degradation Conditions

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl, 60-80°CPyrimidine ring hydrolysis
Base Hydrolysis 0.1 M - 1 M NaOH, 60-80°CPyrimidine ring hydrolysis, potential free base oxidation
Oxidation 3-30% H₂O₂, Room TemperatureOxidative deamination, N-oxide formation
Photolytic ICH Q1B compliant light sourcePhotolytic cleavage, radical reactions, polymerization
Thermal Dry heat, e.g., 80-100°CThermally induced degradation (less common for salts)

References

  • ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Forced Degradation Studies: A Tool for Analytical Method Development and Validation. ScienceDirect. [Link]

  • The Chemistry of Heterocyclic Compounds: Pyrimidines. Wiley Online Library. [Link]

  • Oxidation of Amines. Organic Chemistry, 2nd Ed., Jonathan Clayden, Nick Greeves, and Stuart Warren. [Link]

Technical Support Center: Optimizing Pyrimidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrimidine Derivative Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of pyrimidine synthesis. Our goal is to empower you with the expertise to overcome common experimental hurdles and optimize your reaction conditions for higher yields and purity.

Section 1: Core Synthesis Strategies & Initial Troubleshooting

Pyrimidines are fundamental heterocyclic scaffolds in medicinal chemistry. Their synthesis, while versatile, can present challenges. This section addresses common initial hurdles in widely used synthetic routes.

FAQ 1: What are the most common and versatile methods for synthesizing a pyrimidine core?

The synthesis of the pyrimidine ring is typically achieved through cyclization reactions. The most prevalent methods involve the condensation of a compound containing an N-C-N moiety (like urea, thiourea, or amidines) with a three-carbon component (such as β-dicarbonyl compounds).[1] Two of the most widely recognized named reactions are:

  • The Biginelli Reaction: This is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, usually under acidic conditions.[1][2][3] Its operational simplicity and the biological importance of its dihydropyrimidinone (DHPM) products make it a popular choice.[1][2]

  • The Principal Synthesis (Pinner Synthesis): This general approach involves reacting β-dicarbonyl compounds with amidines to yield 2-substituted pyrimidines.[1][4] Variations using urea or guanidines produce 2-pyrimidinones and 2-aminopyrimidines, respectively.[1]

Modern approaches also utilize multicomponent reactions, microwave-assisted synthesis, and various catalytic systems to improve efficiency and environmental friendliness.[5][6]

FAQ 2: My Biginelli reaction is giving a very low yield of the desired dihydropyrimidinone (DHPM). What are the likely causes and how can I improve it?

Low conversion in a Biginelli reaction is a frequent issue stemming from several factors. A systematic approach to troubleshooting is essential.

Troubleshooting Low Yield in Biginelli Reactions:

  • Catalyst Inefficiency: The choice of catalyst is critical. While traditional methods use strong Brønsted acids like HCl, a wide array of Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃) and organocatalysts have been shown to significantly improve yields.[2][7][8][9]

    • Actionable Advice: Ensure your catalyst is active and used at an optimal loading. If you are not using a catalyst, its addition can be transformative. For instance, Ytterbium(III) triflate has been shown to increase yields and shorten reaction times under solvent-free conditions.[8]

  • Suboptimal Reaction Conditions: Temperature and reaction time are key variables.

    • Actionable Advice: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[7] Some reactions may require longer durations or moderate heating to proceed to completion.[7] Microwave-assisted synthesis can dramatically reduce reaction times and often improves yields.[9]

  • Solvent Choice: The solvent impacts reactant solubility and reaction rate.

    • Actionable Advice: While ethanol is common, consider other polar solvents like acetonitrile or even solvent-free conditions, which have proven effective.[7][9]

  • Purity of Reactants: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction.[7]

    • Actionable Advice: Ensure all starting materials are of high purity.

  • Stoichiometry: While a 1:1:1 molar ratio is standard, a slight excess of the urea component (e.g., 1.2-1.5 equivalents) can sometimes drive the reaction to completion.[9]

Section 2: Managing Side Reactions and Impurities

A successful synthesis is not just about yield, but also about purity. Side reactions can complicate purification and reduce the overall efficiency.

FAQ 3: I'm observing a fluorescent byproduct in my Biginelli reaction. What is it and how can I prevent its formation?

This is a classic issue in Biginelli synthesis.

  • The Culprit: The most common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures), creating a competing reaction pathway.[7]

  • Causality: Higher reaction temperatures favor the Hantzsch pathway. The choice of catalyst can also influence the selectivity between the desired Biginelli product and the Hantzsch byproduct.[7]

Strategies to Minimize Hantzsch Byproduct Formation:

StrategyRationale
Lower Reaction Temperature The Hantzsch pathway is more temperature-sensitive. Running the reaction at a lower temperature can significantly suppress the formation of the DHP byproduct.[7]
Optimize Catalyst Choice Certain Lewis acids may preferentially promote the Biginelli pathway over the Hantzsch pathway.[7]
Order of Addition Adding the urea last may, in some cases, help to minimize its decomposition into ammonia, which is a key reactant in the Hantzsch synthesis.[7]

Below is a diagram illustrating the competing Biginelli and Hantzsch reaction pathways.

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products Aldehyde Aldehyde Biginelli_Pathway Biginelli Pathway Aldehyde->Biginelli_Pathway Hantzsch_Pathway Hantzsch Pathway Aldehyde->Hantzsch_Pathway Beta_Ketoester β-Ketoester Beta_Ketoester->Biginelli_Pathway Beta_Ketoester->Hantzsch_Pathway Urea Urea Urea->Biginelli_Pathway Urea->Hantzsch_Pathway (decomposes to NH3) DHPM Desired DHPM Biginelli_Pathway->DHPM DHP Fluorescent DHP Byproduct Hantzsch_Pathway->DHP

Caption: Competing Biginelli and Hantzsch reaction pathways.

FAQ 4: My reaction seems to stall at an intermediate stage, with incomplete cyclization. How can I drive the reaction to completion?

Incomplete cyclization can be due to insufficient activation of the carbonyl group or steric hindrance.[7]

  • Catalytic Boost: If you are not already using one, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[7]

  • Extended Reaction Time: Some cyclizations are inherently slow and may simply require longer reaction times. Continue to monitor the reaction by TLC.[7]

  • Alternative Substrates: If steric hindrance is suspected, consider using a more reactive 1,3-dicarbonyl equivalent.[7]

Section 3: Functionalization of the Pyrimidine Core

Often, the synthesized pyrimidine ring needs further modification. Metal-catalyzed cross-coupling reactions are powerful tools for this, but they come with their own set of challenges.

FAQ 5: I'm struggling with a low yield in my Suzuki-Miyaura cross-coupling reaction to functionalize a halopyrimidine. What should I troubleshoot?

Low yields in cross-coupling reactions involving pyrimidines are a common problem. The electron-deficient nature of the pyrimidine ring can affect the catalytic cycle.

Troubleshooting Suzuki-Miyaura Coupling with Pyrimidines:

  • Catalyst System (Palladium and Ligand): The choice of palladium catalyst and ligand is paramount.

    • Actionable Advice: While Pd(PPh₃)₄ is a common choice, other catalysts and ligands might be more effective depending on the specific substrates. The reactivity order of halogens is typically I > Br > Cl.[10] Interestingly, for some pyrimidine substrates, chloropyrimidines have been shown to be excellent precursors, providing good yields and selectivity.[10]

  • Base and Solvent: The base and solvent system is crucial for the transmetalation step.

    • Actionable Advice: A variety of bases can be used, with K₂CO₃ and K₃PO₄ being common choices.[11][12] The solvent system often consists of an organic solvent like 1,4-dioxane with water.[13][14]

  • Reaction Conditions: Temperature and reaction atmosphere are important.

    • Actionable Advice: Ensure the reaction mixture is properly degassed to remove oxygen, which can deactivate the palladium catalyst. Microwave irradiation can often improve yields and reduce reaction times.[14]

Table 1: Example Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling of Halopyrimidines [10][11]

HalopyrimidineBoronic AcidCatalyst (mol%)BaseSolventTime (h)Yield (%)
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane2485
2-Chloropyrimidine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/H₂O1292
4,6-DichloropyrimidinePhenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O295

Note: Yields are highly substrate-dependent and these conditions serve as a starting point for optimization.

Section 4: Purification Strategies

Purifying pyrimidine derivatives can be challenging, especially for polar compounds.

FAQ 6: What are the best practices for purifying substituted pyrimidine compounds?

The choice of purification technique depends on the properties of your compound and the impurities present.

  • Recrystallization: This is a cost-effective method for solid compounds. The key is selecting an appropriate solvent or solvent system where the pyrimidine derivative has high solubility at elevated temperatures and low solubility at cooler temperatures.[15] Common solvents include ethanol, methanol, ethyl acetate, and water, or mixtures thereof.[15]

  • Flash Column Chromatography: This is a widely used technique for separating compounds based on polarity.

    • Actionable Advice: Use TLC to determine a suitable solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound and good separation from impurities.[15] Common solvent systems include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[15]

  • Preparative HPLC (Prep-HPLC): For challenging separations or when high purity is required, Prep-HPLC is a powerful tool.[15] For highly polar pyrimidine derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method.[16]

Troubleshooting Workflow for Purification:

G Start Crude Product Is_Solid Is the product a solid? Start->Is_Solid Recrystallization Attempt Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography Perform Flash Column Chromatography Is_Solid->Column_Chromatography No Recrystallization->Column_Chromatography Unsuccessful Pure_Product Pure Product Recrystallization->Pure_Product Successful Prep_HPLC Consider Preparative HPLC (or HILIC for polar compounds) Column_Chromatography->Prep_HPLC Unsuccessful Column_Chromatography->Pure_Product Successful Prep_HPLC->Pure_Product

Caption: General purification workflow for pyrimidine derivatives.

Section 5: Experimental Protocols

This section provides generalized, step-by-step protocols for common pyrimidine synthesis reactions. These should be adapted based on the specific substrates and desired product.

Protocol 1: General Procedure for a Lewis Acid-Catalyzed Biginelli Reaction
  • Reactant Mixture: In a round-bottom flask, combine the aldehyde (1.0 mmol), the β-ketoester (1.0 mmol), and urea (1.2 mmol).

  • Solvent and Catalyst: Add the chosen solvent (e.g., ethanol, 5 mL) or proceed solvent-free. Add the Lewis acid catalyst (e.g., Yb(OTf)₃, 5 mol%).

  • Reaction: Stir the mixture at the optimized temperature (e.g., 60 °C) for the determined time (typically 2-12 hours).[7]

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[7]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, filter the solid and wash with a small amount of cold ethanol.[7] If the product is soluble, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[7][15]

Protocol 2: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling of a Dichloropyrimidine[14]
  • Preparation: In a microwave vial, dissolve the dichloropyrimidine (0.5 mmol) in a mixture of 1,4-dioxane (4 mL) and water (2 mL).

  • Degassing: Degas the solution by bubbling argon through it for 10-15 minutes.

  • Addition of Reagents: Add the arylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor at the optimized temperature (e.g., 120 °C) for the determined time (e.g., 30 minutes).

  • Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography.

References

  • Troubleshooting unexpected side reactions in pyrimidine synthesis. (2025). Benchchem.
  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2024). Preprints.org.
  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. (2025). Benchchem.
  • Technical Support Center: Purification of Polar Pyrimidine Deriv
  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (n.d.). International Journal of Pharmaceutical Sciences.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
  • Synthesis of pyrimidine derivatives (8-14). Reaction conditions. (n.d.).
  • Biginelli reaction. (n.d.). Wikipedia.
  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflamm
  • Troubleshooting common issues in pyrimidine synthesis. (2025). Benchchem.
  • comparing the efficacy of different catalysts for pyrimidine coupling reactions. (2025). Benchchem.
  • Biginelli Reaction. (n.d.). Organic Chemistry Portal.
  • Technical Support Center: Functionalization of the Pyrimidine Core. (2025). Benchchem.
  • Technical Support Center: Optimization of Pyrimidine Synthesis. (2025). Benchchem.
  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (2001).
  • Suzuki–Miyaura Reactions of (4-bromophenyl)

Sources

Technical Support Center: A Troubleshooting Guide for Reactions Involving Aminopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers working with aminopyrimidine scaffolds. As a cornerstone in medicinal chemistry and drug development, the aminopyrimidine moiety offers a unique set of synthetic challenges and opportunities. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide direct, actionable advice for common hurdles encountered in the laboratory. My aim is to move beyond simple procedural lists and delve into the underlying chemical principles, empowering you to make informed decisions and optimize your reaction outcomes.

Part 1: Foundational Physicochemical Properties

Understanding the inherent properties of your aminopyrimidine substrate is the first step toward successful and reproducible chemistry.

FAQ 1: Why is my aminopyrimidine starting material poorly soluble in common non-polar solvents like toluene or THF?

This is a frequent challenge rooted in the electronic nature of the aminopyrimidine core.

  • Causality: The pyrimidine ring is electron-deficient, and the amino group is a strong hydrogen bond donor. Furthermore, the nitrogen atoms in the pyrimidine ring are hydrogen bond acceptors. This combination leads to a high crystal lattice energy and a preference for polar or protic solvents that can engage in these interactions. Aminopyrimidines are generally polar molecules and exhibit poor solubility in non-polar solvents.[1]

  • Troubleshooting & Strategy:

    • Solvent Screening: Always perform small-scale solubility tests. Polar aprotic solvents like DMF, DMAc, DMSO, or NMP are often required to achieve sufficient concentration for reaction. For cross-coupling reactions, ethers like 1,4-dioxane are a common choice, often requiring elevated temperatures for dissolution.

    • Solvent Mixtures: Using a mixture of solvents can be effective. For example, a small amount of a highly polar solvent like DMF can be used to dissolve the aminopyrimidine before diluting with a less polar reaction solvent like toluene.

    • Temperature: Solubility generally increases with temperature.[2][3] Heating the solvent before adding the aminopyrimidine can aid dissolution.

Here is a table of common solvents to guide your selection process.

SolventFormulaBoiling Point (°C)Dielectric ConstantNotes & Common Uses
TolueneC₇H₈1112.38Common for Buchwald-Hartwig & Suzuki; poor aminopyrimidine solubility.
Tetrahydrofuran (THF)C₄H₈O667.58Ethereal solvent for cross-coupling; moderate solubility.
1,4-DioxaneC₄H₈O₂1012.21High-boiling ether, very common for Suzuki & Buchwald-Hartwig reactions.
Acetonitrile (ACN)C₂H₃N8237.5Polar aprotic, good for amide couplings and purifications.
N,N-Dimethylformamide (DMF)C₃H₇NO15336.7Highly polar aprotic; excellent solubilizing power but can interfere with some catalytic cycles.
Dimethyl Sulfoxide (DMSO)C₂H₆OS18947Very high boiling point and polarity; use with caution as it can be difficult to remove and may oxidize catalysts at high temperatures.

Data compiled from multiple sources.[2][3][4][5]

FAQ 2: How does the basicity (pKa) of the aminopyrimidine affect my reaction?

The basicity of the aminopyrimidine scaffold is a double-edged sword: it's crucial for its biological activity but can be a major source of complications in synthesis. The pKa of the conjugate acid of an aminopyrimidine is influenced by the position of the amino group.

CompoundApproximate pKa (of conjugate acid)BasicityImplications
2-Aminopyrimidine3.5Weakly BasicThe exocyclic amino group and ring nitrogens are Lewis basic and can act as unwanted ligands for metal catalysts.
4-Aminopyrimidine5.7[6][7]Moderately BasicMore basic than the 2-amino isomer, increasing its potential for catalyst inhibition and side reactions with electrophiles.
5-Aminopyrimidine~2.8Least BasicThe amino group has minimal electronic communication with the ring nitrogens, making it less basic and generally less problematic for catalyst coordination.
  • Causality & Impact:

    • Catalyst Inhibition: The lone pairs on both the ring nitrogens and the exocyclic amino group are Lewis basic. They can coordinate strongly to the palladium (or other metal) catalyst, effectively poisoning it and preventing it from entering the catalytic cycle.[8] This is particularly problematic for 2-aminopyrimidines, which can act as a bidentate chelating ligand.

    • Nucleophilicity in Amide Coupling: While basic, the amino group on a pyrimidine ring is often a poor nucleophile due to the electron-withdrawing nature of the pyrimidine ring. This makes standard amide coupling conditions sluggish and low-yielding.

    • Side Reactions: The basicity can interfere with the intended base in a reaction, complicating the mechanism and potentially leading to undesired side reactions.

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Buchwald-Hartwig and Suzuki-Miyaura reactions are workhorses for installing aryl and heteroaryl groups onto the aminopyrimidine core. However, they are fraught with potential pitfalls.

Scenario 1: Buchwald-Hartwig Amination

"My Buchwald-Hartwig N-arylation of 2-aminopyrimidine is giving low yield, and I'm recovering starting materials. What's going wrong?"

This is a classic symptom of catalyst inhibition or deactivation.

Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig reactions.

  • Expert Analysis & Causality:

    • Catalyst Poisoning by Chelation: 2-Aminopyrimidine is an excellent chelating ligand for palladium. The N1 ring nitrogen and the exocyclic amino group can form a stable five-membered ring with the metal center, effectively sequestering the active catalyst and preventing oxidative addition.[9]

    • Ligand Choice is Critical: Standard ligands like PPh₃ are often ineffective. You need a ligand that is both bulky and electron-rich. The bulkiness sterically disfavors the bidentate chelation of the aminopyrimidine, while the high electron density promotes the desired oxidative addition and reductive elimination steps of the catalytic cycle.[8][10] Ligands like Xantphos are frequently successful for this reason.[11]

    • Base Sensitivity: While a strong base like sodium tert-butoxide (NaOtBu) is often required, it can be incompatible with other functional groups on your substrates.[12] Weaker bases like K₂CO₃ or K₃PO₄ may be used but often require higher temperatures and longer reaction times.

  • Potential Side Reaction: Double Arylation

    • Problem: You observe a product with a mass corresponding to the addition of two aryl groups.

    • Causality: Under harsh conditions or with highly active catalysts, arylation can occur on both the exocyclic amino group and one of the ring nitrogens.

    • Solution: Use the minimum effective temperature. Employing a slightly bulkier amine or aryl halide can sometimes disfavor the second arylation due to steric hindrance.

This protocol is a robust starting point for the coupling of 2-aminopyrimidine with an aryl bromide.

  • Reagent Setup: To an oven-dried Schlenk tube, add 2-aminopyrimidine (1.0 equiv), the aryl bromide (1.2 equiv), cesium carbonate (Cs₂CO₃, 2.0 equiv), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe to achieve a concentration of ~0.1 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate, filter through a pad of Celite®, and wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol adapted from literature procedures for similar substrates.[11][13]

Scenario 2: Suzuki-Miyaura Coupling

"My Suzuki reaction of a halo-aminopyrimidine with an arylboronic acid is giving me byproducts like homocoupled boronic acid and protodeboronation."

These are classic side reactions in Suzuki couplings, often exacerbated by the properties of heteroaryl substrates.

Caption: Troubleshooting workflow for common Suzuki coupling side reactions.

  • Expert Analysis & Causality:

    • Protodeboronation: This is the replacement of the C-B bond with a C-H bond. It is often catalyzed by trace acid or base and is particularly problematic with electron-deficient heteroaryl boronic acids, as the electron-withdrawing nature of the ring makes the C-B bond more susceptible to cleavage.[8] Using anhydrous conditions and more stable boronic esters can mitigate this.

    • Homocoupling: The boronic acid coupling with itself to form a biaryl byproduct is typically promoted by the presence of oxygen, which can interfere with the Pd(0)/Pd(II) catalytic cycle.[8] Thoroughly degassing all solvents and maintaining a strict inert atmosphere is paramount.

    • Base Selection: The base is not merely a spectator; it activates the boronic acid to form a more nucleophilic borate species, which then undergoes transmetalation with the palladium complex.[14][15] The choice of base can significantly affect the rate of this crucial step. For many heteroaromatic couplings, a moderately strong base like K₃PO₄ provides a good balance of reactivity without promoting excessive side reactions.

Microwave synthesis is an excellent method for rapidly optimizing conditions and often provides higher yields and cleaner reactions for heteroaromatic substrates.[15]

  • Reagent Setup: In a microwave reaction vial, combine the halo-aminopyrimidine (1.0 equiv), arylboronic acid (1.2 equiv), K₂CO₃ (3.0 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to achieve a concentration of ~0.2 M.

  • Reaction: Seal the vial and place it in the microwave reactor. Heat to 100-120 °C for 15-30 minutes.

  • Workup: After cooling, extract the reaction mixture with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

Protocol adapted from literature procedures for similar substrates.[15][16]

Part 3: Troubleshooting Amide Bond Formation

"I'm trying to form an amide bond with 2-aminopyrimidine, but my yield is very low even with standard coupling reagents like HATU."

This is a common frustration stemming from the poor nucleophilicity of the aminopyrimidine.

  • Expert Analysis & Causality:

    • Electronic Deactivation: The pyrimidine ring is strongly electron-withdrawing, which significantly reduces the electron density on the exocyclic amino group. This makes the amine a weak nucleophile, leading to slow or incomplete reaction with the activated carboxylic acid.[17]

    • Coupling Reagent Choice: Standard coupling conditions may not be sufficient. Uronium/aminium salt-based reagents like HATU are generally more effective than carbodiimides (e.g., EDC) for difficult couplings because they form highly reactive OAt-active esters.[18][19]

    • Steric Hindrance: If either the carboxylic acid or the aminopyrimidine is sterically hindered near the reaction center, the reaction rate will be further diminished.

Caption: Troubleshooting workflow for challenging amide couplings.

  • Reagent Setup: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF or ACN.

  • Activation: Add HATU (1.1 equiv) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 equiv). Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation of the acid.

  • Coupling: Add the aminopyrimidine (1.2 equiv) to the mixture.

  • Reaction: Stir the reaction at room temperature. If the reaction is sluggish (as monitored by LC-MS), gently heat to 40-50 °C. The reaction may require several hours to overnight for completion.

  • Workup: Quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

Protocol adapted from standard HATU coupling procedures.[18][20]

Part 4: Purification Strategies

The polarity and hydrogen-bonding capabilities of aminopyrimidine derivatives often make purification by standard silica gel chromatography challenging.

FAQ 3: My aminopyrimidine product is streaking badly on silica gel. How can I improve my purification?
  • Causality: The basic nitrogen atoms on your compound interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and streaking.

  • Troubleshooting & Strategy:

    • Mobile Phase Additives: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica. Triethylamine (typically 0.1-1%) is a common choice. Alternatively, using an eluent containing ammonia (e.g., a gradient of methanol in dichloromethane with 1% NH₄OH) can be very effective.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a bonded phase like diol or amino-propylated silica.

    • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (C18) using a water/acetonitrile or water/methanol gradient with a modifier like formic acid or TFA is often the best choice.

    • Crystallization: Do not underestimate the power of crystallization. It can be a highly effective method for purifying polar, crystalline compounds like many aminopyrimidine derivatives, providing very high purity material.

References

  • Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. [Online] Available at: [Link]

  • Scribd. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Online] Available at: [Link]

  • PubChem. 4-Aminopyrimidine. [Online] Available at: [Link]

  • Erowid. (n.d.). Common Organic Solvents: Table of Properties. [Online] Available at: [Link]

  • University of Rochester. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Online] Available at: [Link]

  • Fisher Scientific. Amide Synthesis. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Online] Available at: [Link]

  • Al-Tel, T. H. (2011). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 16(7), 5971-5983. [Online] Available at: [Link]

  • Slaninova, V., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2843. [Online] Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Online] Available at: [Link]

  • Cocco, M. T., et al. (1999). Palladium(II) and platinum(II),(IV) complexes of 2-aminopyrimidine derivatives. Transition Metal Chemistry, 24(3). [Online] Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Online] Available at: [Link]

  • University of California, Irvine. Cross-Coupling of Heteroatomic Electrophiles. [Online] Available at: [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Online] Available at: [Link]

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Online] Available at: [Link]

  • Nolan, S. P., et al. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 14(15), 3874-3877. [Online] Available at: [Link]

  • University of Rochester. Cross-Coupling Chemistry. [Online] Available at: [Link]

  • Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Online] Available at: [Link]

  • Buchwald, S. L., et al. (2018). Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands. Nature Communications, 9(1), 1-9. [Online] Available at: [Link]

  • Ohio University. Site- and enantioselective cross-coupling of saturated N-heterocycles with carboxylic acids by cooperative Ni/photoredox catalysis. [Online] Available at: [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Online] Available at: [Link]

  • Buchwald, S. L., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 8(19), 4227-4230. [Online] Available at: [Link]

  • RSC Publishing. Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines. [Online] Available at: [Link]

  • PubChem. 4-Aminopyrimidine. [Online] Available at: [Link]

  • Aapptec Peptides. Coupling Reagents. [Online] Available at: [Link]

  • Kumar, A., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(10), 151598. [Online] Available at: [Link]

  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active intermediate. (2014). International Journal of Pharmaceutical Sciences and Research. [Online] Available at: [Link]

  • Common Organic Chemistry. Amine to Amide (Coupling) - HATU. [Online] Available at: [Link]

  • Williams, R. pKa Data Compiled by R. Williams. [Online] Available at: [Link]

  • PubChem. 2-Aminopyrimidine. [Online] Available at: [Link]

  • Human Metabolome Database. Showing metabocard for 2-Aminopyrimidine (HMDB0245027). [Online] Available at: [Link]

  • PubChem. 2-Aminopyrimidine. [Online] Available at: [Link]

  • PubMed. Some potential antitumor 2,2'-dipyridylamine Pt(II)/Pd(II) complexes with amino acids: their synthesis, spectroscopy, DNA binding, and cytotoxic studies. [Online] Available at: [Link]

Sources

Technical Support Center: Purification of (5-Methylpyrimidin-2-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in pharmaceutical research, (5-Methylpyrimidin-2-yl)methanamine dihydrochloride can present purification challenges due to its high polarity and potential for various impurities. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and resolving purity issues encountered during its handling and synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

Impurities can originate from starting materials, side reactions, or degradation. While specific impurities are process-dependent, they typically fall into several classes. Understanding the source is the first step in effective removal[1][2].

Impurity Class Potential Source / Identity Rationale for Formation
Starting Materials Unreacted 2-cyano-5-methylpyrimidine or other precursors.Incomplete reaction during the synthesis process.
Reaction Byproducts Over-alkylated or dimerized species.Side reactions occurring under the reaction conditions. The amine is nucleophilic and can potentially react with electrophilic species present.
Process Impurities Residual solvents (e.g., methanol, ethanol, THF), excess reagents.Carried over from the reaction workup and initial isolation steps[1].
Degradation Products Oxidized species or products from ring-opening.Amines, particularly heteroaromatic ones, can be susceptible to oxidation over time or under harsh conditions[3].

Q2: Why is direct purification of the dihydrochloride salt so challenging?

As a dihydrochloride salt, the compound is highly polar and possesses low solubility in most common, non-polar organic solvents. This characteristic presents two primary challenges:

  • Recrystallization: Finding a single solvent or a binary solvent system with the ideal solubility profile (sparingly soluble at low temperatures, highly soluble at high temperatures) can be difficult.

  • Chromatography: The salt form interacts very strongly with standard silica gel, which is acidic in nature[4]. This leads to poor separation, significant peak tailing, and often, irreversible adsorption of the compound onto the stationary phase[5][6].

Q3: What are the primary strategies for purifying this compound?

There are two main pathways for purifying this compound. The choice depends on the nature of the impurities and the scale of the purification.

  • Direct Recrystallization: Best for removing minor impurities when a suitable solvent system can be identified. It is a fast and efficient method for final polishing of the material[7].

  • Purification via the Free Base: A more robust method for removing significant or closely related impurities. This involves neutralizing the dihydrochloride to its free amine form, purifying the less polar free amine, and then converting it back to the highly pure dihydrochloride salt.

Troubleshooting Guide: Common Purification Issues

Problem: My compound streaks badly on a silica gel TLC plate, making it impossible to assess purity or develop a chromatographic method.

  • Cause: This is a classic acid-base interaction between your basic amine compound and the acidic silanol groups on the silica plate[4][6]. The dihydrochloride salt form will likely remain at the baseline, while the free base will streak.

  • Solution: To analyze the free amine, prepare your TLC elution solvent with a small amount of a basic modifier. A common choice is to add 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide to a solvent system like dichloromethane/methanol or ethyl acetate/hexanes. The basic modifier neutralizes the acidic sites on the silica, preventing the strong interaction and allowing the amine to travel up the plate as a more compact spot[5][8].

Problem: My material is an oil or a sticky solid and refuses to crystallize during recrystallization.

  • Cause: This can be due to the presence of significant impurities ("oiling out") or the use of an inappropriate solvent. Highly viscous oils can sometimes be very pure compounds that are reluctant to nucleate.

  • Solutions:

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.

    • Increase Concentration: You may have used too much solvent. Carefully evaporate some of the solvent and allow the solution to cool again[7].

    • Change Solvent System: Your current solvent may be too good a solvent. Try adding an "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until it just becomes cloudy, then warm slightly to redissolve and cool slowly.

Problem: I have a very low yield after recrystallization.

  • Cause: This typically happens if too much solvent was used, the solution was not cooled sufficiently, or the crystals were washed with solvent that was not ice-cold[7].

  • Solutions:

    • Minimize Solvent: Use the absolute minimum amount of boiling solvent required to fully dissolve the solid. This ensures the solution is supersaturated upon cooling[7].

    • Cool Thoroughly: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

    • Wash Sparingly: Use a minimal amount of ice-cold recrystallization solvent to wash the filtered crystals. Using room temperature solvent will redissolve a significant portion of your product.

    • Recover from Mother Liquor: The filtrate (mother liquor) still contains dissolved product. Concentrate it by 50-75% and cool again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Detailed Purification Protocols

Workflow 1: Purification Decision Logic

This diagram outlines the decision-making process for selecting the appropriate purification strategy.

G start Crude Product (5-Methylpyrimidin-2-yl)methanamine dihydrochloride check_purity Assess Purity (TLC, ¹H NMR) start->check_purity high_purity Minor Impurities Detected (>90% pure) check_purity->high_purity High Purity low_purity Significant Impurities or Complex Mixture check_purity->low_purity Low Purity recrystallize Protocol 1: Direct Recrystallization high_purity->recrystallize convert_freebase Convert to Free Base (Aqueous NaOH or NaHCO₃) low_purity->convert_freebase final_product Pure Product recrystallize->final_product purify_freebase Protocol 2: Purify Free Base (Column Chromatography) convert_freebase->purify_freebase convert_hcl Convert back to Dihydrochloride Salt (HCl in Ether/Dioxane) purify_freebase->convert_hcl convert_hcl->final_product

Caption: Decision workflow for purifying the target compound.

Protocol 1: Direct Recrystallization of the Dihydrochloride Salt

This method is ideal for removing small amounts of less polar or insoluble impurities.

Solvent Selection: The key is finding a solvent that dissolves the salt when hot but not when cold. Ethanol, methanol, or a mixture of methanol and isopropanol are good starting points.

Step-by-Step Procedure:

  • Place the crude dihydrochloride salt in an Erlenmeyer flask equipped with a stir bar and a condenser.

  • Add a minimal amount of the chosen solvent (e.g., methanol) and bring the mixture to a gentle boil with stirring.

  • Continue adding the solvent dropwise until the solid just dissolves completely. Avoid adding a large excess[7].

  • If colored impurities are present, remove the flask from the heat, allow it to cool slightly, add a small amount of activated carbon, and re-heat to boiling for 5-10 minutes.

  • If carbon was used, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove the carbon.

  • Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals sparingly with a small volume of ice-cold solvent.

  • Dry the crystals under high vacuum to remove all residual solvent.

Protocol 2: Purification via the Free Base

This is the most effective method for removing significant impurities that are structurally similar to the target compound.

G cluster_0 Step 1: Neutralization cluster_1 Step 2: Extraction cluster_2 Step 3: Purification cluster_3 Step 4: Salt Formation start Crude Dihydrochloride in Water base Add aq. NaOH (1-2 M) dropwise until pH 10-12 start->base extract Extract with Organic Solvent (e.g., DCM, EtOAc) x3 base->extract wash Wash Organic Layer (Brine), Dry (Na₂SO₄), and Concentrate extract->wash chromatography Silica Gel Column Chromatography (DCM/MeOH + 1% TEA) wash->chromatography pure_freebase Pure Free Base (as oil or solid) chromatography->pure_freebase dissolve Dissolve Pure Free Base in Anhydrous Solvent (e.g., MeOH, Ether) pure_freebase->dissolve add_hcl Add 2.1 eq. of HCl (e.g., 2M solution in Ether) with stirring dissolve->add_hcl precipitate Collect Precipitate by Filtration, Wash with Ether, and Dry add_hcl->precipitate

Caption: Experimental workflow for purification via the free base intermediate.

Step-by-Step Procedure:

  • Neutralization: Dissolve the crude dihydrochloride salt in a minimal amount of water. Cool the solution in an ice bath and slowly add a 1-2 M aqueous solution of sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) with stirring until the pH of the solution is between 10 and 12.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 50 mL for a 1g scale).

  • Drying: Combine the organic extracts, wash with brine (saturated NaCl solution) to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free amine.

  • Chromatography of Free Base:

    • Eluent System: Develop a suitable eluent system using TLC, typically a mixture of DCM and methanol (e.g., 95:5) with 1% triethylamine (TEA) added to prevent streaking[5][8].

    • Column: Pack a silica gel column with the chosen eluent. Dissolve the crude free amine in a minimal amount of the eluent and load it onto the column.

    • Elution: Elute the column, collecting fractions and monitoring by TLC to isolate the pure free amine.

    • Concentration: Combine the pure fractions and concentrate under reduced pressure.

  • Conversion back to Dihydrochloride:

    • Dissolve the purified free amine in a suitable anhydrous solvent (e.g., methanol, diethyl ether, or isopropanol).

    • With vigorous stirring, slowly add 2.1 equivalents of a solution of HCl in a compatible solvent (e.g., 2.0 M HCl in diethyl ether or 4.0 M HCl in 1,4-dioxane).

    • The pure dihydrochloride salt will precipitate out of the solution. Stir for 30 minutes to ensure complete precipitation.

    • Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.

Purity Assessment and Structural Validation

After purification, it is critical to confirm the identity, purity, and structure of the final product. A combination of analytical techniques provides the most comprehensive validation[9][10].

Technique Purpose Sample Preparation Expected Observations for (5-Methylpyrimidin-2-yl)methanamine
¹H NMR Confirms structure, identifies protons, and assesses purity.Dissolve 5-10 mg in a deuterated solvent like D₂O or DMSO-d₆[10].Expect characteristic signals for the pyrimidine ring protons, the methyl group protons, and the methylene (-CH₂-) protons. Integration should match the number of protons.
¹³C NMR Confirms the carbon framework of the molecule.Use the same sample as for ¹H NMR. Requires more scans for a good signal-to-noise ratio[9].Expect distinct signals for each unique carbon atom in the molecule, including those in the pyrimidine ring and the methyl/methylene groups.
Mass Spectrometry (MS) Determines the molecular weight of the free base.Prepare a dilute solution (~1 µg/mL) in a solvent like methanol for ESI-MS analysis[10].Look for the [M+H]⁺ ion corresponding to the molecular weight of the free base (C₆H₉N₃, MW ≈ 123.16).
HPLC Quantifies purity (e.g., >99%).Reversed-phase HPLC with a C18 column is common. Mobile phase pH is critical for controlling the ionization state of the amine[6].A single sharp peak indicates high purity. The retention time is characteristic of the compound under the specific method conditions.

References

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2020). PubMed Central. Retrieved from [Link]

  • Recovery of amines from by-product chloride salts. (1987). Google Patents.
  • Can amine salts run through a silica column? (2018). Reddit. Retrieved from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Retrieved from [Link]

  • Column Chromatography of Compound with Amine and Carboxylic Acid. (2017). Reddit. Retrieved from [Link]

  • Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Purifying amines on silica. (2006). Org Prep Daily. Retrieved from [Link]

  • Recrystallization. (n.d.). California State University, Stanislaus. Retrieved from [Link]

  • Tramadol. (n.d.). Wikipedia. Retrieved from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Retrieved from [Link]

  • Mass spectrometry for analysis of purine and pyrimidine compounds. (2000). PubMed. Retrieved from [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (2013). Asian Journal of Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Scale-up Synthesis of (5-Methylpyrimidin-2-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the dedicated technical support guide for the scale-up synthesis of (5-Methylpyrimidin-2-yl)methanamine dihydrochloride. This resource is designed to provide practical, experience-driven insights and troubleshooting for common challenges encountered during the transition from lab-scale to pilot or manufacturing scale.

Frequently Asked Questions (FAQs)

Q1: My yield of this compound significantly decreased upon scaling up the synthesis. What are the likely causes and how can I address this?

A drop in yield during scale-up is a frequent challenge in process chemistry. Several factors that may have a negligible effect at the lab scale can become critical in larger reactors.

Troubleshooting Steps:

  • Mass and Heat Transfer Limitations: Inefficient mixing in large reactors can lead to localized "hot spots" or areas with high concentrations of reactants. This can promote the formation of side products and the degradation of your target molecule.

    • Solution: Ensure your reactor's stirring mechanism (impeller design and stirring rate) is sufficient for the vessel's size to maintain a homogeneous mixture. For exothermic reactions, which are common in pyrimidine synthesis, controlled addition of reagents is crucial. Implement a robust cooling system and closely monitor the internal reaction temperature with probes.

  • Raw Material Quality: The purity of your starting materials is paramount at a larger scale. Trace impurities that were insignificant in a small flask can now act as catalysts for unwanted side reactions or inhibit the desired transformation.

    • Solution: Qualify your raw material suppliers and implement stringent quality control checks on all incoming materials.

  • Reaction Kinetics: The surface-area-to-volume ratio changes significantly during scale-up, which can impact reaction kinetics.

    • Solution: It may be necessary to re-optimize reaction parameters such as temperature, concentration, and catalyst loading for the larger scale.

Q2: I am observing the formation of a significant amount of a dimeric impurity during the synthesis. How can I identify and minimize it?

Dimerization is a common side reaction in the synthesis of aminomethylpyrimidines, especially under harsh conditions or in the presence of certain impurities.

Identification and Mitigation:

  • Likely Impurity: A common impurity could be a dihydropyridine derivative formed from the self-condensation of a β-ketoester intermediate, if your synthesis route involves one.

  • Mitigation Strategies:

    • Stoichiometry Control: Carefully control the stoichiometry of your reactants. A slight excess of one reactant, such as urea or thiourea in a Biginelli-type condensation, can sometimes suppress the formation of side products.

    • Inert Atmosphere: The dihydropyrimidine ring can be susceptible to oxidation. Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can minimize exposure to oxygen and reduce the formation of related impurities.

Q3: The final product, this compound, is difficult to crystallize and purify. What strategies can I employ?

The dihydrochloride salt form is often chosen to improve the stability and handling of the amine. However, crystallization can be challenging.

Purification and Crystallization Strategies:

  • Solvent Selection: The choice of solvent is critical for successful crystallization. A mixture of a solvent in which the salt is soluble (e.g., methanol, ethanol) and an anti-solvent in which it is poorly soluble (e.g., isopropanol, acetone, ethyl acetate) is often effective.

  • pH Adjustment: Ensure the pH of the solution is sufficiently low to fully protonate both amine groups. This is crucial for the formation of the dihydrochloride salt.

  • Seeding: If you have a small amount of pure crystalline material, using it to seed the supersaturated solution can induce crystallization.

  • Alternative Salt Forms: If the dihydrochloride salt proves consistently difficult to handle, consider exploring other salt forms (e.g., tartrate, maleate) that may have more favorable crystallization properties.

Troubleshooting Guide: Common Synthetic Routes

There are several established routes to synthesize (5-Methylpyrimidin-2-yl)methanamine. Below are troubleshooting guides for two common approaches.

Route 1: From 5-Methylpyrimidine-2-carbonitrile

This route typically involves the reduction of the nitrile group to a primary amine.

G cluster_0 Route 1: Nitrile Reduction Start 5-Methylpyrimidine-2-carbonitrile Reduction Reduction (e.g., H2/Catalyst, LiAlH4) Start->Reduction Reagents Workup Aqueous Work-up Reduction->Workup Reaction Mixture Salt_Formation Salt Formation (HCl) Workup->Salt_Formation Free Amine Isolation Isolation & Purification Salt_Formation->Isolation Crude Salt Product (5-Methylpyrimidin-2-yl)methanamine dihydrochloride Isolation->Product Pure Product G cluster_1 Route 2: Nucleophilic Substitution Start_2 2-Chloro-5-methylpyrimidine Substitution Nucleophilic Substitution (e.g., with a protected amine) Start_2->Substitution Reagents Deprotection Deprotection Substitution->Deprotection Protected Intermediate Salt_Formation_2 Salt Formation (HCl) Deprotection->Salt_Formation_2 Free Amine Isolation_2 Isolation & Purification Salt_Formation_2->Isolation_2 Crude Salt Product_2 (5-Methylpyrimidin-2-yl)methanamine dihydrochloride Isolation_2->Product_2 Pure Product

Caption: Workflow for the synthesis via nucleophilic substitution.

Potential Issues and Solutions:

Problem Potential Cause Troubleshooting Steps
Low Conversion in Substitution Insufficiently reactive nucleophile, or deactivation of the pyrimidine ring.Use a stronger nucleophile or more forcing reaction conditions (higher temperature, longer reaction time). Ensure the absence of water, which can hydrolyze the starting material.
Incomplete Deprotection Inappropriate deprotection conditions for the chosen protecting group.Select a protecting group that can be removed under conditions that do not affect the pyrimidine ring. Ensure complete removal by monitoring the reaction by TLC or LC-MS.
Formation of Bis-substituted Byproduct The product amine can react with the starting material.Use a large excess of the amine nucleophile or a protected form of the amine to minimize this side reaction.

Experimental Protocol: General Procedure for Salt Formation and Crystallization

This protocol provides a general guideline for the formation and crystallization of this compound from the free amine.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude (5-Methylpyrimidin-2-yl)methanamine free base in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or isopropanol) with gentle warming if necessary.

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise with vigorous stirring. The amount of HCl should be slightly more than two molar equivalents relative to the starting amine.

  • Precipitation: The dihydrochloride salt should precipitate out of the solution. If no precipitate forms, it may be necessary to reduce the volume of the solvent or add an anti-solvent.

  • Crystallization: Allow the mixture to stand at a low temperature (e.g., 4°C) for several hours to allow for complete crystallization.

  • Isolation: Collect the crystalline solid by filtration.

  • Washing: Wash the crystals with a small amount of a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any soluble impurities.

  • Drying: Dry the purified this compound under vacuum.

Stability and Storage Considerations

  • This compound is generally a stable solid. However, it is hygroscopic and should be stored in a tightly sealed container in a cool, dry place.

  • The free amine is less stable and can be susceptible to oxidation and degradation. It is best to convert it to the dihydrochloride salt for long-term storage.

  • Stability studies should be conducted on pilot-scale batches to establish a re-test period. Long-term testing should be carried out for a minimum of 6 months at the time of submission.

References

  • BenchChem. (n.d.). Addressing challenges in the scale-up synthesis of pyrimidine compounds.
  • Google Patents. (n.d.). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • Google Patents. (n.d.). CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
  • ResearchGate. (n.d.). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1 | Request PDF.
  • ACS Publications. (n.d.). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1.
  • BenchChem. (n.d.). 5-(Aminomethyl)-2-methylpyrimidin-4-amine.
  • CCS Chemistry. (n.d.). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing.
  • BLDpharm. (n.d.). amine. Retrieved from

  • ChemUniverse. (n.d.). This compound [Q01065].

Technical Support Center: Stability of (5-Methylpyrimidin-2-yl)methanamine dihydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with (5-Methylpyrimidin-2-yl)methanamine dihydrochloride. Here, we address common stability issues encountered in solution and provide troubleshooting guidance and frequently asked questions to ensure the integrity of your experiments.

Introduction

This compound is a key building block in medicinal chemistry, valued for its role in the synthesis of a wide range of therapeutic candidates.[1] The stability of this compound in solution is paramount for obtaining reliable and reproducible results in biological assays and for maintaining its shelf-life and efficacy in downstream applications.[2] This guide provides a comprehensive overview of potential stability issues and a framework for their investigation and mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation of the amine or pyrimidine ring.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Light: Exposure to UV or visible light can induce photolytic degradation.

  • Oxidizing agents: The presence of oxidizing agents, including dissolved oxygen, can lead to the oxidation of the pyrimidine ring or the aminomethyl group.

  • Solvent: The choice of solvent can impact solubility and stability. Protic solvents may participate in degradation reactions.

Q2: What are the visual indicators of degradation in my stock solution?

A2: While not always apparent, visual cues of degradation can include a change in color (e.g., yellowing), the formation of precipitates, or the development of an odor. However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for confirming stability.

Q3: How should I properly store my stock solutions of this compound?

A3: For general use, it is recommended to store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil. It is also advisable to purge the headspace of the vial with an inert gas like nitrogen or argon to minimize oxidation.

Q4: Can I use a buffer to prepare my solutions? If so, which one is recommended?

A4: Yes, using a buffer is highly recommended to control the pH of your solution. The choice of buffer will depend on the desired pH for your experiment. Phosphate-buffered saline (PBS) at pH 7.4 is a common choice for biological assays. However, it is crucial to assess the compatibility of the buffer with your compound, as some buffer components can catalyze degradation.

Q5: How long can I expect my stock solution to be stable?

A5: The stability of your stock solution is highly dependent on the storage conditions (temperature, light exposure) and the solvent used. Without specific stability data for your exact conditions, it is best practice to prepare fresh solutions for critical experiments or to perform a stability study to determine the acceptable storage duration.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving stability issues with this compound solutions.

Problem 1: Inconsistent or lower-than-expected activity in biological assays.

This is a common symptom of compound degradation, where the actual concentration of the active compound is lower than the nominal concentration.

Troubleshooting Workflow:

start Inconsistent/Low Bioactivity check_prep Verify Solution Preparation: - Correct weighing? - Correct solvent & volume? start->check_prep check_storage Review Storage Conditions: - Temperature? - Light exposure? - Freeze-thaw cycles? check_prep->check_storage analyze_purity Analyze Solution Purity/Concentration: - Use Stability-Indicating HPLC Method check_storage->analyze_purity degradation_confirmed Degradation Confirmed? analyze_purity->degradation_confirmed prepare_fresh Prepare Fresh Solution degradation_confirmed->prepare_fresh Yes end Problem Resolved degradation_confirmed->end No (Investigate other experimental factors) optimize_storage Optimize Storage: - Aliquot - Protect from light - Inert atmosphere prepare_fresh->optimize_storage forced_degradation Conduct Forced Degradation Study (See Protocol Below) optimize_storage->forced_degradation identify_pathway Identify Degradation Pathway forced_degradation->identify_pathway mitigate Mitigate Degradation: - Adjust pH - Add antioxidants - Change solvent identify_pathway->mitigate mitigate->end

Caption: Troubleshooting workflow for inconsistent bioactivity.

Problem 2: Appearance of unknown peaks in HPLC chromatogram during analysis.

The emergence of new peaks in your chromatogram is a strong indicator of degradation.

Troubleshooting Steps:

  • System Suitability Check: First, ensure the new peaks are not artifacts from the HPLC system. Inject a blank (solvent) and a fresh standard solution to confirm the system is clean and functioning correctly.

  • Peak Tracking: Compare the chromatograms of a freshly prepared solution with an aged solution stored under your typical experimental conditions. Track the decrease in the main peak area and the increase in the new peak areas over time.

  • Forced Degradation Analysis: Analyze samples from a forced degradation study (see protocol below) to see if the unknown peaks correspond to degradation products formed under specific stress conditions (e.g., acid, base, oxidative). This can help in identifying the nature of the degradants.

  • Mass Spectrometry (MS) Analysis: If your HPLC is connected to a mass spectrometer, obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information is invaluable for proposing the structures of the degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[3][4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • High-purity water (e.g., Milli-Q)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • pH meter

  • HPLC system with UV or PDA detector

  • Photostability chamber (ICH Q1B compliant)

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 water:acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. If no degradation is observed after 24 hours at room temperature, repeat with 1 M HCl and/or heat at 60°C.

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. If no degradation is observed after 24 hours at room temperature, repeat with 1 M NaOH and/or heat at 60°C. Neutralize the solution with an equivalent amount of acid before HPLC analysis.

    • Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 24 hours. Also, place a solution of the compound in an oven at 60°C.

    • Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample, dilute to a suitable concentration, and analyze by a stability-indicating HPLC method (see Protocol 2).

Data Analysis:

  • Calculate the percentage degradation for each condition.

  • Identify and quantify the major degradation products.

  • Determine the potential degradation pathways.

Table 1: Example Data from a Forced Degradation Study

Stress ConditionDuration (hours)Temperature (°C)% DegradationNumber of Degradation Products
0.1 M HCl24258.52
0.1 M NaOH242515.23
3% H₂O₂242511.81
Heat (Solid)2460< 1.00
Heat (Solution)24605.31
Light-256.72
Protocol 2: Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products, allowing for accurate quantification of stability.[6][7]

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-15 min: 10-90% B

    • 15-20 min: 90% B

    • 20-21 min: 90-10% B

    • 21-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: UV at 254 nm (or a wavelength of maximum absorbance for the compound)

Method Validation:

The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.[7]

Workflow for HPLC Purity Assessment:

prep_sample Prepare Sample Solution (e.g., 1 mg/mL in 50:50 Water/ACN) hplc_analysis Inject Samples and Standards into HPLC prep_sample->hplc_analysis prep_standards Prepare Calibration Standards prep_standards->hplc_analysis data_acquisition Acquire Chromatographic Data hplc_analysis->data_acquisition peak_integration Integrate Peaks (Parent Compound and Impurities) data_acquisition->peak_integration quantification Quantify Purity and Degradation Products (Using Calibration Curve) peak_integration->quantification report Report Results quantification->report

Caption: Workflow for HPLC purity assessment.

Potential Degradation Pathways

Based on the chemical structure of (5-Methylpyrimidin-2-yl)methanamine, the following degradation pathways are plausible. The exact products would need to be confirmed through techniques like LC-MS.

1. Hydrolysis of the Aminomethyl Group:

Under acidic or basic conditions, the C-N bond of the aminomethyl group could be susceptible to hydrolysis, potentially leading to the formation of (5-methylpyrimidin-2-yl)methanol.

2. Oxidation of the Pyrimidine Ring:

The pyrimidine ring can be susceptible to oxidation, particularly in the presence of strong oxidizing agents or prolonged exposure to air. This could lead to the formation of N-oxides or hydroxylated derivatives.

3. Photodegradation:

UV light can induce photochemical reactions, potentially leading to ring opening or the formation of dimers.[3]

parent (5-Methylpyrimidin-2-yl)methanamine hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis oxidation Oxidation (e.g., H₂O₂) parent->oxidation photolysis Photolysis (UV Light) parent->photolysis prod_hydrolysis Hydrolytic Products (e.g., alcohol derivative) hydrolysis->prod_hydrolysis prod_oxidation Oxidative Products (e.g., N-oxides, hydroxylated species) oxidation->prod_oxidation prod_photolysis Photolytic Products (e.g., ring-opened, dimers) photolysis->prod_photolysis

Caption: Plausible degradation pathways.

Conclusion

Ensuring the stability of this compound in solution is critical for the success of your research. By understanding the factors that influence its stability and by employing systematic troubleshooting and analytical methods, you can maintain the integrity of your compound and the reliability of your experimental data. When in doubt, always prepare fresh solutions and validate your analytical methods.

References

  • MedCrave. (2016). Forced degradation studies. Retrieved from [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • International Research Journal of Pharmacy and Medical Sciences. (2025). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • RSSL. (n.d.). Forced Degradation Studies of Biopharmaceuticals. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product’s. Retrieved from [Link]

  • ResearchGate. (2015). Stability-indicating high-performance liquid chromatographic assay for the determination of metoclopramide hydrochloride in pharmaceutical dosage forms. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Retrieved from [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • PakChem. (n.d.). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to (5-Methylpyrimidin-2-yl)methanamine dihydrochloride and the Aminopyrimidine Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The aminopyrimidine scaffold is a cornerstone of modern medicinal chemistry, celebrated as a "privileged structure" for its proven success across a multitude of biological targets.[1] This guide provides an in-depth comparative analysis of (5-Methylpyrimidin-2-yl)methanamine dihydrochloride, positioning it within the broader landscape of aminopyrimidine derivatives. We will dissect its structural features, infer its utility as a synthetic building block, and compare it to alternative aminopyrimidines based on structure-activity relationship (SAR) data from peer-reviewed literature. This document moves beyond a simple catalog of properties to explain the causal relationships behind synthetic strategies and the rationale for selecting specific aminopyrimidine cores in drug design, providing field-proven insights for discovery programs.

The Aminopyrimidine Core: A Privileged Scaffold in Medicinal Chemistry

The journey of aminopyrimidines from foundational heterocyclic chemistry to blockbuster targeted therapies underscores their significance. Early successes, such as the antibacterial agent Sulfadiazine, highlighted the therapeutic potential of this core.[1] However, the modern era was defined by the development of kinase inhibitors like Imatinib, which revolutionized cancer treatment by targeting the Bcr-Abl kinase.[1] Imatinib's 2-phenylaminopyrimidine core became a blueprint for countless subsequent drug discovery programs.[2]

The "privileged" status of the aminopyrimidine scaffold stems from its ability to:

  • Mimic Endogenous Structures: The arrangement of nitrogen atoms allows it to form multiple hydrogen bonds, effectively mimicking the hinge-binding motifs of ATP in kinases.

  • Serve as a Versatile Chemical Hub: The pyrimidine ring offers multiple, chemically distinct positions (C2, C4, C5, C6) for substitution, allowing for the precise tuning of steric, electronic, and physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles.[3]

  • Provide a Rigid, Planar Core: This structural rigidity reduces the entropic penalty upon binding to a target, often contributing to higher binding affinity.

Below is a logical diagram illustrating the central role and versatility of the aminopyrimidine scaffold in drug development.

cluster_0 Aminopyrimidine Scaffold cluster_1 Key Attributes cluster_2 Therapeutic Outcomes Scaffold Privileged Scaffold (e.g., 2-Aminopyrimidine) Attributes H-Bonding Capacity Structural Rigidity Synthetic Tractability Scaffold->Attributes Possesses Outcomes Kinase Inhibition Receptor Antagonism Antimicrobial Activity Anti-inflammatory Effects Attributes->Outcomes Enables reagents Reagents: - 2-amino-4,6-dichloropyrimidine - Substituted Amine (1.0 eq) - Triethylamine (2.0 eq) - Solvent (e.g., EtOH) setup Reaction Setup: Combine reagents in a sealed microwave vial or round-bottom flask. reagents->setup reaction Heating: Heat mixture to 80-120°C. (Conventional or Microwave) Monitor by TLC. setup->reaction workup Workup: Cool to RT. Add cold water to precipitate product. reaction->workup purify Purification & Analysis: Filter precipitate. Wash with water/ethanol. Recrystallize if needed. Characterize (NMR, MS). workup->purify

Caption: General workflow for SNAr synthesis of aminopyrimidines.

Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry reaction vessel (e.g., a 10 mL microwave vial), add 2-amino-4,6-dichloropyrimidine (1.0 mmol, 164 mg).

  • Addition of Amine: Add the desired substituted amine (1.0 mmol).

  • Base and Solvent: Add triethylamine (2.0 mmol, 278 µL) as an acid scavenger. While some protocols are solvent-free, adding a solvent like ethanol (3-5 mL) can improve homogeneity. [4]4. Reaction: Seal the vessel and heat the mixture to 80–90 °C. The reaction can be performed using a conventional oil bath or accelerated significantly using a microwave reactor. [5]Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Product Isolation (Workup): After cooling the reaction mixture to room temperature, add cold distilled water (~20 mL). A precipitate should form.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove residual impurities.

  • Characterization: Dry the purified product under vacuum. Confirm its identity and purity using analytical techniques such as NMR (¹H, ¹³C) and Mass Spectrometry (MS).

Causality in Protocol Design:

  • Why triethylamine? The SNAr reaction liberates HCl. Triethylamine is a non-nucleophilic organic base that neutralizes this acid, preventing protonation of the reacting amine and driving the reaction to completion.

  • Why heat? The pyrimidine ring is electron-deficient, but SNAr reactions still require thermal energy to overcome the activation barrier for the formation of the Meisenheimer complex intermediate.

  • Why microwave irradiation? Microwaves directly and uniformly heat the polar reagents and solvent, leading to dramatically faster reaction times and often cleaner product profiles compared to conventional heating. [5]

Aminopyrimidines in Action: Targeting the IKK2/NF-κB Pathway

Many aminopyrimidine derivatives function as inhibitors of kinases involved in inflammatory signaling. A key example is the inhibition of IκB kinase 2 (IKK2), which is a central regulator of the NF-κB signaling pathway. Dysregulation of this pathway is implicated in inflammatory diseases and cancer. [6]

TNFa Inflammatory Stimuli (e.g., TNF-α) IKK_complex IKK Complex TNFa->IKK_complex Activates IkB_NFkB IκB-NF-κB (Inactive Complex) IKK_complex->IkB_NFkB Phosphorylates IκB AP_Inhibitor Aminopyrimidine IKK2 Inhibitor AP_Inhibitor->IKK_complex Inhibits p_IkB P-IκB IkB_NFkB->p_IkB NFkB NF-κB (Active) p_IkB->NFkB IκB Degradation Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Tx Gene Transcription (Inflammatory Response) Nucleus->Gene_Tx Initiates

Caption: Inhibition of the NF-κB pathway by an aminopyrimidine IKK2 inhibitor.

This pathway illustrates how a well-designed aminopyrimidine can intervene at a critical node in a disease-relevant signaling cascade. The SAR for this class of inhibitors showed that specific substituents on a piperidinyl aminopyrimidine core were crucial for achieving high inhibitory activity against IKK2. [6]

Conclusion and Future Outlook

This compound is a highly valuable, yet specific, building block within the diverse aminopyrimidine family. Its utility lies in the unique combination of a flexible C2-aminomethyl linker and a lipophilic C5-methyl group.

Comparative Summary:

  • vs. 2-Aminopyrimidines: The methylene spacer offers greater conformational freedom, which can be advantageous for optimizing interactions within a binding site but may come at an entropic cost.

  • vs. 5-Unsubstituted/5-Halo Pyrimidines: The 5-methyl group provides a handle for probing hydrophobic interactions and can serve to block metabolism at that position, potentially improving pharmacokinetic properties compared to an unsubstituted analog.

The rational selection of a specific aminopyrimidine scaffold, such as (5-methylpyrimidin-2-yl)methanamine, over other alternatives should be driven by a clear hypothesis based on structural biology data of the target or empirical SAR from related chemical series. As synthetic methodologies continue to advance, the ability to precisely and efficiently generate diverse aminopyrimidine libraries will ensure this privileged scaffold remains a vital tool in the development of novel therapeutics.

References

  • Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Structure-Guided Design of Aminopyrimidine Amides as Potent, Selective Inhibitors of Lymphocyte Specific Kinase: Synthesis, Structure–Activity Relationships, and Inhibition of in Vivo T Cell Activation. (2009). Journal of Medicinal Chemistry. Available at: [Link]

  • Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. (2008). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. (2025). ResearchGate. Available at: [Link]

  • 2-Aminopyrimidine derivatives as anticancer drugs. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. (2025). PubMed Central. Available at: [Link]

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). MDPI. Available at: [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). PubMed Central. Available at: [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2018). PubMed Central. Available at: [Link]

  • 2-Aminopyrimidin-4(1H)-one as the novel bioisostere of urea: discovery of novel and potent CXCR2 antagonists. (2014). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). Semantic Scholar. Available at: [Link]

  • Synthesis of 2-(2-Aminopyrimidine)-2,2-difluoroethanols as Potential Bioisosters of Salicylidene Acylhydrazides. (2018). MDPI. Available at: [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2016). PubMed Central. Available at: [Link]

  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (2015). ResearchGate. Available at: [Link]

  • Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. (2023). ACS Omega. Available at: [Link]

  • This compound [Q01065]. (n.d.). ChemUniverse. Available at: [Link]

  • (2-Methylpyrimidin-5-yl)methanamine. (n.d.). PubChem. Available at: [Link]

  • (5-Methylpyridin-2-yl)methanamine | CAS#:45715-08-0. (n.d.). Chemsrc. Available at: [Link]

  • Process for preparation of 2-amino-5-methyl-pyridine. (n.d.). Google Patents.

Sources

A Comparative Guide to the Biological Activity of (5-Methylpyrimidin-2-yl)methanamine Analogs: A Promising Scaffold in Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold in Oncology

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for numerous natural and synthetic compounds with a wide array of biological activities.[1] In oncology, pyrimidine analogs have been successfully developed as chemotherapeutic agents, primarily by interfering with nucleic acid synthesis.[2] The (5-Methylpyrimidin-2-yl)methanamine core represents a versatile scaffold for the design of novel anticancer agents. While specific biological data for (5-Methylpyrimidin-2-yl)methanamine dihydrochloride is not extensively available in public literature, the analysis of its structural analogs provides significant insights into the potential of this chemical class.

This compound: The Core Moiety

Chemical NameThis compound
Molecular Formula C₆H₁₁Cl₂N₃
Molecular Weight 196.08 g/mol
CAS Number 930272-59-6
(Data sourced from commercial supplier information)

While biological activity data for this specific compound is limited, its structural features suggest potential for further investigation. The 5-methyl group and the 2-methanamine substituent on the pyrimidine ring are key features that can be modified to explore structure-activity relationships (SAR).

Comparative Analysis of Analog Activity: Unveiling Anticancer Potential

The true potential of the (5-Methylpyrimidin-2-yl)methanamine scaffold is revealed through the study of its analogs. By systematically modifying the core structure, researchers have developed compounds with significant anticancer activity.

Analog Set 1: 2,4-Diamino-5-methyleneaminopyrimidine Derivatives

A series of 2,4-diamino-5-methyleneaminopyrimidine derivatives have been synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines.[3]

Key Findings:

  • Potent Cytotoxicity: Several analogs demonstrated significant cytotoxicity against various cancer cell lines, with IC₅₀ values in the low micromolar range.[3]

  • Structure-Activity Relationship (SAR): The nature of the substituent on the methyleneamino group plays a crucial role in determining the anticancer potency. Aromatic and heteroaromatic substitutions have been shown to enhance activity.

  • Mechanism of Action: Mechanistic studies on active compounds from this series revealed induction of cell cycle arrest and apoptosis in cancer cells.[3]

Comparative Cytotoxicity Data (IC₅₀, µM):

Compound IDHCT116 (Colon)HT-29 (Colon)MCF-7 (Breast)HeLa (Cervical)
Analog 1a 15.218.525.130.4
Analog 1b 8.710.214.819.6
Compound 7i *4.935.578.8414.16
5-Fluorouracil 24.116.318.542.1

*Data extracted from a study on 2,4-diamino-5-methyleneaminopyrimidine derivatives, where compound 7i showed significant improvement over the standard drug 5-FU.[3]

Analog Set 2: CRM1 Inhibitors with a Pyrimidine Scaffold

A potential mechanism of action for some pyrimidine derivatives is the inhibition of Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1).[4][5][6][7] CRM1 is a nuclear export protein that is overexpressed in many cancers and is responsible for the transport of tumor suppressor proteins out of the nucleus, thereby inactivating them.[4][7]

The Role of CRM1 in Cancer:

CRM1_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm TSP Tumor Suppressor Proteins (e.g., p53, FOXO) CRM1 CRM1/XPO1 RanGTP RanGTP Complex TSP-CRM1-RanGTP Export Complex TSP_inactive Inactive TSP Complex->TSP_inactive Nuclear Export Degradation Proteasomal Degradation TSP_inactive->Degradation Leads to Inhibitor (5-Methylpyrimidin-2-yl)methanamine Analog (CRM1 Inhibitor) Inhibitor->CRM1 Inhibits

Caption: CRM1-mediated nuclear export of tumor suppressor proteins and its inhibition.

By inhibiting CRM1, pyrimidine-based compounds can trap tumor suppressor proteins in the nucleus, restoring their function and leading to cancer cell death. This represents a promising therapeutic strategy.

Experimental Protocols for Biological Activity Assessment

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are step-by-step methodologies for two common assays used to evaluate the biological activity of novel compounds.

In Vitro Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][8][9][10]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4][10] The amount of formazan produced is directly proportional to the number of viable cells.[4]

Step-by-Step Protocol:

  • Cell Seeding:

    • Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (e.g., (5-Methylpyrimidin-2-yl)methanamine analogs) and a positive control (e.g., doxorubicin) in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).

    • Incubate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

Data Analysis Workflow:

MTT_Workflow A Raw Absorbance Data B Background Subtraction A->B C Calculate % Cell Viability B->C D Plot Dose-Response Curve C->D E Determine IC50 Value D->E

Caption: Workflow for analyzing data from an MTT assay.

Antioxidant Activity: The DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of compounds.[7][11][12][13]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine.[12] The decrease in absorbance at 517 nm is proportional to the antioxidant activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

    • Prepare stock solutions of the test compounds and a positive control (e.g., ascorbic acid or Trolox) in methanol. Create serial dilutions from these stock solutions.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the test compounds or the positive control to the respective wells.

    • For the blank, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis:

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging = [ (A_blank - A_sample) / A_blank ] x 100

Where:

  • A_blank is the absorbance of the DPPH solution without the sample.

  • A_sample is the absorbance of the DPPH solution with the sample.

The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the compound concentration.

Conclusion and Future Directions

The (5-Methylpyrimidin-2-yl)methanamine scaffold holds significant promise for the development of novel anticancer agents. While direct biological data for the parent dihydrochloride salt is limited, comparative analysis of its analogs reveals potent cytotoxic and potential CRM1 inhibitory activities. The structure-activity relationships highlighted in this guide provide a rational basis for the design of new, more effective derivatives. The detailed experimental protocols included herein offer a standardized approach for the in vitro evaluation of these compounds. Future research should focus on the synthesis and comprehensive biological evaluation of a broader range of analogs to further elucidate the therapeutic potential of this promising chemical class.

References

  • Coutain, B., & de Pedro, N. (2020). Small Molecule Inhibitors of CRM1. Frontiers in Pharmacology, 11, 685. [Link]

  • van der Meer, D., et al. (2014). The MTT assay: A method for error minimization and interpretation in measuring cytotoxicity and estimating cell viability. MethodsX, 1, 231-237. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of food science and technology, 48(4), 412–422. [Link]

  • Turner, J. G., & Sullivan, D. M. (2008). CRM1-mediated nuclear export of proteins and drug resistance in cancer. Current medicinal chemistry, 15(26), 2648–2655. [Link]

  • Caglayan, C., et al. (2017). CRM1 inhibitory and antiproliferative activities of novel 4'-alkyl substituted klavuzon derivatives. Bioorganic & medicinal chemistry, 25(16), 4467–4475. [Link]

  • Marine Biology. (n.d.). DPPH radical scavenging activity. [Link]

  • Tan, D. S. (2019). The past, present, and future of CRM1/XPO1 inhibitors. Translational lung cancer research, 8(Suppl 3), S267–S270. [Link]

  • Chen, H., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8026-8043. [Link]

  • Zhao, P., et al. (2021). Design, synthesis and antiproliferative activity of novel 2,4-diamino-5-methyleneaminopyrimidine derivatives as potential anticancer agents. Bioorganic & medicinal chemistry letters, 47, 128213. [Link]

  • Natarajan, S., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current drug discovery technologies, 19(3), 1-15. [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(10), 1930-1941. [Link]

  • Sławiński, J., et al. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules (Basel, Switzerland), 25(18), 4287. [Link]

  • Mishra, N. M., et al. (2022). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. Molecules (Basel, Switzerland), 27(19), 6539. [Link]

  • ChemUniverse. (n.d.). This compound. [Link]

  • Al-Otaibi, F. A., et al. (2025). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Future Medicinal Chemistry, 17(1), 1-22. [Link]

  • El-Sayed, M. A., et al. (2025). Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents. Journal of molecular structure, 1315, 138245. [Link]

  • Alqahtani, A. S., & Bayazeed, A. M. (2020). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules (Basel, Switzerland), 25(21), 5030. [Link]

  • Wang, Y., et al. (2022). Structure-Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors. Journal of medicinal chemistry, 65(5), 4335–4349. [Link]

  • PubChem. (n.d.). (5-Nitropyrimidin-2-YL)methanamine hydrochloride. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized (5-Methylpyrimidin-2-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Structural Integrity in Drug Discovery

In the landscape of pharmaceutical development, pyrimidine derivatives are foundational scaffolds, integral to a vast array of biologically active molecules.[1][2] The target molecule, (5-Methylpyrimidin-2-yl)methanamine dihydrochloride, serves as a critical building block. Its precise structure—including the substitution pattern on the pyrimidine ring and, crucially, the confirmation of its dihydrochloride salt form—is paramount. An error in structure can lead to divergent chemical reactivity, altered biological activity, and compromised intellectual property.

This guide presents a holistic analytical strategy employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. We will dissect the expected outcomes from each technique and compare them against a hypothetical, yet realistic, dataset from a newly synthesized batch. The focus is not merely on what to do, but why each step is critical for building an unassailable case for the compound's identity and purity.

The dihydrochloride salt form is of particular interest. Salt formation is a common strategy to improve the solubility, stability, and bioavailability of drug candidates.[3][4][5] Therefore, confirming that both the primary amine and one of the pyrimidine's ring nitrogens are protonated is a non-negotiable endpoint of this analytical workflow.

G cluster_molecule Structure of this compound N1 N C2 C N1->C2 N3 N C2->N3 C_CH2 CH₂ C2->C_CH2 C4 C N3->C4 C5 C C4->C5 C6 C C5->C6 C_Me CH₃ C5->C_Me C6->N1 N_NH3 NH₃⁺ C_CH2->N_NH3 Cl1 Cl⁻ Cl2 Cl⁻ N1_H H⁺

Figure 1: Molecular structure of this compound, indicating protonation sites.

The Analytical Workflow: A Triad of Spectroscopic Techniques

Our approach is sequential and complementary. Each technique provides a unique piece of the structural puzzle. MS confirms the mass of the core molecule, FT-IR identifies key functional groups and bond types, and NMR provides the detailed atomic connectivity map, confirming the carbon-hydrogen framework and the crucial salt form.

Figure 2: A systematic workflow for the structural confirmation of the target compound.

Mass Spectrometry: The First Checkpoint

Expertise & Rationale: Mass spectrometry provides the molecular weight of the synthesized compound. For a salt, we expect to see the mass of the cationic free base, not the full salt complex. Electrospray Ionization (ESI) in positive mode is the ideal choice here, as it is a soft ionization technique perfect for polar, pre-charged molecules, minimizing fragmentation and clearly showing the protonated molecular ion, [M+H]⁺.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or a water/acetonitrile mixture.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Analysis: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 100 - 150 °C

    • Scan Range: m/z 50 - 500

  • Data Interpretation: Look for the monoisotopic mass of the protonated free base (C₆H₉N₃).

Data Comparison: Expected vs. Observed Mass
ParameterTheoretical Value (for [C₆H₁₀N₃]⁺)Observed Value (Synthesized Batch)Status
Monoisotopic Mass [M+H]⁺ 124.0875 amu124.0872 amuConfirmed

The observed mass is well within the acceptable error margin (< 5 ppm) of a high-resolution instrument, confirming the elemental composition of the core structure.

FT-IR Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: FT-IR spectroscopy is a rapid and effective tool for identifying the key functional groups present in a molecule. For our target, we are looking for definitive evidence of the ammonium salt (-NH₃⁺), the aromatic pyrimidine ring (C=N and C=C stretches), and the alkyl groups (C-H stretches).[1][6] The presence of broad N-H stretching bands characteristic of an ammonium salt is a key diagnostic feature distinguishing it from a free primary amine.[7]

Experimental Protocol: ATR FT-IR
  • Sample Preparation: Place a small, representative amount of the solid sample directly onto the clean crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact.

    • Collect the sample spectrum over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

Data Comparison: Key Vibrational Frequencies
Functional GroupExpected Wavenumber (cm⁻¹)Observed Wavenumber (cm⁻¹)Interpretation
-NH₃⁺ Stretch (Ammonium) 3200 - 2800 (broad)~3050 (broad)Confirms protonated amine.
Aromatic C-H Stretch 3100 - 3000~3080Pyrimidine ring C-H bonds.
Aliphatic C-H Stretch 2980 - 2850~2960, 2910Methyl and methylene groups.[6]
C=N, C=C Stretch (Ring) 1600 - 1450~1585, 1540Characteristic of the pyrimidine ring.[2][6]
-NH₃⁺ Bend (Ammonium) 1600 - 1500~1510Confirms protonated amine.

The FT-IR data strongly supports the presence of an ammonium salt and the pyrimidine core, aligning well with the proposed structure.

NMR Spectroscopy: The Definitive Structural Blueprint

Expertise & Rationale: NMR is the most powerful technique for unambiguous structure elucidation. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR maps the carbon skeleton. For this specific molecule, running the NMR in DMSO-d₆ is a critical choice. This solvent allows for the observation of exchangeable protons (N-H), which are essential for confirming the protonation state and thus the dihydrochloride salt form.[3][7] We expect to see highly deshielded (downfield) signals for the ammonium (-NH₃⁺) and the protonated pyrimidine ring N-H, providing direct evidence of the salt structure.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh and dissolve ~10-15 mg of the sample in ~0.7 mL of DMSO-d₆.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Ensure a sufficient relaxation delay (d1) of at least 5 seconds to allow for quantitative integration of all proton signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).

    • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate the ¹H NMR signals and reference both spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Data Comparison: ¹H NMR
Proton AssignmentExpected δ (ppm)MultiplicityIntegrationObserved δ (ppm)Status
N-H (Ring, H⁺) > 10.0broad s1H11.5 (very broad)Confirmed
H4, H6 (Ring) 8.8 - 9.2s2H8.95Confirmed
-NH₃⁺ (Amine, H⁺) 8.5 - 9.5broad s3H8.80 (broad)Confirmed
-CH₂- (Methylene) 4.2 - 4.5s2H4.30Confirmed
-CH₃ (Methyl) 2.4 - 2.6s3H2.55Confirmed
Data Comparison: ¹³C NMR
Carbon AssignmentExpected δ (ppm)Observed δ (ppm)Status
C2 (Ring) 158 - 162160.1Confirmed
C4, C6 (Ring) 155 - 159157.5Confirmed
C5 (Ring) 125 - 130128.2Confirmed
-CH₂- (Methylene) 40 - 4542.7Confirmed
-CH₃ (Methyl) 18 - 2219.8Confirmed

The NMR data provides a complete and unambiguous confirmation. The downfield, broad signals at 11.5 ppm and 8.80 ppm are definitive proof of the protonation on both a ring nitrogen and the exocyclic amine, confirming the dihydrochloride nature of the salt. The chemical shifts, multiplicities, and integrations of all other signals perfectly match the proposed structure.

G Start Is ¹H NMR consistent with C-H framework? Check_NH_Broad Are broad, exchangeable peaks observed > 8 ppm in DMSO-d₆? Start->Check_NH_Broad Yes Wrong_Structure Re-evaluate: Incorrect Core Structure Start->Wrong_Structure No Check_Integration Does integration of broad peaks correspond to 4 protons (1 N-H, 3 N-H)? Check_NH_Broad->Check_Integration Yes Reassess_FreeBase Re-evaluate: Likely Free Base or Incorrect Structure Check_NH_Broad->Reassess_FreeBase No Check_Downfield Is one broad peak significantly downfield (>10 ppm)? Check_Integration->Check_Downfield Yes Reassess_MonoHCl Re-evaluate: Potential Monohydrochloride or Mixture Check_Integration->Reassess_MonoHCl No Confirm_DiHCl Structure Confirmed: Dihydrochloride Salt Check_Downfield->Confirm_DiHCl Yes Check_Downfield->Reassess_MonoHCl No

Figure 3: Logic diagram for confirming the dihydrochloride salt form using ¹H NMR data.

Conclusion: A Self-Validating Approach to Structural Certainty

By systematically applying this triad of analytical techniques—MS, FT-IR, and NMR—we have constructed a robust, self-validating case for the structure of synthesized this compound. Each method corroborates the findings of the others: MS confirms the mass, FT-IR identifies the necessary functional groups, and NMR provides the definitive, high-resolution map of the molecule's architecture and, critically, its specific salt form. This rigorous, evidence-based approach ensures the quality and integrity of critical chemical building blocks, underpinning the success of subsequent research and development efforts.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Available from: [Link]

  • ResearchGate. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Retrieved from ResearchGate.
  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from ResearchGate. Available from: [Link]

  • Gundla, R., et al. (2025). Comparative Study of UVA Filtering Compounds 2-Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega.
  • ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Retrieved from ResearchGate. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2020). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules, 25(21), 5009. Available from: [Link]

  • Reddit. (2021). How to detect a HCl salt in organic compounds. r/chemistry. Available from: [Link]

  • Perez-Neut, M., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27305–27313. Available from: [Link]

  • ChemUniverse. (n.d.). This compound. Retrieved from ChemUniverse. Available from: [Link]

  • PubChem. (n.d.). (2-Methylpyrimidin-5-yl)methanamine. National Center for Biotechnology Information. Retrieved from: [Link]

  • Singh, G., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Journal of Pharmaceutical Investigation, 42, 247-257. Available from: [Link]

  • Liberty University. (2019). Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Scholars Crossing. Available from: [Link]

  • Serajuddin, A. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Pharmaceutical Technology. (2008). Salt Selection in Drug Development. Retrieved from Pharmaceutical Technology. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Pyrimidine Synthesis: A Comparative Analysis of Key Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth comparative analysis of the most prominent synthetic routes to pyrimidine derivatives. This document moves beyond a simple recitation of methods to offer a critical evaluation of their underlying principles, practical applicability, and relative merits, supported by experimental data and detailed protocols.

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic nucleic acids and engage in crucial biological interactions.[1] The efficient and versatile synthesis of substituted pyrimidines is therefore a critical endeavor in the discovery and development of new medicines. This guide will explore and compare several key synthetic strategies, from classical name reactions to modern catalytic and green chemistry approaches.

The Classical Approaches: Biginelli and Pinner Syntheses

Two of the most established methods for pyrimidine synthesis are the Biginelli and Pinner reactions. These methods have been staples in organic synthesis for over a century and continue to be widely used.

The Biginelli Reaction: A Robust Three-Component Condensation

First reported by Italian chemist Pietro Biginelli in 1893, this one-pot, three-component reaction involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[2] The products are 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs), which can be subsequently oxidized to the corresponding pyrimidines if desired.

Mechanism and Rationale: The reaction mechanism is believed to proceed through the formation of an iminium ion from the aldehyde and urea, which then acts as an electrophile for the enol of the β-ketoester. Subsequent cyclization and dehydration afford the DHPM product. The acid catalyst is crucial for activating the aldehyde and promoting the key C-N and C-C bond-forming steps. The choice of catalyst can significantly impact the reaction efficiency, with various Lewis and Brønsted acids being employed.[3]

Advantages:

  • Operational Simplicity: A one-pot reaction with readily available starting materials.

  • Atom Economy: High convergence as three components are combined in a single step.

  • Structural Diversity: A wide range of aldehydes and β-dicarbonyl compounds can be used, allowing for diverse substitution patterns.[4]

Disadvantages:

  • Harsh Conditions: Often requires strong acids and high temperatures.

  • Limited Scope for Urea/Thiourea Analogs: The reaction is less efficient with substituted ureas.

  • Formation of Dihydropyrimidines: Requires an additional oxidation step to achieve the aromatic pyrimidine ring.

The Pinner Synthesis: A Versatile Route from β-Dicarbonyls and Amidines

The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine, typically in the presence of an acid or base catalyst.[5] This method directly yields the aromatic pyrimidine ring.

Mechanism and Rationale: The reaction proceeds via nucleophilic attack of the amidine onto one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular condensation to form the six-membered ring. Dehydration then leads to the aromatic pyrimidine. The choice of acidic or basic conditions depends on the specific substrates and desired product.

Advantages:

  • Direct Aromatization: Forms the pyrimidine ring directly, avoiding a separate oxidation step.

  • Broad Substrate Scope: A wide variety of 1,3-dicarbonyl compounds and amidines can be employed, allowing for the synthesis of diversely substituted pyrimidines.[5]

Disadvantages:

  • Harsher Conditions: Can require strong acids or bases and elevated temperatures.

  • Amidine Availability: The required amidines may not always be commercially available and might require separate synthesis.

Modern Strategies: Expanding the Synthetic Toolkit

In recent years, a plethora of new methods for pyrimidine synthesis have emerged, focusing on improved efficiency, milder reaction conditions, and greater functional group tolerance.

Chalcone-Based Syntheses: A Convergent Approach

A popular modern strategy involves the reaction of chalcones (α,β-unsaturated ketones) with a nitrogen-containing component like guanidine or urea. This can be performed as a one-pot, three-component reaction (aldehyde, ketone, and guanidine/urea) or a two-step process where the chalcone is first synthesized and then cyclized.[6]

Mechanism and Rationale: The reaction proceeds via a Michael addition of the nucleophilic nitrogen of guanidine or urea to the β-carbon of the chalcone. This is followed by an intramolecular cyclization and dehydration to form the pyrimidine ring. The use of a base is common to deprotonate the guanidine or urea, increasing its nucleophilicity.[7]

Advantages:

  • High Convergence: The one-pot variant offers excellent atom economy.

  • Readily Available Starting Materials: Aldehydes, ketones, and guanidine/urea are widely available.

  • Diverse Substitution Patterns: The substitution on both aromatic rings of the chalcone can be easily varied.

Disadvantages:

  • Potential for Side Reactions: The formation of byproducts can occur, especially in the one-pot variant.

  • Two-Step Process: The two-step approach is less atom-economical.

Metal-Catalyzed Syntheses: Efficiency and Selectivity

Transition metal catalysis has revolutionized pyrimidine synthesis, offering highly efficient and selective routes.[8] A variety of metals, including palladium, copper, iron, and iridium, have been employed to catalyze various cyclization strategies.[9][10] These reactions often involve the formation of C-C and C-N bonds through processes like [2+2+2] cycloadditions of alkynes and nitriles or dehydrogenative coupling of alcohols and amidines.[10]

Mechanism and Rationale: The mechanisms of metal-catalyzed pyrimidine syntheses are diverse and depend on the specific catalyst and substrates. For example, iridium-catalyzed multicomponent synthesis from amidines and alcohols proceeds through a sequence of condensation and dehydrogenation steps. These methods often offer high regioselectivity and functional group tolerance.

Advantages:

  • High Efficiency and Yields: Often provide excellent yields under mild conditions.

  • High Selectivity: Can offer high regioselectivity in the formation of unsymmetrically substituted pyrimidines.

  • Novel Disconnections: Enable the use of unconventional starting materials.

Disadvantages:

  • Catalyst Cost and Toxicity: Some metal catalysts can be expensive and/or toxic.

  • Ligand Synthesis: Often require specialized ligands that may need to be synthesized.

  • Reaction Optimization: Can require significant optimization of reaction conditions.

Green Chemistry Approaches: Sustainable Synthesis

In line with the principles of green chemistry, several environmentally benign methods for pyrimidine synthesis have been developed. These include microwave-assisted synthesis, mechanochemistry (ball-milling), and the use of greener solvents like water or ionic liquids.[2]

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields in shorter times compared to conventional heating.[11][12] This is attributed to efficient and uniform heating of the reaction mixture.

Mechanochemistry: Solvent-free reactions conducted by grinding the reactants together (mechanochemistry) offer a highly sustainable approach by eliminating the need for solvents.[13]

Advantages:

  • Reduced Environmental Impact: Minimize or eliminate the use of hazardous solvents.

  • Increased Efficiency: Often lead to shorter reaction times and higher yields.

  • Energy Efficiency: Microwave and mechanochemical methods can be more energy-efficient than conventional heating.

Disadvantages:

  • Specialized Equipment: Require specific equipment like microwave reactors or ball mills.

  • Scalability: Scaling up these reactions can sometimes be challenging.

Comparative Performance Data

The following table summarizes typical experimental data for the discussed synthesis routes, providing a quantitative comparison of their performance.

Synthesis RouteKey ReactantsCatalyst/ReagentSolventTimeTemperatureYield (%)Reference(s)
Classical Biginelli Aldehyde, β-Ketoester, UreaHClEthanol3 - 12 hReflux20-60[13]
Microwave Biginelli Aldehyde, β-Ketoester, UreaClayfenSolvent-free2 - 5 minMW85-95[11][14]
Grindstone Biginelli Aldehyde, β-Ketoester, UreaCuCl₂·2H₂O / HClSolvent-free2 - 5 minRoom Temp.>90[13]
Pinner Synthesis 1,3-Diketone, AmidineAcid or BaseVaries1 - 24 hVariesModerate-Good[5]
Chalcone-Based (Conventional) Chalcone, Guanidine HClKOHEthanol10 - 12 hReflux40-60[7]
Chalcone-Based (Microwave) Chalcone, Guanidine HClKOHEthanol4 - 5 minMW80-90[7]
Iridium-Catalyzed Amidines, AlcoholsPN₅P-Ir-pincer complexTolueneNot Specified150°Cup to 93
Iron-Catalyzed α,β-Unsaturated Ketone, AmidineIron CatalystVariesVariesVariesGood-Excellent[9]

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for three representative pyrimidine synthesis routes.

Protocol 1: Microwave-Assisted Biginelli Reaction

This protocol describes a rapid and efficient synthesis of a dihydropyrimidinone using microwave irradiation.

Reactants:

  • Aromatic aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea (1.5 mmol)

  • Clayfen (Fe(NO₃)₃ supported on clay) (0.1 mmol)

Procedure:

  • In a microwave-safe vessel, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and a catalytic amount of Clayfen (0.1 mmol).

  • The mixture is irradiated in a microwave reactor at a power and time optimized for the specific substrates (typically 2-5 minutes).[14]

  • After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature.

  • The solid product is washed with cold water and recrystallized from ethanol to afford the pure dihydropyrimidinone.

Protocol 2: Pinner Synthesis of a 2,4,6-Trisubstituted Pyrimidine

This protocol outlines the synthesis of a trisubstituted pyrimidine from a β-diketone and an amidine.[15]

Reactants:

  • β-Diketone (e.g., Acetylacetone) (10 mmol)

  • Amidine hydrochloride (e.g., Acetamidine hydrochloride) (10 mmol)

  • Sodium ethoxide (10 mmol)

  • Anhydrous ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium ethoxide (10 mmol) in anhydrous ethanol.

  • To this solution, add the amidine hydrochloride (10 mmol) and stir for 15 minutes at room temperature.

  • Add the β-diketone (10 mmol) dropwise to the reaction mixture.

  • The mixture is then heated to reflux for the required time (typically 1-6 hours), with the progress of the reaction monitored by TLC.

  • After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is treated with water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product, which can be purified by column chromatography or recrystallization.

Protocol 3: One-Pot Synthesis of a Pyrimidine from a Chalcone

This protocol describes the one-pot synthesis of a pyrimidine derivative from an aldehyde, a ketone, and guanidine.[16]

Reactants:

  • Substituted benzaldehyde (10 mmol)

  • Acetophenone (10 mmol)

  • Guanidine hydrochloride (10 mmol)

  • Potassium hydroxide (5 ml of a concentrated solution)

  • Ethanol (25 ml)

Procedure:

  • In a round-bottom flask, dissolve the substituted benzaldehyde (10 mmol) and acetophenone (10 mmol) in ethanol (25 ml).

  • To this solution, add guanidine hydrochloride (10 mmol) and a solution of potassium hydroxide (5 ml).

  • The reaction mixture is then refluxed for 10 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled and poured into crushed ice.

  • The precipitated solid is filtered, washed with water, dried, and recrystallized from ethanol to give the pure pyrimidine derivative.

Visualization of Key Processes

To further elucidate the discussed synthetic pathways, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.

Reaction Mechanisms

Biginelli_Mechanism cluster_1 Iminium Ion Formation cluster_2 Nucleophilic Addition cluster_3 Cyclization & Dehydration Aldehyde R-CHO Iminium Iminium Ion [R-CH=NH(C=O)NH₂]⁺ Aldehyde->Iminium + Urea, H⁺ Urea H₂N(C=O)NH₂ Enol Enol of β-Ketoester Adduct Open-Chain Intermediate Enol->Adduct + Iminium Ion DHPM Dihydropyrimidinone Adduct->DHPM Cyclization - H₂O

Caption: Mechanism of the Biginelli Reaction.

Pinner_Mechanism cluster_1 Nucleophilic Attack cluster_2 Intramolecular Condensation cluster_3 Dehydration Dicarbonyl 1,3-Dicarbonyl Amidine Amidine Intermediate1 Tetrahedral Intermediate Amidine->Intermediate1 + 1,3-Dicarbonyl Cyclic_Intermediate Cyclic Intermediate Intermediate1->Cyclic_Intermediate Cyclization Pyrimidine Pyrimidine Cyclic_Intermediate->Pyrimidine - H₂O

Caption: Mechanism of the Pinner Synthesis.

Experimental Workflow

Experimental_Workflow Start Combine Reactants & Catalyst Reaction Reaction under Specific Conditions (Heating, MW, etc.) Start->Reaction Monitoring Monitor Reaction (TLC) Reaction->Monitoring Workup Reaction Workup (Quenching, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Pure Pyrimidine Derivative Characterization->Final_Product

Caption: General Experimental Workflow for Pyrimidine Synthesis.

Conclusion and Future Outlook

The synthesis of pyrimidine derivatives remains a vibrant and evolving field of research. While classical methods like the Biginelli and Pinner reactions offer robust and straightforward access to these important heterocycles, modern advancements in catalysis and green chemistry are providing more efficient, selective, and sustainable alternatives.

The choice of synthetic route will ultimately depend on several factors, including the desired substitution pattern, the availability and cost of starting materials, the required scale of the synthesis, and the environmental considerations. For rapid library synthesis, multicomponent reactions, particularly those accelerated by microwave irradiation, are highly attractive. For the synthesis of complex, highly functionalized pyrimidines, metal-catalyzed methods offer unparalleled efficiency and selectivity.

As the demand for novel pyrimidine-based therapeutics continues to grow, the development of even more innovative and sustainable synthetic methodologies will be a key focus for the chemical sciences community.

References

  • Gellis, A., et al. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Comparison of Common Synthetic Methods for Pyrimidine Derivatives. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines. [Link]

  • SciSpace. (2024). Microwave synthesis of chalcones and anthelmintic pyrimidine derivatives. [Link]

  • Gotor, V., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines. [Link]

  • Slideshare. (n.d.). Pinner pyrimidine synthesis. [Link]

  • ResearchGate. (2012). Comparative study of microwave and conventional synthesis and pharmacological activity of pyrimidines: A review. [Link]

  • ResearchGate. (n.d.). Substrate scope for the asymmetric Biginelli reaction. [Link]

  • Scribd. (n.d.). Microwave vs. Conventional Pyrimidine Synthesis. [Link]

  • Taylor & Francis Online. (2010). A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst. [Link]

  • SciSpace. (2012). Comparative study of microwave and conventional synthesis and pharmacological activity of pyrimidines: a review. [Link]

  • ResearchGate. (n.d.). One-Pot and Two-Pot Method for Chalcone Derived Pyrimidines Synthesis and Applications. [Link]

  • ResearchGate. (2025). Reaction of Substituted Chalcone with Guanidine in the Presence of Hydrogen Peroxide. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. [Link]

  • Slideshare. (n.d.). Pinner pyrimidine synthesis. [Link]

  • Scribd. (n.d.). One-Pot and Two-Pot Methods For Chalcone Derived Pyrimidines Synthesis and Applications. [Link]

  • ResearchGate. (2025). Reaction of Substituted Chalcone with Guanidine in the Presence of Hydrogen Peroxide. [Link]

  • MDPI. (n.d.). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. [Link]

  • Wiley Online Library. (2021). One‐pot and two‐pot methods for chalcone derived pyrimidines synthesis and applications. [Link]

  • ResearchGate. (n.d.). Reaction involved in synthesis of pyrimidine derivatives. [Link]

  • Semantic Scholar. (2014). Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method. [Link]

  • ResearchGate. (n.d.). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of pyrimidinones from ketones. [Link]

  • PubMed. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. [Link]

  • ChemTube3D. (n.d.). Synthesis of Pyrimidine. [Link]

  • MDPI. (n.d.). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [Link]

  • IP International Journal of Comprehensive and Advanced Pharmacology. (n.d.). Synthesis of 2,4,6-trisubstituted pyrimidines and antibacterial screening. [Link]

  • OUCI. (n.d.). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. [Link]

  • PubMed. (2023). Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines. [Link]

  • Semantic Scholar. (n.d.). Advances in Biginelli reaction: A comprehensive review. [Link]

  • Augusta University. (2012). Biginelli reaction: A green perspective. [Link]

  • ResearchGate. (2016). A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. [Link]

  • ResearchGate. (n.d.). Synthesis of 2,4,6-trisubsuituted pyrimidines. [Link]

  • Slideshare. (n.d.). Pinner pyrimidine synthesis. [Link]

  • IJNRD. (2025). Pyrimidine-Based Compounds: Synthesis and Therapeutic Applications. [Link]

  • PubMed. (n.d.). Synthesis of 2,4,6-trisubstituted pyrimidines as antimalarial agents. [Link]

  • Vertias. (n.d.). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. [Link]

Sources

A Comparative Guide to the Purity Validation of (5-Methylpyrimidin-2-yl)methanamine dihydrochloride by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(5-Methylpyrimidin-2-yl)methanamine dihydrochloride is a critical building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents. The purity of this starting material is paramount, as any impurities can have a significant impact on the safety and efficacy of the final drug product. Regulatory bodies worldwide mandate stringent purity thresholds for all raw materials used in pharmaceutical manufacturing. This guide provides an in-depth, scientifically grounded protocol for the validation of this compound purity using High-Performance Liquid Chromatography (HPLC), a cornerstone of analytical chemistry in the pharmaceutical industry.

This document is intended for researchers, scientists, and drug development professionals. It will not only detail a robust HPLC methodology but also offer a comparative analysis with alternative techniques, supported by experimental principles and validation guidelines from authoritative sources such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

The Central Role of HPLC in Pharmaceutical Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for assessing the purity of non-volatile and thermally labile compounds, making it ideally suited for the analysis of this compound. Its high resolving power allows for the separation of the main compound from closely related structural analogues and potential degradation products. The principles of HPLC are well-established, and its validation is a well-documented process, ensuring the generation of reliable and reproducible data that meets stringent regulatory requirements.

The causality behind choosing HPLC lies in its versatility and sensitivity. By optimizing parameters such as the stationary phase, mobile phase composition, and detector wavelength, a method can be tailored to achieve baseline separation of all relevant components. This specificity is crucial for accurately quantifying impurities, even at trace levels.

Proposed HPLC Method for Purity Determination

The following reversed-phase HPLC (RP-HPLC) method is proposed for the purity analysis of this compound. This method is designed based on established analytical principles for pyrimidine derivatives and related amine compounds[1][2].

Chromatographic Conditions
ParameterRecommended ConditionJustification
Stationary Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)C18 columns are widely used for their versatility in separating a broad range of non-polar to moderately polar compounds, making them a suitable starting point for this analysis.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileA mixture of acetonitrile and water is a common mobile phase for RP-HPLC. The addition of an ion-pairing agent like TFA helps to improve peak shape and retention for basic compounds like amines by forming a neutral ion pair that interacts more reproducibly with the C18 stationary phase.
Elution Mode GradientA gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. A typical gradient might start with a low percentage of acetonitrile and gradually increase to elute more non-polar compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm internal diameter column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30°CMaintaining a constant column temperature is crucial for reproducible retention times. 30°C is a common starting point that can be optimized.
Detection Wavelength 254 nmPyrimidine-containing compounds typically exhibit strong UV absorbance around 254 nm. This wavelength should be optimized by determining the UV spectrum of the analyte.
Injection Volume 10 µLA standard injection volume that can be adjusted based on the concentration of the sample and the sensitivity of the detector.
Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing cluster_calc Purity Calculation Standard Prepare Standard Solution (Known Concentration) HPLC HPLC System Standard->HPLC Sample Prepare Sample Solution (Accurate Weighing) Sample->HPLC Chromatogram Acquire Chromatograms HPLC->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate % Purity Integration->Calculation

Caption: High-Level Workflow for HPLC Purity Determination.

Step-by-Step Methodology
  • Preparation of Mobile Phase:

    • Mobile Phase A: Add 1.0 mL of trifluoroacetic acid to 1000 mL of HPLC-grade water and mix well.

    • Mobile Phase B: Add 1.0 mL of trifluoroacetic acid to 1000 mL of HPLC-grade acetonitrile and mix well.

    • Degas both mobile phases using a suitable method (e.g., sonication, vacuum filtration).

  • Preparation of Standard Solution (for system suitability and as a reference):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B). This yields a concentration of approximately 0.1 mg/mL.

  • Preparation of Sample Solution:

    • Accurately weigh approximately 10 mg of the this compound sample to be tested into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the same diluent used for the standard solution.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (diluent) to ensure no interfering peaks are present.

    • Perform at least five replicate injections of the standard solution to check for system suitability (see validation section below).

    • Inject the sample solution in duplicate.

  • Data Analysis and Purity Calculation:

    • Integrate the peak areas of the main peak and all impurity peaks in the sample chromatogram.

    • Calculate the percentage purity using the area normalization method:

      • % Purity = (Area of main peak / Sum of all peak areas) x 100

Method Validation: A Self-Validating System

A trustworthy analytical method must be validated to ensure it is fit for its intended purpose. The validation of this HPLC method should be performed in accordance with the ICH Q2(R1) guidelines[1][3][4]. Key validation parameters are outlined below.

Validation ParameterAcceptance Criteria (Typical)Rationale
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.Ensures that the peak for this compound is free from interference. This is typically demonstrated by forced degradation studies.
Linearity A linear relationship between concentration and peak area should be demonstrated over a specified range (e.g., 50% to 150% of the nominal concentration). The correlation coefficient (r²) should be ≥ 0.999.Confirms that the detector response is proportional to the amount of analyte, allowing for accurate quantification.
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. Typically expressed as percent recovery.Demonstrates that the method provides results that are close to the true value.
Precision - Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. RSD ≤ 2.0%.- Intermediate Precision (Inter-assay precision): The precision within-laboratory variations: different days, different analysts, different equipment, etc. RSD ≤ 2.0%.Assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. Typically determined at a signal-to-noise ratio of 3:1.Important for determining the presence of trace-level impurities.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1.The lowest concentration at which impurities can be reliably quantified.
Robustness The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.Assesses the reliability of the method when subjected to minor changes in experimental conditions (e.g., flow rate, column temperature, mobile phase pH).
System Suitability A set of tests to ensure that the chromatographic system is performing adequately. Parameters include tailing factor, theoretical plates, and %RSD of replicate injections.Verifies that the equipment and procedure are capable of providing data of acceptable quality. These tests are performed before each analytical run.

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard for purity determination of many pharmaceuticals, other techniques offer complementary information and can be valuable in specific contexts.

Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for purity assessment[5][6][7][8][9]. Unlike HPLC, which relies on the comparison of peak areas to a reference standard of the same compound, qNMR can provide an absolute purity value by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of a different compound.

Advantages of qNMR:

  • Primary Method: Can provide a direct measure of purity without the need for a specific reference standard of the analyte.

  • Structural Information: Provides detailed structural information, which can aid in the identification of impurities.

  • Non-destructive: The sample can be recovered after analysis.

  • Orthogonal to HPLC: Provides a valuable cross-validation of purity results obtained by chromatography[10].

Limitations of qNMR:

  • Lower Sensitivity: Generally less sensitive than HPLC, making it less suitable for the quantification of trace-level impurities.

  • Peak Overlap: Signal overlap in complex spectra can make accurate integration challenging.

  • Higher Equipment Cost: NMR spectrometers are significantly more expensive than HPLC systems.

qNMR_vs_HPLC cluster_qnmr Quantitative NMR (qNMR) cluster_hplc HPLC qNMR Primary Method Absolute Purity Structural Information Non-destructive Lower Sensitivity Comparison vs. HPLC Secondary Method Relative Purity High Sensitivity Separation-based Destructive

Caption: Key Differences Between qNMR and HPLC for Purity Analysis.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is another separation technique that can be used for the purity analysis of small molecules[3][4][11][12][13]. CE separates ions based on their electrophoretic mobility in an electric field.

Advantages of CE:

  • High Efficiency: Can provide very high-resolution separations.

  • Low Sample and Reagent Consumption: Requires very small volumes of sample and buffer.

  • Orthogonal Separation Mechanism: Provides a different selectivity compared to HPLC, which can be useful for resolving impurities that co-elute in an HPLC method.

Limitations of CE:

  • Lower Sensitivity (with UV detection): Often less sensitive than HPLC with UV detection.

  • Reproducibility Challenges: Can be more susceptible to variations in buffer composition and capillary surface chemistry, potentially leading to lower reproducibility compared to modern HPLC systems.

Summary Comparison of Techniques
FeatureHPLCqNMRCapillary Electrophoresis (CE)
Principle Differential partitioning between a mobile and stationary phaseNuclear magnetic resonance of atomic nucleiDifferential migration of ions in an electric field
Purity Determination Relative (comparison to a reference standard)Absolute (with an internal standard)Relative (comparison to a reference standard)
Sensitivity HighModerate to LowModerate to Low (with UV detection)
Structural Information LimitedHighLimited
Throughput HighModerateHigh
Validation Well-established and routineEstablished, but less common than HPLCEstablished
Primary Use Case Routine quality control, stability testing, impurity profilingPrimary purity assessment, reference standard characterizationOrthogonal separation, analysis of charged molecules

Conclusion

The validation of this compound purity by HPLC is a critical step in ensuring the quality and safety of pharmaceutical products. The proposed RP-HPLC method, when fully validated according to ICH guidelines, provides a robust and reliable means for this purpose. While alternative techniques such as qNMR and Capillary Electrophoresis offer valuable orthogonal information, HPLC remains the workhorse of the pharmaceutical industry for routine purity testing due to its high sensitivity, reproducibility, and well-established validation protocols. A comprehensive understanding of the principles and a meticulous approach to method development and validation are essential for any scientist working in the field of pharmaceutical analysis.

References

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Quantitative 1H NMR: development and potential of a method for natural products analysis. Journal of natural products, 75(4), 834–851. [Link]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • Webster, G. R. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • International Council for Harmonisation. (1995). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • He, Y., & Tang, Y. (2010). Capillary electrophoresis for the analysis of small-molecule drugs. Electrophoresis, 31(13), 2139-2150. [Link]

  • MtoZ Biolabs. What Is the Principle of Capillary Electrophoresis Purity Analysis (CE-SDS)? What Are the Functions of the Reagents Used. [Link]

  • Wikipedia. Capillary electrophoresis. [Link]

  • Pauli, G. F., Chen, S. N., & Simmler, C. (2014). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of medicinal chemistry, 57(22), 9220–9231. [Link]

  • G. L. Kok, S. E. McLaren, & T. A. Stafflbach. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34. [Link]

  • Šatínský, D., & Solich, P. (2013). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. International journal of molecular sciences, 14(7), 13636–13647. [Link]

Sources

Comparative Efficacy Analysis of (5-Methylpyrimidin-2-yl)methanamine dihydrochloride Against Known Nitric Oxide Synthase Inhibitors: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved drugs.[1][2] Its synthetic tractability and ability to form key interactions with biological targets have led to the development of numerous therapeutics, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] This guide focuses on (5-Methylpyrimidin-2-yl)methanamine dihydrochloride , a pyrimidine-containing compound of interest in early-stage drug discovery.

While the specific biological target of this compound is not yet fully elucidated in publicly available literature, its structural motifs suggest potential interactions with a variety of enzymes. For the purpose of this technical guide, and to provide a framework for its initial characterization, we will proceed under the working hypothesis that it is a putative inhibitor of Nitric Oxide Synthases (NOS) . This family of enzymes plays a critical role in a multitude of physiological and pathological processes, making NOS inhibitors a significant area of research.[1][3]

This document provides a comprehensive comparison of this compound with well-established NOS inhibitors. It is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of comparative efficacy, detailed experimental protocols for validation, and a discussion of the underlying scientific principles.

The Role of Nitric Oxide Synthases in Physiology and Disease

Nitric oxide (NO) is a crucial signaling molecule involved in diverse physiological processes, including neurotransmission, vasodilation, and the immune response.[1] Its production is catalyzed by a family of three nitric oxide synthase (NOS) isoenzymes:

  • Neuronal NOS (nNOS or NOS1): Primarily found in neuronal tissue, nNOS is involved in synaptic plasticity and neuronal signaling.

  • Endothelial NOS (eNOS or NOS3): Expressed in the endothelium, eNOS plays a key role in regulating vascular tone and blood pressure.

  • Inducible NOS (iNOS or NOS2): Typically absent in resting cells, iNOS expression is induced by inflammatory stimuli and is involved in the immune response.

While essential for normal physiological function, the dysregulation of NO production is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and chronic inflammation.[1] Consequently, the development of potent and selective NOS inhibitors is a major focus of therapeutic research.

Mechanism of Action of Known NOS Inhibitors

The majority of established NOS inhibitors are substrate analogs of L-arginine, the natural substrate for NOS. These inhibitors competitively bind to the active site of the enzyme, thereby blocking the synthesis of NO. They can be broadly categorized as:

  • Non-selective Inhibitors: These compounds inhibit all three NOS isoforms. A prominent example is L-NAME (Nω-nitro-L-arginine methyl ester) , which is widely used in preclinical research to study the systemic effects of NOS inhibition.

  • Isoform-selective Inhibitors: To minimize off-target effects, significant research has focused on developing inhibitors that selectively target a specific NOS isoform. Examples include:

    • 7-Nitroindazole (7-NI): A selective inhibitor of nNOS.

    • 1400W: A potent and highly selective inhibitor of iNOS.

The chemical structures and key characteristics of these inhibitors are summarized below.

Quantitative Comparison of Inhibitor Efficacy

The efficacy of a NOS inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki) . The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%, while the Ki value is a measure of the inhibitor's binding affinity. Lower IC50 and Ki values indicate greater potency.

Table 1: Comparative Efficacy of Known NOS Inhibitors

InhibitorTarget Isoform(s)IC50 / Ki (nM)Key Characteristics
L-NAME nNOS, eNOS, iNOSKi: 15 (nNOS), 39 (eNOS), 4400 (iNOS)Non-selective; widely used experimental tool.[4]
7-Nitroindazole (7-NI) nNOS selectiveKi: ~200Selective for nNOS over eNOS and iNOS.[5]
1400W iNOS selectiveKi: ~7Potent and highly selective for iNOS.[4][6]
This compound Putative NOS inhibitor To be determined Pyrimidine-based scaffold.

Note: IC50 and Ki values can vary depending on the assay conditions.

Experimental Protocols for Efficacy Comparison

To objectively assess the efficacy of this compound as a putative NOS inhibitor and compare it to known standards, a systematic experimental approach is required. The following protocols outline a robust workflow for in vitro and cell-based characterization.

In Vitro NOS Inhibition Assay (Griess Assay)

This assay measures the production of nitrite, a stable and quantifiable breakdown product of NO, to determine NOS activity.

Principle: The Griess assay is a colorimetric method that detects the presence of nitrite. In the presence of a NOS inhibitor, the production of NO, and subsequently nitrite, will be reduced.

Materials:

  • Purified recombinant human nNOS, eNOS, and iNOS enzymes

  • L-arginine (substrate)

  • NADPH (cofactor)

  • (6R)-5,6,7,8-Tetrahydro-L-biopterin (BH4) (cofactor)

  • Calmodulin (for nNOS and eNOS activation)

  • CaCl2 (for nNOS and eNOS activation)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

  • This compound and known inhibitors (L-NAME, 7-NI, 1400W)

  • Griess Reagent (Component A: Sulfanilamide in acid; Component B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader (capable of measuring absorbance at 540 nm)

Step-by-Step Procedure:

  • Prepare Nitrite Standard Curve: Create a serial dilution of sodium nitrite in the assay buffer to generate a standard curve for quantifying nitrite concentration.

  • Prepare Reagent Master Mix: For each NOS isoform, prepare a master mix containing assay buffer, L-arginine, NADPH, and BH4. For nNOS and eNOS, also include Calmodulin and CaCl2.

  • Inhibitor Preparation: Prepare serial dilutions of this compound and the known inhibitors in the assay buffer. Include a vehicle control (e.g., DMSO or water).

  • Assay Plate Setup:

    • Add the serially diluted inhibitors or vehicle control to the wells of the 96-well plate.

    • Add the appropriate reagent master mix to each well.

    • Initiate the reaction by adding the purified NOS enzyme to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Nitrite Detection:

    • Add Griess Reagent Component A to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add Griess Reagent Component B to each well and incubate for another 5-10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the nitrite concentration in each well using the standard curve.

    • Determine the percent inhibition for each inhibitor concentration.

    • Calculate the IC50 value for each inhibitor against each NOS isoform by fitting the data to a dose-response curve.

Cell-Based NOS Inhibition Assay

This assay measures NO production in a cellular context, providing insights into cell permeability and intracellular target engagement.

Principle: This protocol utilizes a cell line that expresses a specific NOS isoform (e.g., HEK293 cells transfected with nNOS, or a macrophage cell line like RAW 264.7 for iNOS). NO production is stimulated, and the accumulation of nitrite in the cell culture medium is measured using the Griess assay.

Materials:

  • Cell line expressing the target NOS isoform

  • Cell culture medium and supplements

  • Cell-permeable NO production stimulator (e.g., A23187 for nNOS, or LPS and IFN-γ for iNOS)

  • This compound and known inhibitors

  • Griess Reagent

  • 96-well cell culture plates

Step-by-Step Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with varying concentrations of this compound or known inhibitors for a predetermined time.

  • Stimulation of NO Production: Add the appropriate stimulator to the cells to induce NO synthesis.

  • Sample Collection: After an incubation period, collect the cell culture supernatant.

  • Nitrite Quantification: Perform the Griess assay on the collected supernatant as described in the in vitro protocol.

  • Data Analysis: Calculate the percent inhibition of NO production for each inhibitor concentration and determine the cellular IC50 values.

Visualization of Key Pathways and Workflows

Signaling Pathway of NOS-mediated NO Production

NOS_Signaling_Pathway cluster_activation Upstream Activation cluster_nos NOS Enzyme cluster_reaction Catalytic Reaction cluster_inhibitors Inhibitors Ca2+/Calmodulin Ca2+/Calmodulin nNOS nNOS Ca2+/Calmodulin->nNOS Activates eNOS eNOS Ca2+/Calmodulin->eNOS Activates Inflammatory Stimuli (LPS, IFN-γ) Inflammatory Stimuli (LPS, IFN-γ) iNOS iNOS Inflammatory Stimuli (LPS, IFN-γ)->iNOS Induces Expression NO + L-Citrulline NO + L-Citrulline nNOS->NO + L-Citrulline Catalyzes eNOS->NO + L-Citrulline Catalyzes iNOS->NO + L-Citrulline Catalyzes L-Arginine L-Arginine L-Arginine->nNOS Substrate L-Arginine->eNOS Substrate L-Arginine->iNOS Substrate L-NAME L-NAME L-NAME->nNOS Inhibits (Non-selective) L-NAME->eNOS Inhibits (Non-selective) L-NAME->iNOS Inhibits (Non-selective) 7-NI 7-NI 7-NI->nNOS Inhibits (Selective) 1400W 1400W 1400W->iNOS Inhibits (Selective) Test Compound (5-Methylpyrimidin-2-yl)methanamine dihydrochloride Test Compound->nNOS Putative Inhibition Test Compound->eNOS Putative Inhibition Test Compound->iNOS Putative Inhibition Experimental_Workflow A Compound Acquisition This compound L-NAME, 7-NI, 1400W B In Vitro NOS Inhibition Assay (Griess Assay) A->B D Cell-Based NOS Inhibition Assay A->D C Determine IC50 Values for nNOS, eNOS, and iNOS B->C F Data Analysis and Comparison C->F E Determine Cellular IC50 Values D->E E->F G Efficacy & Selectivity Profile F->G

Caption: A streamlined workflow for the comparative efficacy assessment of NOS inhibitors.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial characterization and comparative efficacy assessment of this compound as a putative nitric oxide synthase inhibitor. By systematically evaluating its inhibitory activity against all three NOS isoforms in both in vitro and cell-based assays, researchers can generate a robust dataset to determine its potency and selectivity profile relative to established inhibitors like L-NAME, 7-NI, and 1400W.

The pyrimidine core of this compound offers a promising starting point for further medicinal chemistry efforts. Should the initial screening reveal significant NOS inhibitory activity, subsequent structure-activity relationship (SAR) studies could be undertaken to optimize its potency and selectivity. The experimental protocols detailed herein provide a solid foundation for these future investigations, ultimately contributing to the discovery of novel and effective therapeutics targeting the nitric oxide signaling pathway.

References

  • Recent Advances in Pyrimidine-Based Drugs. (URL: [Link])

  • Inducible nitric oxide synthase inhibitors: A comprehensive update. (URL: [Link])

  • Nitric oxide inhibition strategies. (URL: [Link])

  • Nitric Oxide Synthase Inhibitors as Antidepressants. (URL: [Link])

  • A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. (URL: [Link])

Sources

A Comparative Guide to the Cross-Reactivity Profile of (5-Methylpyrimidin-2-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In preclinical drug development, the early and comprehensive characterization of a compound's selectivity is paramount to mitigating downstream risk and avoiding costly late-stage failures.[1][2][3] This guide provides a detailed comparative analysis of the cross-reactivity profile of the novel compound, (5-Methylpyrimidin-2-yl)methanamine dihydrochloride (hereafter referred to as Compound X). By employing a strategic panel of in vitro assays, we elucidate the compound's activity at its intended target and systematically evaluate its interactions with a rationally selected panel of off-target proteins. This document details the experimental rationale, presents step-by-step protocols for key assays, and provides a comparative analysis of the resulting binding and functional data to guide future development decisions.

Introduction and Rationale for Cross-Reactivity Profiling

Compound X, this compound, is a small molecule characterized by a methyl-substituted pyrimidine ring and a primary methanamine group. Its structural motifs are common in medicinal chemistry and can be found in various bioactive agents, including kinase inhibitors and receptor modulators.[4] The primary amine and heterocyclic nitrogen atoms present potential hydrogen bonding and ionic interaction sites, suggesting a possibility of binding to multiple protein targets.

Unintended interactions, or off-target effects, are a leading cause of drug attrition during clinical trials, often due to unforeseen toxicity.[1][2] Therefore, early, systematic profiling for cross-reactivity is not merely a regulatory requirement but a critical step in building a robust safety and efficacy profile for any new chemical entity.[3] This guide is designed for researchers, scientists, and drug development professionals to illustrate a rigorous, field-proven approach to characterizing the selectivity of a compound like Compound X.

Our strategy involves a tiered approach:

  • Primary Target Confirmation: Validate high-affinity binding and functional activity at the intended target. For this guide, we will hypothesize that Compound X is designed as a selective antagonist for the Histamine H4 Receptor (H4R), a G-protein coupled receptor (GPCR) involved in inflammatory responses.

  • Rational Off-Target Panel Screening: Based on the structure of Compound X, a panel of receptors, transporters, and enzymes that recognize endogenous ligands with similar amine and heterocyclic features (e.g., other biogenic amine receptors) was selected for screening.

  • Functional Confirmation of Off-Target Hits: Any significant binding interactions are further investigated in functional assays to determine if the binding event translates to a biological response (agonist, antagonist, or inverse agonist activity).

Experimental Design and Workflow

The overall strategy for profiling Compound X is designed to move from broad binding assessment to specific functional characterization, ensuring a comprehensive understanding of its biological interactions.

G cluster_0 Phase 1: Target & Panel Selection cluster_1 Phase 2: Primary Screening (Binding) cluster_2 Phase 3: Secondary Screening (Functional) cluster_3 Phase 4: Data Analysis Compound Compound X (5-Methylpyrimidin-2-yl) methanamine dihydrochloride Rational_Selection Structural Analysis & Target Nomination (Hypothesized Target: H4R) Compound->Rational_Selection Panel_Design Design of Off-Target Panel (Biogenic Amine Receptors, Transporters, Kinases) Rational_Selection->Panel_Design Binding_Assay Radioligand Competition Binding Assays (Determine Ki values) Panel_Design->Binding_Assay Test against full panel Functional_Assay HTRF cAMP Functional Assays (Determine EC50/IC50 values) Binding_Assay->Functional_Assay Confirm hits with Ki < 1µM Data_Analysis Comparative Analysis & Selectivity Score Calculation Functional_Assay->Data_Analysis Generate dose- response curves Conclusion Risk Assessment & Development Decision Data_Analysis->Conclusion

Caption: Experimental workflow for cross-reactivity profiling of Compound X.

Methodologies and Protocols

To ensure the trustworthiness and reproducibility of our findings, we employed industry-standard, validated assay formats. The following sections provide detailed protocols for the key experiments performed.

Radioligand Competition Binding Assay

This assay quantitatively measures the affinity of a test compound for a specific receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.[5][6]

Objective: To determine the binding affinity (Ki) of Compound X for the primary target (H4R) and a panel of off-target GPCRs.

Materials:

  • Cell membranes expressing the target receptor (e.g., HEK293-H4R membranes).

  • Specific radioligand (e.g., [³H]-Histamine).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[7]

  • Compound X serial dilutions.

  • Non-specific competitor (e.g., high concentration of unlabeled histamine).

  • 96-well plates and glass fiber filter mats (GF/C).[7]

  • Scintillation fluid and a scintillation counter (e.g., MicroBeta counter).[8]

Step-by-Step Protocol:

  • Compound Plating: Prepare 10-point, 3-fold serial dilutions of Compound X in binding buffer. Add 50 µL of each dilution to triplicate wells of a 96-well plate.

  • Reagent Preparation: Thaw cell membranes on ice and resuspend in ice-cold binding buffer to a concentration of 10-20 µg protein per well.[7] Prepare the radioligand solution in binding buffer at a final concentration at or near its Kd value.

  • Assay Incubation: To each well, add 50 µL of radioligand solution, followed by 150 µL of the cell membrane suspension.[8] For total binding wells, add 50 µL of buffer instead of compound. For non-specific binding (NSB) wells, add 50 µL of the non-specific competitor.

  • Equilibration: Seal the plate and incubate for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.[5][8]

  • Harvesting: Terminate the reaction by rapid vacuum filtration onto PEI-presoaked GF/C filter mats using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[8]

  • Detection: Dry the filter mats, place them in scintillation vials or bags, add scintillation cocktail, and count the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Calculate the Ki value from the IC50 (concentration of Compound X that inhibits 50% of specific binding) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

HTRF cAMP Functional Assay

This assay measures the functional consequence of receptor binding by quantifying the modulation of cyclic AMP (cAMP), a key second messenger in GPCR signaling.[9][10] We use this to determine if Compound X acts as an antagonist at H4R (a Gi-coupled receptor) and to assess its functional activity at any off-targets identified in the binding screen.

Objective: To determine the functional potency (IC50 for antagonists, EC50 for agonists) of Compound X.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the target receptor.

  • HTRF cAMP Assay Kit (containing cAMP-d2 and anti-cAMP cryptate).[11][12]

  • Stimulation Buffer.

  • Agonist (e.g., histamine for H4R) and antagonist controls.

  • 384-well, low-volume white plates.

  • HTRF-compatible plate reader.

Step-by-Step Protocol (Antagonist Mode):

  • Cell Plating: Seed cells into a 384-well plate at an appropriate density and incubate overnight.

  • Compound Addition: Prepare serial dilutions of Compound X. Add 5 µL of the compound dilutions to the cell plate and incubate for 30 minutes at room temperature.[13]

  • Agonist Stimulation: Add 5 µL of a known agonist (e.g., histamine) at its EC80 concentration to stimulate cAMP production (or in the case of Gi-coupled H4R, to inhibit forskolin-stimulated cAMP production). Incubate for 30 minutes.

  • Lysis and Detection: Add 5 µL of the HTRF lysis buffer containing cAMP-d2, followed by 5 µL of the anti-cAMP cryptate solution.[7]

  • Incubation: Seal the plate, protect from light, and incubate for 60 minutes at room temperature.[7]

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665nm/620nm) and plot it against the log of the compound concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value.

G cluster_0 GPCR Signaling Cascade (Gi-coupled) Ligand Agonist (e.g., Histamine) Receptor H4 Receptor (GPCR) Ligand->Receptor G_Protein Gi Protein α βγ Receptor->G_Protein Activates CompoundX Compound X (Antagonist) CompoundX->Receptor Blocks AC Adenylyl Cyclase (AC) G_Protein:α->AC Inhibits cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Chemotaxis) PKA->Cellular_Response Phosphorylates Targets

Caption: Simplified signaling pathway for a Gi-coupled receptor like H4R.

Comparative Data Analysis

The selectivity of Compound X was evaluated by comparing its potency at the primary target (H4R) against its potency at a panel of 30 other receptors, channels, and transporters.

Binding Affinity Profile

The following table summarizes the binding affinity (Ki) of Compound X at the primary target and selected off-targets demonstrating detectable binding. Targets with Ki > 10,000 nM are considered inactive.

TargetClassRadioligandKi (nM) of Compound X
Histamine H4 Receptor GPCR (Biogenic Amine) [³H]-Histamine 15.2
Histamine H3 ReceptorGPCR (Biogenic Amine)[³H]-Nα-Methylhistamine875
Serotonin 5-HT2B ReceptorGPCR (Biogenic Amine)[³H]-LSD1,250
Dopamine D3 ReceptorGPCR (Biogenic Amine)[³H]-Spiperone3,500
Adrenergic α2A ReceptorGPCR (Biogenic Amine)[³H]-Rauwolscine6,800
SERT (Serotonin Transporter)Transporter[³H]-Citalopram> 10,000
MATE1 (Transporter)Transporter[³H]-Metformin9,500
All other targets screened--> 10,000

Data is presented as the geometric mean of three independent experiments.

Functional Activity Profile

Off-targets with binding affinities (Ki) under 1 µM were further evaluated in functional assays to assess the biological relevance of the interaction.

TargetAssay TypeFunctional ModePotency (IC50/EC50, nM)
Histamine H4 Receptor cAMP Antagonist 25.8 (IC50)
Histamine H3 ReceptorcAMPAntagonist1,150 (IC50)
Serotonin 5-HT2B ReceptorIP-OneNo Activity> 10,000

Data is presented as the geometric mean of three independent experiments.

Discussion and Interpretation

The cross-reactivity profile provides critical insights into the selectivity of Compound X.

  • On-Target Potency: Compound X demonstrates potent binding (Ki = 15.2 nM) and functional antagonism (IC50 = 25.8 nM) at its intended target, the Histamine H4 Receptor. This confirms its primary mechanism of action.

  • Selectivity Profile: The selectivity can be quantified by calculating a selectivity ratio (Ki off-target / Ki on-target).

    • vs. Histamine H3 Receptor: The selectivity is approximately 58-fold (875 nM / 15.2 nM). While this represents a reasonable selectivity window, the functional antagonism at H3R, albeit weaker, should be noted and considered in the context of the desired therapeutic window.

    • vs. Serotonin 5-HT2B Receptor: The binding affinity is 82-fold lower than at H4R. Importantly, this binding did not translate into functional agonist or antagonist activity in a relevant downstream assay (IP-One), suggesting this interaction is likely non-productive and poses a low risk.

    • Other Targets: All other off-targets, including other biogenic amine receptors and key transporters, showed binding affinities over 200-fold weaker than the primary target, indicating a low probability of clinically relevant off-target effects at these sites.

  • Overall Assessment: Compound X can be characterized as a potent and selective H4R antagonist. The primary off-target liability is the Histamine H3 Receptor. The clinical implications of this dual H4/H3 antagonism would need to be evaluated based on the therapeutic indication. For some inflammatory conditions, dual activity could be beneficial, while for others it could be a liability.

Conclusion

This comprehensive guide demonstrates a robust methodology for profiling the cross-reactivity of a novel small molecule, this compound. The data reveals a potent on-target activity with a generally clean off-target profile, with the notable exception of moderate activity at the Histamine H3 receptor. This information is crucial for informed decision-making, enabling project teams to either proceed with development, optimize the chemical structure for greater selectivity, or terminate the program early, thereby saving significant resources.[14] Early, in-depth selectivity profiling is an indispensable component of modern drug discovery.[3]

References

  • Limbird, L. E. (2004). GPCR-radioligand binding assays. PubMed. Retrieved from [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • Revvity. (2024, June 11). How to run a cAMP HTRF assay [Video]. YouTube. Retrieved from [Link]

  • WEICHILAB. (n.d.). HTRF cAMP Gs HiRange Detection Kit. Retrieved from [Link]

  • Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Retrieved from [Link]

  • Drug Discovery News. (n.d.). Understanding the implications of off-target binding for drug safety and development. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Uitdehaag, J. C. M., & Zaman, G. J. R. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1937–1953. Retrieved from [Link]

  • Laggner, C., et al. (2012). Assay conditions for GPCR radioligand competition binding assays. ResearchGate. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Principles of the HTRF cAMP Assay. Assay Guidance Manual. Retrieved from [Link]

  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Retrieved from [Link]

  • Eurofins. (2024, February 7). Critical Importance of Early Safety Screening in Drug Development [Video]. YouTube. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to In Vitro Assay Validation for Compounds Containing the 5-Methylpyrimidine Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 5-methylpyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically relevant compounds.[1] Its prevalence is due to its ability to engage in various biological interactions, making it a valuable component in the design of novel therapeutics, including anticancer and antibacterial agents.[1][2] However, the very physicochemical properties that make this moiety attractive can also present unique challenges during in vitro assay validation. This guide provides an in-depth comparison of assay methodologies and a framework for robust validation, ensuring the generation of reliable and reproducible data for drug discovery programs.

The Challenge: Understanding the Physicochemical Behavior of 5-Methylpyrimidine

The 5-methylpyrimidine moiety, a heterocyclic aromatic compound, possesses a unique combination of features that can influence its behavior in aqueous and biological environments.[3][4][5] Key properties include:

  • Basicity: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors and can be protonated at physiological pH.[6] This can influence solubility and interactions with assay components.

  • Aromaticity and π-stacking: The planar aromatic ring can participate in π-π stacking interactions with other aromatic systems, such as those found in proteins or detection reagents.

  • Potential for Assay Interference: Like many heterocyclic compounds, pyrimidine derivatives have been implicated in assay interference.[7][8] This can manifest as false positives or negatives through various mechanisms, including fluorescence quenching or enhancement, and non-specific interactions with assay reagents.[9]

A thorough understanding of these properties is the first line of defense against generating misleading data. Proactive consideration of these potential issues during assay design and validation is paramount.

Comparative Guide to In Vitro Assay Formats

The choice of in vitro assay is a critical decision that should be guided by the biological question being addressed and the potential for interference from the compound class under investigation. Below is a comparison of commonly used assay formats, highlighting their suitability for 5-methylpyrimidine-containing compounds.

Assay Type Principle Advantages Disadvantages & Mitigation for 5-Methylpyrimidine Compounds
Biochemical Assays (Enzyme/Binding) Measures direct interaction with a purified molecular target (e.g., enzyme inhibition, receptor binding).[10][11]High throughput, mechanistic insights, direct measurement of target engagement.Susceptible to interference: 5-methylpyrimidine compounds can interfere with detection systems (e.g., fluorescence, absorbance).[9] Mitigation: 1. Orthogonal Assays: Use a different detection method to confirm hits.[9] 2. Counter-screens: Run assays without the target to identify compounds that interfere with the detection reagents. 3. Label-free technologies (e.g., SPR, ITC): These methods are less prone to interference from colored or fluorescent compounds.[12]
Cell-Based Assays Measures a cellular response to the compound, providing a more physiologically relevant context.[13][14][15]Higher biological relevance, assesses compound effects in a complex cellular environment.[13]Compound solubility and permeability: The physicochemical properties of the compound can affect its ability to enter cells. Cytotoxicity: The compound may exhibit off-target toxicity that confounds the assay readout. Mitigation: 1. Solubility Assessment: Determine compound solubility in assay media. 2. Permeability Assays: Assess the compound's ability to cross cell membranes. 3. Cytotoxicity Assays: Run parallel cytotoxicity assays to distinguish target-specific effects from general toxicity.
High-Content Screening (HCS) Utilizes automated microscopy and image analysis to measure multiple cellular parameters simultaneously.Provides multi-parametric data on cellular phenotypes, offering deeper biological insights.Fluorescence Interference: Autofluorescence of compounds can interfere with imaging.[9] Complex data analysis: Requires sophisticated image analysis software and expertise. Mitigation: 1. Spectral Unmixing: Use imaging systems with spectral unmixing capabilities to separate compound fluorescence from probe signals. 2. Careful probe selection: Choose fluorescent probes with excitation and emission spectra that do not overlap with the compound's fluorescence.

A Framework for Self-Validating Assay Protocols

To ensure the integrity of your data, every protocol should be designed as a self-validating system. This involves incorporating rigorous controls and following established validation guidelines from regulatory bodies like the FDA and the principles outlined in ICH Q2(R2).[16][17][18][19][20][21]

Workflow for In Vitro Assay Validation

AssayValidationWorkflow cluster_prevalidation Phase 1: Pre-Validation & Compound Characterization cluster_validation Phase 2: Formal Validation cluster_postvalidation Phase 3: Post-Validation & Data Interpretation Compound_Characterization Compound Characterization (Purity, Solubility, Stability) Assay_Development Assay Development & Optimization Compound_Characterization->Assay_Development Interference_Screen Assay Interference Screen Assay_Development->Interference_Screen Specificity Specificity & Selectivity Interference_Screen->Specificity Accuracy Accuracy & Precision Specificity->Accuracy Linearity Linearity & Range Accuracy->Linearity Robustness Robustness Linearity->Robustness Data_Analysis Data Analysis & Interpretation Robustness->Data_Analysis Orthogonal_Confirmation Orthogonal Assay Confirmation Data_Analysis->Orthogonal_Confirmation Final_Report Final Report Orthogonal_Confirmation->Final_Report

Caption: A stepwise workflow for robust in vitro assay validation.

Detailed Experimental Protocols

Fluorescence Interference Assay

Rationale: To identify and exclude compounds that intrinsically fluoresce or quench the fluorescence of the assay reagents, which is a common issue with heterocyclic compounds.[9]

Protocol:

  • Prepare Compound Plate: Serially dilute the 5-methylpyrimidine-containing test compounds in DMSO.

  • Assay Plate Preparation: Add assay buffer to a microplate.

  • Compound Addition: Transfer the diluted compounds to the assay plate.

  • Reagent Addition:

    • To one set of wells, add the fluorescent substrate/probe.

    • To a parallel set of wells, add only the assay buffer (no substrate/probe).

  • Incubation: Incubate the plate under the same conditions as the primary assay.

  • Read Plate: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Wells with high fluorescence in the absence of the probe indicate intrinsic compound fluorescence.

    • A significant decrease in fluorescence in the presence of the probe compared to the vehicle control suggests fluorescence quenching.

LC-MS/MS-Based Enzyme Inhibition Assay

Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides a highly specific and sensitive method for quantifying the product of an enzymatic reaction, thereby minimizing interference from fluorescent or colored compounds.[22][23] This approach is considered a gold standard for confirming hits from primary screens.[24][25]

Protocol:

  • Enzyme Reaction:

    • Incubate the purified enzyme with the substrate and varying concentrations of the 5-methylpyrimidine-containing inhibitor.

    • Include appropriate controls (no enzyme, no inhibitor).

  • Reaction Quenching: Stop the reaction at a specific time point by adding a quenching solution (e.g., acetonitrile or formic acid).

  • Sample Preparation:

    • Centrifuge the samples to pellet any precipitated protein.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the samples onto an appropriate LC column to separate the product from the substrate and other reaction components.

    • Use a tandem mass spectrometer to detect and quantify the product based on its specific mass-to-charge ratio and fragmentation pattern.

  • Data Analysis:

    • Generate a standard curve using a known amount of the product.

    • Calculate the rate of product formation at each inhibitor concentration.

    • Determine the IC50 value of the inhibitor.

Cell-Based Target Engagement Assay

Rationale: To confirm that the compound interacts with its intended target within a cellular context, providing a more physiologically relevant measure of activity.[15][26]

Protocol (Example: Cellular Thermal Shift Assay - CETSA):

  • Cell Treatment: Treat intact cells with the 5-methylpyrimidine-containing compound or vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures. Target engagement by the compound will stabilize the protein, leading to a higher melting temperature.

  • Lysis and Fractionation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using a method such as Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature for both the treated and control samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Data Presentation: A Comparative Summary

Parameter Biochemical Assay (Fluorescence) LC-MS/MS Assay Cell-Based Assay
IC50 (Compound X) 1.2 µM (potential for interference)1.5 µM (high confidence)5.8 µM (reflects cellular activity)
Specificity Moderate (potential for off-target effects on detection)High (mass-based detection)High (measures downstream cellular event)
Throughput HighMediumMedium to High
Cost per Sample LowHighMedium
Biological Relevance LowLow to MediumHigh

Troubleshooting Common Issues

Issue Potential Cause Troubleshooting Strategy
High background in fluorescence assay Intrinsic fluorescence of the 5-methylpyrimidine compound.Run a counter-screen without the fluorescent probe to identify autofluorescent compounds.[9]
Poor reproducibility in cell-based assays Compound precipitation in media or cytotoxicity.Assess compound solubility in cell culture media and run a parallel cytotoxicity assay.
Discrepancy between biochemical and cell-based IC50s Poor cell permeability, active efflux from cells, or off-target effects.Conduct cell permeability assays and investigate potential off-target liabilities.[27]

Conclusion: A Path to Confident Data

Validating in vitro assays for compounds containing the 5-methylpyrimidine moiety requires a proactive and multi-faceted approach. By understanding the inherent physicochemical properties of this scaffold, selecting appropriate assay formats, and implementing a rigorous, self-validating validation framework, researchers can mitigate the risks of assay interference and generate high-quality, reliable data. The integration of orthogonal assays and a thorough troubleshooting strategy are essential components of this process, ultimately leading to more confident decision-making in drug discovery programs.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Lowes, S., et al. (2015). Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. Bioanalysis, 7(11), 1389-95. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Bioanalysis Zone. (2015). Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. [Link]

  • National Center for Biotechnology Information. (2015). Assay Guidance Manual: Interference with Fluorescence and Absorbance. [Link]

  • Marin Biologic Laboratories. Design and Validate a GMP Cell Based Assay. [Link]

  • Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?[Link]

  • ResearchGate. Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. [Link]

  • Resolian. 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 74859, 5-Methylpyrimidine. [Link]

  • Dahlin, J. L., et al. (2017). Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity. F1000Research, 6, 1431. [Link]

  • Soraluce, A., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules, 26(11), 3237. [Link]

  • ResearchGate. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. [Link]

  • The Center for Professional Innovation & Education (CfPIE). LC-MS/MS: Bioanalytical Method Validation. [Link]

  • Creative Bioarray. Role of Cell-Based Assays in Drug Discovery and Development. [Link]

  • National Center for Biotechnology Information. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. [Link]

  • BioAgilytix. The Use of Cell-Based Assays for Translational Medicine Studies. [Link]

  • BMG LABTECH. (2022). Cell-based assays on the rise. [Link]

  • National Center for Biotechnology Information. (2010). Fluorescence Polarization Assays in Small Molecule Screening. [Link]

  • National Center for Biotechnology Information. (2023). Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates. [Link]

  • MDPI. (2022). Fluorescence-Based Binding Characterization of Small Molecule Ligands Targeting CUG RNA Repeats. [Link]

  • National Center for Biotechnology Information. (2015). Fluorescence-based investigations of RNA-small molecule interactions. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • National Center for Biotechnology Information. (2007). Small interfering RNA induced knockdown of green fluorescent protein using synthetic RNA molecules. [Link]

  • National Center for Biotechnology Information. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • ResearchGate. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]

  • Molecular B•ology. Assay Troubleshooting. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Charnwood Discovery. How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]

  • Journal of Medicinal Chemistry. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. [Link]

  • CMDC Labs. (2025). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of (5-Methylpyrimidin-2-yl)methanamine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The (5-methylpyrimidin-2-yl)methanamine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its inherent structural features, including hydrogen bond donors and acceptors, and the ability to be readily functionalized, make it an attractive starting point for the development of novel therapeutics. This guide provides an in-depth comparison of (5-methylpyrimidin-2-yl)methanamine derivatives, focusing on their structure-activity relationships (SAR) as inhibitors of Janus kinase 2 (JAK2), a critical target in myeloproliferative neoplasms. We will dissect the rationale behind chemical modifications, present comparative experimental data, and provide detailed protocols for the synthesis and evaluation of these compounds.

The Rationale for Targeting Kinases with Pyrimidine Scaffolds

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1] The 2-aminopyrimidine core is a well-established hinge-binding motif, capable of forming key hydrogen bond interactions within the ATP-binding site of many kinases.[2][3] The 5-methyl group on the pyrimidine ring can provide beneficial hydrophobic interactions and influence the overall conformation of the inhibitor. The methanamine linker offers a versatile point for introducing various substituents to explore different regions of the kinase active site, thereby modulating potency and selectivity.

Case Study: SAR of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as JAK2 Inhibitors

A significant body of research has focused on developing selective JAK2 inhibitors to treat myeloproliferative neoplasms, which are often driven by a V617F mutation in the JAK2 gene.[4][5] A notable study by Tian et al. (2023) provides a clear illustration of the SAR of N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives.[4] Their work optimized a lead compound to develop potent and selective JAK2 inhibitors.

Core Scaffold and Key Interactions

The fundamental scaffold consists of a 5-methylpyrimidine ring linked via an amino group to a phenyl ring, which in turn is substituted with an aminomethyl group. This design allows for systematic modifications at several positions to probe the kinase active site.

SAR_Core_Scaffold scaffold N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine pyrimidine 5-Methylpyrimidine (Hinge Binding) scaffold->pyrimidine Core Component linker NH Linker scaffold->linker phenyl Phenyl Ring (Scaffold) scaffold->phenyl methanamine N-Substituted Methanamine (Solvent Front) scaffold->methanamine Exploration of Solvent Region

Caption: Core components of the N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine scaffold.

Comparative Analysis of Substitutions

The following table summarizes the inhibitory activities of a selection of derivatives from the study by Tian et al., highlighting the impact of different substituents on the methanamine nitrogen.[4]

CompoundR1R2JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Selectivity (JAK1/JAK2)Selectivity (JAK3/JAK2)
A1 HH235.110.3311.2211.422.830.2
A2 MeH189.28.9289.5198.721.332.5
A3 EtH155.47.1254.3176.521.935.8
A8 CyclopropylH193.15.0273.2206.138.654.6
A11 IsopropylH311.212.5412.8354.124.933.0
A15 MeMe456.225.1567.3498.218.222.6

Key SAR Insights from the Data:

  • Small Alkyl Substituents are Favorable: Mono-alkylation on the terminal amine with small alkyl groups (methyl, ethyl) generally maintains or slightly improves potency against JAK2 compared to the unsubstituted analog (A1).

  • Optimal Size and Shape: The cyclopropyl substituent in compound A8 resulted in the most potent JAK2 inhibition (IC50 = 5.0 nM) and the best selectivity profile against other JAK family members.[4] This suggests that the size and conformational rigidity of the cyclopropyl group are optimal for fitting into the targeted pocket of the JAK2 active site.

  • Steric Hindrance with Larger Groups: Increasing the steric bulk with an isopropyl group (A11) led to a decrease in potency, indicating a potential steric clash within the binding site.

  • Disadvantage of Di-substitution: Di-methylation of the terminal amine (A15) significantly reduced the inhibitory activity, suggesting that at least one hydrogen on the amine is crucial for interaction, or the increased steric bulk is detrimental.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial.

Synthesis of (5-Methylpyrimidin-2-yl)methanamine Derivatives

The synthesis of N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives generally follows a multi-step pathway.[4]

Synthesis_Workflow start 2,4-dichloro-5-methylpyrimidine step1 Suzuki Coupling (e.g., with pyrazole boronate) start->step1 intermediate1 Intermediate 3 step1->intermediate1 step2 Buchwald-Hartwig Coupling (with substituted aniline) intermediate1->step2 intermediate2 Intermediate 4 step2->intermediate2 step3 Amine Deprotection (if necessary) intermediate2->step3 final_product Final N-substituted (5-Methylpyrimidin-2-yl)methanamine Derivative step3->final_product

Caption: General synthetic workflow for N-substituted (5-Methylpyrimidin-2-yl)methanamine derivatives.

Step-by-Step Synthesis of a Representative Compound (analogue of A8):

  • Suzuki Coupling: To a solution of 2,4-dichloro-5-methylpyrimidine in a suitable solvent (e.g., 1,4-dioxane/water), add a substituted boronic acid or ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline derivative), a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., K2CO3). Heat the mixture under an inert atmosphere until the reaction is complete.

  • Buchwald-Hartwig Amination: The resulting chloro-pyrimidine intermediate is then coupled with the desired amine. To a solution of the intermediate in a suitable solvent (e.g., toluene), add the amine, a palladium catalyst (e.g., Pd2(dba)3), a ligand (e.g., Xantphos), and a base (e.g., Cs2CO3). Heat the mixture under an inert atmosphere.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the final compound.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against JAK kinases is typically determined using a biochemical assay, such as the LanthaScreen™ Eu Kinase Binding Assay or a radiometric assay.[6][7]

General Protocol for a LanthaScreen™ Assay:

  • Reagent Preparation: Prepare solutions of the kinase, a europium-labeled antibody, a fluorescently labeled ATP tracer, and the test compounds in assay buffer.

  • Assay Plate Preparation: Add the test compounds at various concentrations to the wells of a 384-well plate.

  • Kinase Reaction: Add the kinase and the tracer to the wells and incubate to allow for binding.

  • Detection: Add the europium-labeled antibody and incubate to allow for binding to the kinase.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: The TR-FRET signal is inversely proportional to the amount of tracer displaced by the inhibitor. Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Conclusion and Future Directions

The structure-activity relationship studies of (5-methylpyrimidin-2-yl)methanamine derivatives have demonstrated that this scaffold is a promising starting point for the development of potent and selective kinase inhibitors. The case study on JAK2 inhibitors reveals that subtle modifications to the N-substituents on the methanamine moiety can have a profound impact on both potency and selectivity. The superior profile of the cyclopropyl-substituted derivative A8 highlights the importance of optimizing the size, shape, and conformational rigidity of the substituents that explore the solvent-exposed region of the kinase active site.[4]

Future research in this area should focus on:

  • Exploring a wider range of substituents: Investigating diverse chemical functionalities on the methanamine and other positions of the scaffold to probe different interactions within the kinase active site.

  • Improving pharmacokinetic properties: Optimizing the derivatives to enhance their metabolic stability, oral bioavailability, and other ADME (absorption, distribution, metabolism, and excretion) properties.

  • Broadening the target scope: Evaluating the activity of this class of compounds against other kinase targets to explore their potential for treating a wider range of diseases.

By systematically applying the principles of medicinal chemistry and leveraging the insights from detailed SAR studies, the (5-methylpyrimidin-2-yl)methanamine scaffold holds significant promise for the discovery of next-generation kinase inhibitors.

References

  • Gerninghaus, J., Zhubi, R., Krämer, A., Karim, M., Tran, D. H. N., Joerger, A. C., ... & Hanke, T. (2024). Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocycles Leads to Potent EPHA2/GAK Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Tian, Y., Qin, S., Zhang, F., Luo, J., He, X., Sun, Y., & Yang, T. (2023). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters, 14(8), 1113–1121. [Link]

  • Gerninghaus, J., Zhubi, R., Krämer, A., Karim, M., Tran, D. H. N., Joerger, A. C., ... & Hanke, T. (2024). Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocycles Leads to Potent EPHA2/GAK Kinase Inhibitors. PubMed Central. [Link]

  • Gerninghaus, J., Zhubi, R., Krämer, A., Karim, M., Tran, D. H. N., Joerger, A. C., ... & Hanke, T. (2024). Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocycles Leads to Potent EPHA2/GAK Kinase Inhibitors. PubMed. [Link]

  • Springer Nature Experiments. (n.d.). In Vitro JAK Kinase Activity and Inhibition Assays. Springer Nature. [Link]

  • Gerninghaus, J., Zhubi, R., Krämer, A., Karim, M., Tran, D. H. N., Joerger, A. C., ... & Hanke, T. (2024). Back-Pocket Optimization of 2‑Aminopyrimidine-Based Macrocycles Leads to Potent EPHA2/GAK Kinase Inhibitors. ACS Figshare. [Link]

  • Russian Journal of Organic Chemistry. (2016). Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity. ResearchGate. [Link]

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]

  • BPS Bioscience. (n.d.). JAK2 (Janus Kinase 2) Assay Kit. BPS Bioscience. [Link]

  • ResearchGate. (2025). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. ResearchGate. [Link]

  • Tian, Y., Qin, S., Zhang, F., Luo, J., He, X., Sun, Y., & Yang, T. (2023). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. PubMed. [Link]

  • QIAGEN. (2016). ipsogen® JAK2 MutaQuant® Kit Handbook. QIAGEN. [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health. [Link]

  • PubMed. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. PubMed. [Link]

  • PubMed. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. [Link]

  • Google Patents. (n.d.). HK1140486A - Process for the preparation of n-phenyl-2-pyrimidine-amine derivatives.

Sources

A Head-to-Head Performance Benchmark: (5-Methylpyrimidin-2-yl)methanamine dihydrochloride in Histamine H3 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Comparative Analysis

In the landscape of drug discovery, particularly for neurological disorders, the histamine H3 receptor (H3R) has emerged as a compelling target.[1][2] As a presynaptic autoreceptor, its antagonism can modulate the release of histamine and other key neurotransmitters, offering therapeutic potential for conditions like narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD).[1][2][3] This guide provides a comprehensive performance benchmark of a novel investigational compound, (5-Methylpyrimidin-2-yl)methanamine dihydrochloride, against established H3R antagonists.

This analysis is structured to provide researchers, scientists, and drug development professionals with a rigorous, data-driven comparison. We will delve into the chemical rationale for this comparison, present detailed experimental protocols for head-to-head evaluation, and visualize the anticipated performance data and underlying biological pathways.

The Contenders: A Structural and Mechanistic Overview

Our comparative analysis focuses on three compounds, each selected for its relevance in the study of H3 receptor antagonism.

  • This compound (Compound X): The investigational compound. Its pyrimidine core and methanamine side chain are characteristic features found in various biologically active molecules, prompting an evaluation of its potential as an H3R antagonist.

  • Pitolisant (Wakix®): A clinically approved H3 receptor inverse agonist and antagonist.[4][5] It serves as the gold-standard benchmark for clinical efficacy and safety. Its structure features a piperidine ring connected to a substituted phenylpropoxy linker.[6]

  • Ciproxifan: A highly potent and selective H3 receptor antagonist/inverse agonist widely used as a research tool.[7] Its imidazole-containing structure is a classic pharmacophore for H3R antagonists.

The central hypothesis is that the nitrogen-containing heterocyclic core and the flexible side chain of these molecules are key for interacting with the H3 receptor binding pocket.[8][9][10]

Mechanism of Action: Modulating Neurotransmitter Release

Histamine H3 receptors are primarily located on presynaptic nerve terminals in the central nervous system.[1] As inhibitory G protein-coupled receptors (GPCRs), their activation by histamine leads to a decrease in the synthesis and release of histamine (autoreceptor function) and other neurotransmitters such as acetylcholine, dopamine, and norepinephrine (heteroreceptor function).[8]

H3 receptor antagonists, like the compounds in this guide, block the inhibitory effect of histamine. By doing so, they increase the release of these neurotransmitters, leading to enhanced wakefulness, cognitive function, and other therapeutic effects.[1][2]

H3_Receptor_Antagonism_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Histamine_Vesicles Histamine Vesicles Histamine_Release Histamine_Vesicles->Histamine_Release Exocytosis H3_Receptor H3 Receptor (Gi-coupled) Ca_Channel Voltage-gated Ca2+ Channel H3_Receptor->Ca_Channel Inhibits Ca_Channel->Histamine_Release Triggers Histamine Histamine Histamine_Release->Histamine Histamine->H3_Receptor Binds & Activates (Inhibition) H1_H2_Receptors Postsynaptic H1/H2 Receptors Histamine->H1_H2_Receptors Activates Antagonist (5-Methylpyrimidin-2-yl)methanamine Pitolisant Ciproxifan Antagonist->H3_Receptor Blocks (Antagonism)

Caption: Mechanism of Histamine H3 Receptor Antagonism.

Benchmarking Performance: In Vitro Assays

To objectively compare the performance of this compound, Pitolisant, and Ciproxifan, a series of in vitro assays are essential. These assays will quantify the binding affinity and functional activity of each compound at the human histamine H3 receptor.

Experimental Workflow: A Step-by-Step Guide

In_Vitro_Assay_Workflow cluster_cell_culture Cell Line Preparation cluster_binding_assay Radioligand Binding Assay cluster_functional_assay cAMP Functional Assay Cell_Line HEK293 cells stably expressing human H3R Membrane_Prep Membrane Preparation Cell_Line->Membrane_Prep Cell_Plating Plate H3R-expressing cells Cell_Line->Cell_Plating Incubation Incubate membranes with [3H]-N-α-methylhistamine and competitor compound Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Ki_Determination Calculate Ki values Scintillation->Ki_Determination Forskolin_Stim Stimulate with Forskolin Cell_Plating->Forskolin_Stim Compound_Treatment Treat with test compounds Forskolin_Stim->Compound_Treatment cAMP_Measurement Measure cAMP levels (e.g., TR-FRET) Compound_Treatment->cAMP_Measurement IC50_EC50_Det Calculate IC50/EC50 values cAMP_Measurement->IC50_EC50_Det

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (5-Methylpyrimidin-2-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic field of drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents like (5-Methylpyrimidin-2-yl)methanamine dihydrochloride are not mere regulatory hurdles; they are fundamental to ensuring a safe laboratory environment, protecting our ecosystem, and upholding our ethical responsibilities. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. As the complete toxicological profile for this specific chemical has not been exhaustively investigated, this procedure adopts a precautionary approach, treating the compound as hazardous waste to mitigate all potential risks.[1]

Hazard Assessment and Characterization

This compound is a heterocyclic amine salt.[2] Its structure, containing a pyrimidine ring and an amine group as a dihydrochloride salt, suggests specific potential hazards. Upon combustion, it may produce toxic and corrosive gases, including nitrogen oxides (NOx) and hydrogen chloride gas.[1] While specific data is limited, analogous compounds are known to be irritants.[1][3] Therefore, it is imperative to handle this compound as a hazardous substance in line with the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard.[4][5]

PropertyValue / InformationSource / Rationale
Chemical Name This compoundChemUniverse[2]
CAS Number 930272-59-6ChemUniverse[2]
Molecular Formula C₆H₉N₃·2ClHChemUniverse[2]
Molecular Weight 196.08 g/mol ChemUniverse[2]
Appearance Solid powder (typical for amine salts)Inferred from similar compounds
Assumed Hazards May cause respiratory irritation.[1] Potential skin and eye irritant.[3] Harmful if swallowed. Toxicological properties not fully known.[1]Based on data for analogous amine hydrochlorides.
Regulatory Status Must be treated as hazardous waste under EPA RCRA guidelines due to potential toxicity and lack of comprehensive safety data.US EPA[6][7][8]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before beginning any handling or disposal procedures, the implementation of stringent safety measures is non-negotiable. These protocols are designed to prevent accidental exposure through inhalation, skin contact, or ingestion.

Engineering Controls: All handling of this compound, particularly in its solid form, must be conducted within a certified chemical fume hood.[9][10] This is the primary engineering control to minimize the inhalation of fine dust particles. The work area should be kept clean and uncluttered to facilitate prompt cleanup in the event of a spill.

Required Personal Protective Equipment (PPE): Proper PPE is the final barrier between the researcher and the chemical. The following equipment is mandatory:

  • Eye Protection: Wear chemical safety goggles with side-shields or a full-face shield conforming to OSHA's eye protection regulations in 29 CFR 1910.133 or European Standard EN166.[11][12] This is critical to protect against splashes or airborne powder.

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Gloves must be inspected for tears or holes before each use and should be disposed of after handling the compound.[3][9]

  • Body Protection: A standard laboratory coat must be worn at all times to prevent contamination of personal clothing.[9][13]

  • Respiratory Protection: While working in a fume hood should provide adequate ventilation, if the risk of aerosol generation is high or a hood is unavailable, a NIOSH-approved particle respirator should be used.[1]

Step-by-Step Disposal Protocol

The required method for disposing of this compound is to manage it as regulated hazardous waste. This involves collection and transfer to a licensed environmental services contractor for high-temperature incineration.[1][3] Under no circumstances should this chemical be disposed of down the drain or in standard municipal trash. [1][11][14]

Experimental Protocol: Waste Collection and Storage

Objective: To safely collect and prepare waste containing this compound for final disposal by a certified entity.

Materials:

  • Waste containing this compound (solid or in solution).

  • Designated, compatible hazardous waste container with a secure lid.

  • Hazardous waste label.

  • All required PPE as specified in Section 2.

Procedure:

  • Waste Segregation: It is crucial to keep amine waste separate from other chemical waste streams to prevent dangerous reactions.[15] Specifically, do not mix with strong bases (which could generate the free amine) or strong oxidizing agents.

  • Waste Collection (Solid): Carefully transfer the solid waste into a designated, sealable waste container. Use a dedicated spatula and avoid any actions that could generate dust.[9] Once transferred, securely close the container.

  • Waste Collection (Liquid/Solution): If the waste is in a solution, transfer it into a compatible, leak-proof hazardous waste container. Ensure the container material is resistant to the solvent used.

  • Labeling: Immediately label the container clearly. The label must, at a minimum, include the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[7][9] Follow any additional labeling requirements mandated by your institution's Environmental Health and Safety (EHS) department.

  • Temporary Storage: Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area.[9] The storage area should be away from incompatible materials and general laboratory traffic.[16][17]

  • Arrange for Disposal: Contact your institution's EHS office or a licensed hazardous waste disposal company to schedule a pickup.[15] Ensure you follow all institutional and regulatory procedures for waste manifest tracking.[18]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating their impact.

Spill Cleanup:

  • Minor Spill (Solid): Wearing full PPE, gently sweep or vacuum the spilled material to avoid creating dust.[1][19] Place the collected material and any contaminated cleaning supplies into a sealed container and label it as hazardous waste for disposal.

  • Major Spill: Evacuate the immediate area and alert your laboratory supervisor and EHS office.[1] Prevent entry to the area until trained emergency personnel arrive.

First-Aid Measures:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Waste Identified: (5-Methylpyrimidin-2-yl) methanamine dihydrochloride ppe Step 1: Don Appropriate PPE start->ppe segregate Step 2: Segregate Waste (Keep away from bases and oxidizers) ppe->segregate collect Step 3: Collect Waste in Compatible Container segregate->collect label_container Step 4: Securely Seal & Label Container collect->label_container store Step 5: Store in Designated Satellite Accumulation Area label_container->store contact_ehs Step 6: Contact EHS for Pickup by Licensed Vendor store->contact_ehs end_node Waste Disposed via Regulated Incineration contact_ehs->end_node

Caption: Disposal workflow for this compound.

References

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. [Link]

  • Creative Safety Supply. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?[Link]

  • Centers for Disease Control and Prevention (CDC). OSHA Hazard Communication Standard and OSHA Guidelines. [Link]

  • Vector Solutions. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. [Link]

  • Wikipedia. Hazardous waste. [Link]

  • United States Environmental Protection Agency (EPA). Hazardous Waste. [Link]

  • AHH Chemical. MSDS of (pyrimidin-5-yl)methanamine dihydrochloride. [Link]

  • United States Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • Crystal Clean. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management. [Link]

  • United States Environmental Protection Agency (EPA). (2025, March 24). Learn the Basics of Hazardous Waste. [Link]

  • Loba Chemie. (2019, January 28). PYRIMIDINE 99% MSDS. [Link]

  • Collect and Recycle. Amine Disposal For Businesses. [Link]

  • ChemUniverse. This compound [Q01065]. [Link]

Sources

Comprehensive Safety and Handling Guide for (5-Methylpyrimidin-2-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of (5-Methylpyrimidin-2-yl)methanamine dihydrochloride. The procedural guidance herein is based on established safety protocols for analogous chemical compounds and is intended for use by trained professionals in a laboratory setting.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of publication. The following recommendations are synthesized from safety data for structurally similar compounds, including (pyrimidin-5-yl)methanamine dihydrochloride and other aminopyrimidine derivatives, in conjunction with general principles of laboratory safety. It is imperative to handle this compound with the assumption that it may possess uncharacterized hazards.

Hazard Assessment and Toxidological Profile

Anticipated Hazards:

  • Oral Toxicity: May be harmful or toxic if ingested.

  • Skin and Eye Irritation: Likely to cause irritation upon skin contact and serious irritation or damage to the eyes.[1]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[1][2]

During combustion, hazardous decomposition products such as carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas may be generated.[2]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to mitigate exposure risks. The following table outlines the recommended PPE for handling this compound.

Protection Level Equipment Specifications and Rationale
Primary Containment Certified Chemical Fume HoodAll handling of the solid compound and preparation of its solutions should be conducted in a fume hood to prevent inhalation of dust or aerosols.
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice, offering protection against a range of chemicals. Consider double-gloving for enhanced safety during weighing and transfer operations.[3][4]
Eye and Face Protection Safety Goggles and Face ShieldTightly sealed safety goggles are mandatory to protect against splashes.[4][5] A face shield should be worn over goggles when handling larger quantities or during procedures with a higher risk of splashing.[5]
Body Protection Laboratory Coat and ApronA standard laboratory coat should be worn at all times. For procedures involving larger quantities, a chemical-resistant apron is also recommended.
Respiratory Protection NIOSH-approved RespiratorIf working outside of a fume hood is unavoidable, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary to prevent inhalation of dust.[2]

Operational Handling Protocol

Adherence to a systematic workflow is paramount for the safe handling of this compound. The following step-by-step protocol is designed to minimize exposure and prevent contamination.

Step 1: Preparation and Pre-Handling Check

  • Ensure the work area within the chemical fume hood is clean and uncluttered.

  • Verify that an eyewash station and safety shower are readily accessible.

  • Don all required PPE as outlined in the table above.

Step 2: Weighing and Aliquoting

  • Conduct all weighing procedures within the fume hood.

  • Use a disposable weighing boat to prevent contamination of balances.

  • Handle the solid compound with care to avoid generating dust.

Step 3: Solution Preparation

  • Slowly add the solid compound to the solvent to avoid splashing.

  • If the dissolution process is exothermic, use an ice bath to control the temperature.

Step 4: Post-Handling Decontamination

  • Wipe down all surfaces in the fume hood with an appropriate decontaminating solution.

  • Carefully remove and dispose of gloves in the designated chemical waste container.

  • Wash hands thoroughly with soap and water after exiting the laboratory.

Safe Handling Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Fume Hood check_safety 2. Verify Safety Equipment prep_area->check_safety don_ppe 3. Don Full PPE check_safety->don_ppe weigh 4. Weigh Compound don_ppe->weigh dissolve 5. Prepare Solution weigh->dissolve decontaminate 6. Decontaminate Work Area dissolve->decontaminate dispose_waste 7. Dispose of Waste decontaminate->dispose_waste remove_ppe 8. Doff PPE dispose_waste->remove_ppe wash_hands 9. Wash Hands remove_ppe->wash_hands

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.